molecular formula C5H12ClNO B3021968 trans-3-Amino-3-methylcyclobutanol hydrochloride CAS No. 1403767-32-7

trans-3-Amino-3-methylcyclobutanol hydrochloride

Katalognummer: B3021968
CAS-Nummer: 1403767-32-7
Molekulargewicht: 137.61
InChI-Schlüssel: RTAWFZMTTJCICN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trans-3-Amino-3-methylcyclobutanol hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO and its molecular weight is 137.61. The purity is usually 95%.
BenchChem offers high-quality trans-3-Amino-3-methylcyclobutanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-3-Amino-3-methylcyclobutanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-amino-3-methylcyclobutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-5(6)2-4(7)3-5;/h4,7H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTAWFZMTTJCICN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403766-64-2, 1403766-99-3, 1403767-32-7
Record name Cyclobutanol, 3-amino-3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403766-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-3-Amino-3-methylcyclobutanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-3-Amino-3-methylcyclobutanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-amino-3-methylcyclobutan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Stereospecific Synthesis of trans-3-Amino-3-methylcyclobutanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-3-Amino-3-methylcyclobutanol hydrochloride is a valuable building block in medicinal chemistry and drug discovery. Its rigid cyclobutane scaffold, combined with the specific spatial arrangement of its amino and hydroxyl functional groups, makes it an attractive component for the synthesis of novel therapeutic agents. The stereochemistry of the molecule is crucial for its biological activity, with the trans configuration often imparting distinct pharmacological properties compared to its cis isomer. This guide provides an in-depth overview of a robust and stereospecific synthetic route to obtain trans-3-Amino-3-methylcyclobutanol hydrochloride, starting from the readily available precursor, 3-methylcyclobutanone.

Synthetic Strategy: A Stereocontrolled Approach

The core of this synthetic strategy revolves around establishing the desired trans stereochemistry through a well-orchestrated sequence of reactions. The primary challenge lies in the selective formation of the 1,3-trans relationship between the amino and hydroxyl groups on the cyclobutane ring. A highly effective method to achieve this is through a stereochemical inversion of a cis-alcohol precursor using the Mitsunobu reaction.[1][2]

The overall synthetic workflow can be summarized in the following key transformations:

  • Stereoselective Reduction: 3-Methylcyclobutanone is first reduced to the corresponding cis-3-methylcyclobutanol. Hydride reductions of 3-substituted cyclobutanones are known to predominantly yield the cis isomer due to steric hindrance, which directs the hydride attack to the less hindered face of the carbonyl group.[3][4]

  • Stereochemical Inversion via Mitsunobu Reaction: The resulting cis-3-methylcyclobutanol undergoes a Mitsunobu reaction. This reaction facilitates the substitution of the hydroxyl group with an amine precursor (such as phthalimide) with a complete inversion of stereochemistry, thus establishing the desired trans configuration.[5][6][7][8][9]

  • Deprotection: The amine protecting group is then removed to yield trans-3-amino-3-methylcyclobutanol.

  • Salt Formation: Finally, the free base is converted to its hydrochloride salt to improve its stability and handling properties.

G A 3-Methylcyclobutanone B cis-3-Methylcyclobutanol A->B Stereoselective Reduction (e.g., NaBH4) C trans-N-(3-Methylcyclobutyl)phthalimide B->C Mitsunobu Reaction (Phthalimide, PPh3, DEAD) D trans-3-Amino-3-methylcyclobutanol C->D Deprotection (e.g., Hydrazine) E trans-3-Amino-3-methylcyclobutanol Hydrochloride D->E Salt Formation (HCl) G cluster_reactants Reactants cluster_products Products cis_alcohol cis-3-Methylcyclobutanol trans_product trans-N-(3-Methylcyclobutyl)phthalimide cis_alcohol->trans_product Inversion of Stereochemistry phthalimide Phthalimide phthalimide->trans_product PPh3 Triphenylphosphine (PPh3) phosphine_oxide Triphenylphosphine oxide PPh3->phosphine_oxide Oxidation DEAD Diethyl azodicarboxylate (DEAD) hydrazine_dicarboxylate Diethyl hydrazinedicarboxylate DEAD->hydrazine_dicarboxylate Reduction

Caption: Key components and transformations in the Mitsunobu reaction step.

Protocol:

  • To a solution of cis-3-methylcyclobutanol (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add diethyl azodicarboxylate (DEAD) (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford trans-N-(3-hydroxy-3-methylcyclobutyl)phthalimide.

Part 3: Deprotection to Yield trans-3-Amino-3-methylcyclobutanol

The phthalimide protecting group can be effectively removed using hydrazine monohydrate.

Protocol:

  • To a solution of trans-N-(3-hydroxy-3-methylcyclobutyl)phthalimide (1.0 eq) in ethanol, add hydrazine monohydrate (5.0 eq).

  • Reflux the reaction mixture for 4 hours.

  • Cool the mixture to room temperature and filter off the precipitate (phthalhydrazide).

  • Concentrate the filtrate under reduced pressure to obtain the crude trans-3-amino-3-methylcyclobutanol.

Part 4: Formation of trans-3-Amino-3-methylcyclobutanol Hydrochloride

The final step involves the formation of the hydrochloride salt, which is typically a crystalline solid that is easier to handle and store than the free base.

Protocol:

  • Dissolve the crude trans-3-amino-3-methylcyclobutanol in a minimal amount of isopropanol.

  • Cool the solution to 0 °C and add a solution of HCl in isopropanol dropwise until the pH is acidic.

  • Stir the mixture at 0 °C for 1 hour, during which the hydrochloride salt should precipitate.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield trans-3-Amino-3-methylcyclobutanol hydrochloride.

Conclusion

The stereospecific synthesis of trans-3-Amino-3-methylcyclobutanol hydrochloride is a multi-step process that relies on a key stereochemical inversion step. By employing a reliable reduction of 3-methylcyclobutanone to the cis-alcohol, followed by a Mitsunobu reaction to achieve the desired trans-amino alcohol, this synthetic route provides a robust and efficient method for obtaining this valuable building block for drug discovery and development. The protocols outlined in this guide are based on well-established chemical transformations and can be adapted for scale-up production.

References

  • Zell, D., Pillon, G., Iding, H., Stocker, P., Burkhard, J. A., Sirois, L. E., Han, C., & Gosselin, F. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 27(31), 8586–8590.
  • CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents. (n.d.).
  • PubChem. (n.d.). 3-Methylcyclobutan-1-one. Retrieved from [Link]

  • Chemsrc. (2025). 3-Methylcyclobutanone | CAS#:1192-08-1. Retrieved from [Link]

  • Wei, Y., et al. (2023). Efficient Synthesis of trans -3-Amino-1-methylcyclobutan-1-ol. Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • ACS Figshare. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Retrieved from [Link]

  • NIH. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from [Link]

  • Vrije Universiteit Brussel. (n.d.). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Synthesis of 3-Methylenecyclopentene from 1-methylCyclobutene. Retrieved from [Link]

  • RSC Publishing. (n.d.). Mechanistic insights into the regio- and stereoselectivity of [3+2] cycloaddition reactions between N-methyl-phenylnitrone and trans-1-chloro-2-nitroethylene within the framework of molecular electron density theory. Retrieved from [Link]

Sources

The Strategic deployment of trans-3-Amino-3-methylcyclobutanol hydrochloride as a Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Cyclobutane Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the cyclobutane motif has emerged as a structural element of significant interest. Its inherent ring strain and unique three-dimensional geometry offer a compelling platform for the design of novel therapeutic agents.[1] The rigid, puckered structure of the cyclobutane ring can enforce specific conformations upon bioactive molecules, leading to enhanced binding affinity and selectivity for their biological targets.[1][2] This has led to the incorporation of cyclobutane derivatives in a growing number of clinical and preclinical drug candidates across various therapeutic areas, including oncology, autoimmune diseases, and central nervous system disorders.[1]

Among the diverse array of cyclobutane-containing synthons, trans-3-Amino-3-methylcyclobutanol hydrochloride stands out as a particularly valuable chiral building block. This compound features a strategically positioned amino group and a hydroxyl functionality on a stereochemically defined four-membered ring. This unique arrangement of functional groups, coupled with the inherent properties of the cyclobutane core, makes it a versatile intermediate for the synthesis of complex molecular architectures.

This technical guide provides a comprehensive overview of trans-3-Amino-3-methylcyclobutanol hydrochloride, detailing its physicochemical properties, stereoselective synthesis, and diverse applications as a chiral building block in organic synthesis and medicinal chemistry.

Physicochemical Properties and Structural Elucidation

trans-3-Amino-3-methylcyclobutanol hydrochloride is a white to off-white solid with the molecular formula C₅H₁₂ClNO and a molecular weight of 137.61 g/mol .[3] Its structure is characterized by a cyclobutane ring substituted with a tertiary alcohol at one position and a primary amine at the opposite (trans) position, with a methyl group also attached to the amine-bearing carbon. The hydrochloride salt form enhances its stability and solubility in polar solvents.

PropertyValueSource
Molecular Formula C₅H₁₂ClNO[3]
Molecular Weight 137.61 g/mol [3][4]
CAS Number 1403767-32-7[3]
IUPAC Name (1r,3r)-3-amino-3-methylcyclobutan-1-ol;hydrochloride[5]
Canonical SMILES CC1(CC(C1)O)N.Cl[3]

The stereochemistry of the trans configuration is crucial to its utility, as it dictates the spatial orientation of the reactive functional groups. This fixed geometry can be leveraged to control the stereochemical outcome of subsequent reactions. The rigidity of the cyclobutane ring prevents epimerization during many synthetic transformations, preserving the desired stereochemistry.[3]

Stereoselective Synthesis: Accessing a Key Chiral Intermediate

The asymmetric synthesis of chiral cyclobutane derivatives can be challenging.[6] However, several effective strategies have been developed to access enantiomerically pure cyclobutanes. These methods often involve [2+2] cycloadditions, the cyclization of acyclic precursors, or the ring expansion of cyclopropanes, frequently employing chiral starting materials or catalysts for asymmetric induction.[7][8]

A common approach to synthesizing trans-3-Amino-3-methylcyclobutanol hydrochloride and its analogues involves a multi-step sequence that ensures high stereochemical control. This can include a Mitsunobu reaction for inversion of stereochemistry, followed by hydrolysis and deprotection steps.[9][10] Another strategy involves the stereoselective reduction of a corresponding cyclobutanone precursor.[11] Biocatalysis, utilizing enzymes such as ketoreductases (KREDs), has also emerged as a powerful tool for achieving high diastereoselectivity in the synthesis of related structures.[12][13]

Illustrative Synthetic Workflow

The following diagram outlines a generalized, conceptual workflow for the synthesis of a trans-amino cyclobutanol derivative, highlighting key transformations.

G cluster_0 Synthetic Pathway A Cyclobutanone Precursor B Stereoselective Amination A->B Chiral Amine Source or Reductive Amination C Protection of Amino Group B->C e.g., Boc Anhydride D Stereoselective Reduction of Ketone C->D Reducing Agent e.g., NaBH4, L-Selectride E Deprotection D->E Acidic Conditions F Final Product: trans-Amino-cyclobutanol E->F

Caption: Conceptual workflow for the synthesis of trans-amino cyclobutanol derivatives.

Applications as a Chiral Building Block

The bifunctional nature of trans-3-Amino-3-methylcyclobutanol hydrochloride, combined with its defined stereochemistry, makes it a highly versatile building block for the synthesis of a wide range of complex molecules.

Synthesis of Novel Spirocyclic Compounds

The amino and hydroxyl groups can be used as handles for the construction of spirocyclic systems. For instance, the amino group can be acylated, and the hydroxyl group can be converted to a leaving group, facilitating an intramolecular cyclization to form spiro-lactams or other heterocyclic structures. These spirocyclic scaffolds are of great interest in medicinal chemistry due to their rigid, three-dimensional nature.

Elaboration into Conformationally Constrained Diamines

The hydroxyl group can be converted into an amino group through a variety of synthetic methods, leading to the formation of trans-1,3-diaminocyclobutane derivatives. These constrained diamines are valuable in drug discovery as they can mimic and stabilize specific peptide conformations.

As a Scaffold for Fragment-Based Drug Discovery

The rigid cyclobutane core with its projecting functional groups serves as an excellent scaffold for fragment-based drug discovery. The amino and hydroxyl groups provide convenient points for the attachment of other molecular fragments, allowing for the rapid exploration of chemical space around a central, conformationally defined core.

Synthesis of Bioactive Molecules

Derivatives of trans-3-Amino-3-methylcyclobutanol have been incorporated into a variety of bioactive molecules, including enzyme inhibitors and receptor modulators.[3][9] The rigid cyclobutane unit can help to position key pharmacophoric elements in a precise orientation for optimal interaction with a biological target.[14] For example, cyclobutane derivatives have shown potential as anticancer agents by targeting specific enzymes or receptors.[15]

General Reaction Scheme for Derivatization

The following diagram illustrates the key reactive sites of trans-3-Amino-3-methylcyclobutanol hydrochloride and potential transformations.

G cluster_1 Derivatization Pathways Start trans-3-Amino-3-methylcyclobutanol (Hydrochloride Salt) N_Alkylation N-Alkylation/ N-Acylation Start->N_Alkylation Amine Reactivity O_Alkylation O-Alkylation/ O-Acylation Start->O_Alkylation Alcohol Reactivity Oxidation Oxidation of Alcohol Start->Oxidation Alcohol Reactivity Substitution Substitution of Hydroxyl Start->Substitution Alcohol Reactivity

Caption: Key reactive sites and potential derivatizations of the title compound.

Experimental Protocols: Key Synthetic Transformations

Protocol 1: N-Boc Protection of trans-3-Amino-3-methylcyclobutanol

Rationale: Protection of the amino group is a common first step to prevent its interference in subsequent reactions targeting the hydroxyl group. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its ease of removal under acidic conditions.

Step-by-Step Methodology:

  • Suspend trans-3-Amino-3-methylcyclobutanol hydrochloride in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.

  • Add a base, such as triethylamine or sodium bicarbonate, to neutralize the hydrochloride salt and free the amine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-Boc protected compound.

Protocol 2: Oxidation of the Hydroxyl Group to a Ketone

Rationale: Oxidation of the secondary alcohol to a ketone provides a versatile intermediate for further functionalization, such as the introduction of new substituents via nucleophilic addition or reductive amination. A variety of oxidizing agents can be employed, with the choice depending on the desired selectivity and scale of the reaction.

Step-by-Step Methodology (using Dess-Martin Periodinane):

  • Dissolve the N-Boc protected trans-3-amino-3-methylcyclobutanol in anhydrous DCM.

  • Add Dess-Martin periodinane (DMP) to the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture for 1-4 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously until the two layers become clear.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting ketone by flash column chromatography.

Conclusion: A Versatile Tool for Chemical Innovation

trans-3-Amino-3-methylcyclobutanol hydrochloride is a powerful and versatile chiral building block that offers synthetic chemists a unique combination of stereochemical control, conformational rigidity, and bifunctionality. Its strategic use enables the efficient construction of complex molecular architectures with well-defined three-dimensional structures. As the demand for novel, structurally diverse drug candidates continues to grow, the importance of such chiral building blocks in medicinal chemistry and organic synthesis is poised to increase even further. The continued development of efficient and stereoselective synthetic routes to this and related cyclobutane derivatives will undoubtedly fuel further innovation in the discovery of new therapeutic agents.

References

  • Enantioselective Synthesis of Cyclobutanes. (2023). ChemistryViews. Retrieved from [Link]

  • De Kimpe, N., & De Vreese, R. (1998). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 98(5), 1875-1922. Retrieved from [Link]

  • Chen, Y.-J., Hu, T.-J., Feng, C.-G., & Lin, G.-Q. (2015). Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity. Chemical Communications, 51(41), 8657-8660. Retrieved from [Link]

  • Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration. (2024). Angewandte Chemie International Edition, 63(23), e202401451. Retrieved from [Link]

  • Asymmetric synthesis of cyclobutanes and their derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Zell, D., et al. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 27(31), 8586-8590. Retrieved from [Link]

  • Zell, D., et al. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 27(31), 8586-8590. Retrieved from [Link]

  • Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. (2025). ACS Figshare. Retrieved from [Link]

  • Synthesis method of trans-3-aminobutanol. (2021). Google Patents.
  • Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol. (n.d.). ResearchGate. Retrieved from [Link]

  • What are the applications of cyclobutanol derivatives?. (2025). BTC Blog. Retrieved from [Link]

  • Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. (2024). Chemistry – A European Journal, 30(7), e202303491. Retrieved from [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2017). Molecules, 22(1), 151. Retrieved from [Link]

  • The low-temperature and high-pressure crystal structures of cyclobutanol (C4H7OH). (2017). Acta Crystallographica Section B: Structural Science, 61(Pt 4), 443-448. Retrieved from [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. (2021). ChemMedChem, 16(1), 69-80. Retrieved from [Link]

  • [Amino alcohol derivatives of cyclobutane]. (1970). Il Farmaco; edizione scientifica, 25(7), 533-541. Retrieved from [Link]

  • Exploring the Potential of Cyclobutane Derivatives: Methyl 3-methylenecyclobutanecarboxylate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • 3-Methylcyclobutan-1-ol. (n.d.). PubChem. Retrieved from [Link]

  • The structure of the β-amino alcohol (structures 1–6) used in this... (n.d.). ResearchGate. Retrieved from [Link]

  • Structure of the major amino-alcohol 4a obtained by X-ray diffraction,... (n.d.). ResearchGate. Retrieved from [Link]

  • selective synthesis of lactams and cyclic amines from amino-alcohols. (2013). Catalysis Science & Technology, 3(11), 2874-2877. Retrieved from [Link]

Sources

conformational analysis of trans-3-Amino-3-methylcyclobutanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Conformational Analysis of trans-3-Amino-3-methylcyclobutanol Hydrochloride

Abstract

Cyclobutane scaffolds are increasingly recognized as valuable motifs in medicinal chemistry, offering a unique three-dimensional profile that can enhance pharmacological properties.[1] The precise spatial arrangement of substituents on this strained ring system dictates molecular shape, polarity, and the ability to interact with biological targets. This guide provides a comprehensive, in-depth exploration of the , a representative 1,3-disubstituted cyclobutane. We will dissect the theoretical underpinnings of cyclobutane stereochemistry and present a synergistic workflow that integrates computational modeling with advanced spectroscopic techniques. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to master the structural elucidation of complex small molecules.

The Cyclobutane Ring: A Conformationally Dynamic Scaffold

Unlike the planar representation often seen in 2D drawings, the cyclobutane ring is not flat. A planar conformation would impose severe angle strain (90° bond angles instead of the ideal 109.5°) and significant torsional strain from eclipsing C-H bonds.[2][3] To alleviate this, the cyclobutane ring adopts a non-planar, "puckered" or "bent" conformation.[4][5] This puckering reduces torsional strain at the cost of a slight increase in angle strain, with resulting C-C-C bond angles of about 88°.[2]

This puckering creates two distinct substituent positions on each carbon: axial (pointing up or down, perpendicular to the approximate plane of the ring) and equatorial (pointing outwards, roughly within the plane of the ring).[6] The ring is dynamic, undergoing rapid inversion (ring-flipping) at room temperature, which interconverts the axial and equatorial positions. The energy barrier for this inversion in monosubstituted cyclobutanes is relatively low, typically between 1.8 and 2.0 kcal/mol.[6]

For a 1,3-disubstituted cyclobutane like the target molecule, the trans configuration dictates that the substituents at C1 and C3 are on opposite faces of the ring. This leads to two primary puckered conformers in equilibrium: one where the substituents are in an axial-equatorial (a,e) arrangement, and the ring-flipped conformer where they are equatorial-axial (e,a).

In trans-3-Amino-3-methylcyclobutanol, the C1 substituent is a hydroxyl (-OH) group. The C3 position is substituted with both a methyl (-CH3) group and a protonated amino (-NH3+) group. The key to the analysis is determining which of the two rapidly interconverting conformers is lower in energy and therefore more populated at equilibrium. This preference is governed by a complex interplay of steric hindrance and intramolecular interactions.

A Synergistic Approach: Integrating Computation and Experiment

A robust conformational analysis relies not on a single technique, but on the convergence of evidence from multiple orthogonal methods. Computational chemistry provides a theoretical framework of possible conformations and their relative stabilities, while experimental techniques, primarily NMR spectroscopy, offer real-world data on the molecule's average structure in solution.

The workflow below outlines a self-validating system where computational predictions are tested against experimental data, leading to a high-confidence structural assignment.

// Nodes Start [label="Define Target Molecule\n(trans-3-Amino-3-methylcyclobutanol HCl)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Comp_Search [label="Step 1: In Silico Conformer Search\n(Molecular Mechanics / DFT)"]; Comp_Analysis [label="Step 2: Geometry Optimization & Energy Calculation\n(High-Level DFT)"]; Prediction [label="Predict Key Parameters:\n- Relative Energies (ΔG)\n- Interatomic Distances\n- J-Coupling Constants", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; NMR_Exp [label="Step 3: Experimental NMR Spectroscopy\n(¹H, ¹³C, COSY, HSQC, NOESY)"]; NMR_Analysis [label="Step 4: Extract Experimental Data\n- ³J(H,H) Coupling Constants\n- NOE Correlations", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Correlation [label="Step 5: Correlate & Validate\n(Compare Predicted vs. Experimental Data)"]; Conclusion [label="Assign Dominant Solution-State\nConformation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Comp_Search; Comp_Search -> Comp_Analysis [label=" Identify low-energy conformers "]; Comp_Analysis -> Prediction; Start -> NMR_Exp [style=dashed]; NMR_Exp -> NMR_Analysis; Prediction -> Correlation [xlabel=" Theoretical \n Data "]; NMR_Analysis -> Correlation [xlabel=" Experimental \n Data "]; Correlation -> Conclusion; } केंदोट Caption: Integrated workflow for conformational analysis.

In Silico Analysis: Predicting the Conformational Landscape

Computational chemistry is the essential first step, allowing for the exploration of the potential energy surface of the molecule to identify stable conformers.[7][8]

Protocol 1: Computational Modeling
  • Initial Structure Generation: Build the 3D structure of trans-3-Amino-3-methylcyclobutanol hydrochloride. Ensure correct stereochemistry.

  • Conformational Search: Perform a systematic conformational search using a molecular mechanics force field (e.g., MMFF94). This step rapidly explores rotational possibilities and ring pucker orientations to identify a set of low-energy candidate structures.

  • Quantum Mechanical Optimization: Take the lowest energy conformers from the molecular mechanics search and perform full geometry optimization and frequency calculations using Density Functional Theory (DFT).[9]

    • Rationale: DFT provides a much more accurate description of electron distribution and energies than molecular mechanics.

    • Recommended Functional/Basis Set: A functional like B3LYP or M06-2X with a basis set such as 6-31G* for initial optimization, followed by single-point energy calculations with a larger basis set (e.g., 6-311+G(d,p)) is a common and effective approach.[9] Inclusion of a solvent model (e.g., PCM) is crucial to simulate solution-phase conditions.

  • Analysis of Results:

    • Compare the final Gibbs free energies (ΔG) of the optimized conformers. The population of each conformer can be estimated using the Boltzmann distribution equation.

    • Analyze the geometry of the most stable conformer(s). Key parameters to note are the puckering angle of the ring and the axial/equatorial positions of the -OH, -CH3, and -NH3+ groups.

    • Measure key interproton distances for predicted conformers. Distances under 5 Å are particularly relevant for comparison with Nuclear Overhauser Effect (NOE) data.[10]

Anticipated Computational Results

For trans-3-Amino-3-methylcyclobutanol hydrochloride, the primary energetic competition is between the conformer with an equatorial hydroxyl group and the one with an axial hydroxyl group. Steric bulk is a major factor; large groups prefer the less crowded equatorial position. The -C(CH3)(NH3+) moiety is significantly bulkier than the -OH group. Therefore, the conformer that places this larger group in an equatorial position is predicted to be the most stable.

Furthermore, the potential for an intramolecular hydrogen bond between the hydroxyl proton (donor) and the chloride anion, which would be closely associated with the -NH3+ group, or between an -NH3+ proton (donor) and the hydroxyl oxygen (acceptor) could further stabilize specific conformations.[11][12] DFT calculations are well-suited to capture the energetic contributions of such interactions.

ConformerC1-OH PositionC3-C(CH3)(NH3+) PositionCalculated Relative Energy (ΔG)Predicted PopulationKey Feature
1 (Predicted Global Minimum) AxialEquatorial0.00 kcal/mol>95%Bulky substituent is in the sterically favored equatorial position.
2 (Higher Energy) EquatorialAxial> 2.0 kcal/mol<5%Significant steric strain from the axial substituent.

Note: Data is illustrative, based on established principles of conformational analysis.

Experimental Validation: NMR Spectroscopy in Solution

NMR spectroscopy is the most powerful experimental technique for determining the conformation of molecules in solution. Two key parameters are of interest: vicinal proton-proton coupling constants (³J(H,H)) and the Nuclear Overhauser Effect (NOE).[13][14]

Protocol 2: NMR Analysis
  • Sample Preparation: Dissolve trans-3-Amino-3-methylcyclobutanol hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition: Acquire a suite of NMR spectra on a high-field spectrometer (≥400 MHz):

    • 1D: ¹H and ¹³C spectra for initial assignment.

    • 2D Homonuclear: COSY to establish proton-proton connectivity through bonds.

    • 2D Heteronuclear: HSQC or HMQC to correlate protons with their directly attached carbons.

    • 2D NOESY: To identify protons that are close to each other in space (<5 Å), irrespective of bonding.[10][15] This is the most critical experiment for conformational analysis.

  • Data Analysis:

    • Assign Resonances: Use the combination of 1D and 2D spectra to unambiguously assign all proton and carbon signals.

    • Measure Coupling Constants: Extract ³J(H,H) values from the high-resolution ¹H spectrum. The magnitude of these couplings is related to the dihedral angle between the protons, which is conformation-dependent.

    • Identify NOE Correlations: Analyze the NOESY spectrum for cross-peaks, which indicate spatial proximity between protons.[16]

Correlating NMR Data with Computational Models

The experimental NMR data serves to validate or refute the computational predictions.

  • NOE Evidence: The NOESY spectrum provides the most direct evidence. For the predicted most stable conformer (with the C3 substituents equatorial), we would expect to see specific NOE correlations. For instance, the axial proton at C1 should show an NOE to the axial protons at C2 and C4. The methyl group protons should show NOEs to nearby equatorial and axial protons. The absence of strong NOEs between protons predicted to be far apart, and the presence of those predicted to be close, provides powerful validation.

// Node representing the molecule's core structure mol [label="Predicted Conformer", shape=plaintext, fontcolor="#202124"];

// Nodes for key protons H1a [label="H1 (axial)", fillcolor="#4285F4"]; H2a [label="H2 (axial)", fillcolor="#34A853"]; H4a [label="H4 (axial)", fillcolor="#34A853"]; CH3 [label="C3-CH₃", fillcolor="#FBBC05"]; H2e [label="H2 (equatorial)", fillcolor="#5F6368"];

// Edges representing key NOE correlations H1a -- H2a; H1a -- H4a; CH3 -- H2e; CH3 -- H2a; } केंदोट Caption: Expected key NOE correlations for the major conformer.

  • Coupling Constants: While analysis is more complex than for a simple cyclohexane, the ³J(H,H) values can be compared to those predicted by calculations or established correlations to further support a specific ring pucker and substituent orientation.

The Solid State: X-ray Crystallography as a Benchmark

While NMR reveals the structure in solution, X-ray crystallography provides an unambiguous picture of the molecule's conformation in the solid state.[17][18][19]

Protocol 3: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and requires screening various solvents and crystallization conditions.

  • Data Collection: Mount a crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the data to solve and refine the crystal structure, yielding a precise 3D model of the molecule with atomic coordinates.[20]

The solid-state structure serves as an excellent benchmark for the computational models. While the solution-phase and solid-state conformations are not always identical due to crystal packing forces, they are often very similar for relatively rigid molecules. Agreement between the crystal structure and the lowest-energy computed conformer provides the highest level of confidence in the analysis.

Conclusion

The is a multi-faceted challenge that requires a carefully integrated strategy. By combining the predictive power of high-level DFT calculations with the definitive experimental evidence from advanced NMR spectroscopy, one can elucidate the dominant three-dimensional structure of the molecule in solution. This guide outlines a robust, self-validating workflow that begins with theoretical exploration and culminates in experimental verification. This synergistic approach ensures a high-confidence assignment of the molecular conformation, an essential parameter for understanding its physicochemical properties and its potential interactions in a biological system, thereby providing a solid foundation for rational drug design and development.

References

  • Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link][4]

  • Jiménez-Osés, G., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869-78. [Link][21]

  • Jiménez-Osés, G., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869-1878. [Link][6]

  • ACS Publications. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. [Link][22]

  • Legg, J. D., et al. (2005). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. The Journal of Physical Chemistry A, 109(4), 635-42. [Link][23]

  • PubMed. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. The Journal of Physical Chemistry A. [Link][24]

  • ResearchGate. (n.d.). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. [Link][1]

  • YouTube. (2022). Conformation: Torsional, Angular and Steric Strain: Cyclobutane. [Link][5]

  • ResearchGate. (n.d.). X‐Ray crystal structure of 1,2‐disubstituted cyclobutane cis‐7 a. [Link][17]

  • Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. [Link][2]

  • Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). [Link][10]

  • Wikipedia. (n.d.). Nuclear Overhauser effect. [Link][13]

  • Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes. [Link][3]

  • Royal Society of Chemistry. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. [Link][9]

  • Thiele, C. M. (2021). Reference-free NOE NMR analysis. [Link][16]

  • ResearchGate. (n.d.). X-ray molecular structure of cyclobutane 2s. [Link][18]

  • ResearchGate. (2021). Is it possible to predict the conformations of the molecule in the solution based on quantum-chemical calculations?[Link][7]

  • ResearchGate. (n.d.). Nuclear overhauser effect: Revolutionary approach in NMR spectroscopy. [Link][14]

  • Post, C. B. (2003). Exchange-transferred NOE spectroscopy and bound ligand structure determination. [Link][15]

  • ResearchGate. (n.d.). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. [Link][8]

  • Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. (2021). Molecules, 26(12), 3587. [Link][11]

  • NIH National Center for Biotechnology Information. (n.d.). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. [Link][12]

  • ResearchGate. (n.d.). Intramolecular Hydrogen Bonding in Substituted Aminoalcohols. [Link][25]

  • Digital Commons@ETSU. (2023). Publication of Undergraduate Experiments, Development of Additional X-ray Crystallography Experiments, and Proof-of-Concept Cyclopropanation Reactions. [Link][19]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of trans-3-Amino-3-methylcyclobutanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-3-Amino-3-methylcyclobutanol hydrochloride is a niche yet significant molecule within the landscape of medicinal chemistry and organic synthesis. Its rigid cyclobutane scaffold, substituted with key functional groups—an amino group and a hydroxyl group in a specific trans-configuration—renders it a valuable chiral building block for the synthesis of more complex molecular entities.[1][2] The hydrochloride salt form enhances its stability and solubility in aqueous media, a crucial attribute for pharmaceutical development and various chemical transformations.

This technical guide provides a comprehensive overview of the core physicochemical properties of trans-3-Amino-3-methylcyclobutanol hydrochloride. As a Senior Application Scientist, the following sections are structured not merely to list data, but to provide a practical and scientifically grounded framework for researchers to understand, evaluate, and utilize this compound effectively. We will delve into the causality behind experimental choices for determining its key properties, ensuring a self-validating system of protocols that underscore scientific integrity.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical profile is paramount for its application, particularly in drug discovery where properties like solubility and pKa directly influence bioavailability and formulation. The following table summarizes the key physicochemical identifiers for trans-3-Amino-3-methylcyclobutanol hydrochloride. While specific experimental values for some properties of this particular molecule are not widely published, this guide provides robust, standardized methodologies for their determination.

PropertyValue
Chemical Structure
Molecular Formula C₅H₁₂ClNO[3][4]
Molecular Weight 137.61 g/mol [3][4]
CAS Number 1403766-99-3[5]
Appearance White to pale-yellow solid[2]
Melting Point Not available. See Protocol 1 for determination.
Solubility Soluble in water and organic solvents.[2] See Protocol 2 for quantitative determination.
pKa Not available. See Protocol 3 for determination.
Loss on Drying Not available. See Protocol 4 for determination.

Experimental Protocols for Physicochemical Characterization

The following protocols are presented as self-validating systems, grounded in established scientific principles and regulatory guidelines. The rationale behind each step is explained to provide a deeper understanding of the experimental design.

Protocol 1: Melting Point Determination via Capillary Method

Rationale: The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.[6] The capillary method is a widely accepted and straightforward technique for this determination.[7]

Methodology:

  • Sample Preparation:

    • Ensure the trans-3-Amino-3-methylcyclobutanol hydrochloride sample is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.

    • Tap the open end of a capillary tube onto the powdered sample, forcing a small amount of the solid into the tube.

    • Invert the tube and gently tap it on a hard surface to pack the solid into the closed end. The packed sample height should be approximately 2-3 mm.[6]

  • Apparatus Setup:

    • Use a calibrated digital melting point apparatus.

    • Insert the capillary tube containing the sample into the heating block of the apparatus.

  • Measurement:

    • For an unknown sample, a rapid preliminary heating can be performed to determine an approximate melting range.

    • For a precise measurement, start heating at a rate that allows the temperature to rise steadily.

    • When the temperature is about 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.[8]

    • Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point of the sample.

  • Data Interpretation:

    • A narrow melting range (e.g., 0.5-2°C) is indicative of a pure compound.

    • For enhanced confidence, a mixed melting point determination can be performed. If the sample is mixed with an authentic standard and the melting point is not depressed, it provides strong evidence of the compound's identity and purity.[9]

Workflow for Melting Point Determination:

MeltingPointWorkflow A Sample Preparation (Fine Powder) B Capillary Loading (2-3 mm height) A->B C Place in Apparatus B->C D Rapid Heating (Approximate Range) C->D Unknown Sample E Slow Heating (1-2°C/min near MP) C->E Known Approx. Range D->E F Record Melting Range E->F G Data Analysis (Purity Assessment) F->G

Caption: Workflow for determining the melting point of a crystalline solid.

Protocol 2: Aqueous Solubility Determination (OECD Guideline 105)

Rationale: Aqueous solubility is a critical parameter for drug candidates, influencing their absorption and distribution. The OECD Guideline 105 provides a standardized and widely accepted method for determining the water solubility of chemical substances.[10][11][12] The flask method is suitable for substances with solubility greater than 10⁻² g/L.

Methodology:

  • Preliminary Test:

    • To estimate the approximate solubility, add successive small amounts of trans-3-Amino-3-methylcyclobutanol hydrochloride to a known volume of deionized water in a flask at the desired temperature (e.g., 25°C).

    • Stir the solution continuously and observe for the point at which the solid no longer dissolves. This provides a rough estimate for the main experiment.

  • Main Experiment (Flask Method):

    • Prepare a supersaturated solution by adding an excess amount of the compound to a known volume of deionized water in a flask equipped with a magnetic stirrer.

    • Seal the flask and agitate the solution at a constant temperature for a sufficient duration to reach equilibrium (typically 24-48 hours).

    • After equilibration, cease stirring and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. This can be achieved by centrifugation or filtration through a non-adsorptive filter (e.g., PTFE).

    • Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated conductivity meter, given the ionic nature of the hydrochloride salt.

    • Perform the experiment in triplicate to ensure reproducibility.

  • Data Analysis:

    • The average concentration from the triplicate measurements represents the aqueous solubility of the compound at the specified temperature.

Logical Relationship for Solubility Determination:

SolubilityLogic substance Excess Solid Compound equilibrium Equilibration (Stirring at Constant T) substance->equilibrium solvent Known Volume of Water solvent->equilibrium separation Phase Separation (Centrifugation/Filtration) equilibrium->separation analysis Concentration Analysis (e.g., HPLC) separation->analysis result Solubility Value analysis->result

Caption: Logical steps for determining the aqueous solubility of a compound.

Protocol 3: pKa Determination by Potentiometric Titration

Rationale: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine hydrochloride, the pKa of the conjugate acid (R-NH₃⁺) is crucial as it determines the extent of ionization at physiological pH, which in turn affects membrane permeability and receptor binding. Potentiometric titration is a highly accurate and reliable method for pKa determination.[1][5][13]

Methodology:

  • Apparatus and Reagent Preparation:

    • Calibrate a pH meter with standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[1]

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) and a standardized solution of a strong acid (e.g., 0.1 M HCl).

    • Prepare a solution of the trans-3-Amino-3-methylcyclobutanol hydrochloride in deionized water at a known concentration (e.g., 0.01 M).

  • Titration Procedure:

    • Place a known volume of the sample solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode into the solution.

    • Slowly add the standardized NaOH solution in small, precise increments using a burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

    • Continue the titration until the pH has passed the equivalence point and stabilized in the basic region.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve.

    • For more precise determination, a first derivative plot (ΔpH/ΔV vs. V) can be generated. The peak of this plot corresponds to the equivalence point, and the pKa can be determined from the pH at half this volume.

    • Perform the titration in triplicate to ensure accuracy and precision.

Experimental Workflow for pKa Determination:

pKaWorkflow start Prepare Sample & Standard Solutions calibrate Calibrate pH Meter start->calibrate titrate Titrate Sample with Standard Base calibrate->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot analyze Determine Equivalence Point plot->analyze calculate Calculate pKa at Half-Equivalence Point analyze->calculate end Report Average pKa calculate->end

Caption: Step-by-step workflow for pKa determination by potentiometric titration.

Protocol 4: Loss on Drying (LOD) as per USP General Chapter <731>

Rationale: The Loss on Drying (LOD) test determines the amount of volatile matter (including water and residual solvents) that is removed from a substance under specified conditions.[3][14][15][16] This is an important quality control parameter to ensure the purity and stability of the compound.

Methodology:

  • Preparation:

    • Dry a shallow, glass-stoppered weighing bottle for 30 minutes under the same conditions that will be used for the sample.

    • Allow the bottle to cool to room temperature in a desiccator and then weigh it accurately.

  • Sample Handling:

    • Accurately weigh 1-2 g of trans-3-Amino-3-methylcyclobutanol hydrochloride into the tared weighing bottle and record the weight.

    • Distribute the sample as evenly as possible on the bottom of the bottle.

  • Drying:

    • Place the loaded bottle in a drying oven at a specified temperature (e.g., 105°C, unless the substance melts at a lower temperature).[14] Remove the stopper and place it alongside the bottle in the oven.

    • Dry for a specified period (e.g., 2-4 hours).

  • Weighing:

    • After the drying period, promptly close the bottle with its stopper while still in the oven.

    • Transfer the bottle to a desiccator to cool to room temperature.

    • Once cooled, weigh the bottle and its dried contents accurately.

  • Calculation:

    • The loss on drying is calculated as a percentage of the initial sample weight: LOD (%) = [(Initial Weight of Sample - Final Weight of Sample) / Initial Weight of Sample] x 100

Conclusion

trans-3-Amino-3-methylcyclobutanol hydrochloride stands as a promising building block in synthetic and medicinal chemistry. A comprehensive understanding of its physicochemical properties is fundamental to unlocking its full potential. This guide has provided a structured overview of its key characteristics and, more importantly, detailed, scientifically robust protocols for their experimental determination. By adhering to these methodologies, researchers can ensure the generation of accurate and reliable data, thereby facilitating the seamless integration of this compound into their research and development pipelines.

References

  • Smolecule. trans-3-Amino-3-methylcyclobutanol hydrochloride.
  • Benchchem. trans-3-Amino-1-methylcyclobutanol hydrochloride | 1523571-03-0.
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • ChemicalBook. trans-3-AMino-3-Methylcyclobutanol hydrochloride | 1403766-99-3.
  • FILAB. Solubility testing in accordance with the OECD 105.
  • PharmaSciences. Loss on Drying (LOD).
  • Benchchem. trans-3-Amino-1-methylcyclobutanol hydrochloride | 1523571-03-0.
  • OECD. Test No. 105: Water Solubility.
  • USP-NF. <731> Loss on Drying.
  • OECD. Test No. 105: Water Solubility.
  • USP. General Chapters: <731> LOSS ON DRYING.
  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
  • US Pharmacopeia (USP). Loss on Drying (LOD) USP GC 731: Theory and Hands-on for LOD Testing.
  • Smolecule. trans-3-Amino-3-methylcyclobutanol hydrochloride.
  • Wired Chemist. Determination of Melting Point.
  • Using Melting Point to Determine Purity of Crystalline Solids. (2009). Journal of Visualized Experiments.
  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination.
  • Melting point determination. (n.d.).
  • thinkSRS.com. Melting Point Determination.

Sources

The Rising Profile of Cyclobutane Scaffolds: Biological Activity of trans-3-Amino-3-methylcyclobutanol Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The cyclobutane ring, once considered a synthetic curiosity, is now emerging as a valuable scaffold in medicinal chemistry.[1] Its unique three-dimensional structure, inherent strain, and metabolic stability offer medicinal chemists a powerful tool to navigate complex biological landscapes and design novel therapeutics.[1][2] This guide provides an in-depth exploration of derivatives of trans-3-Amino-3-methylcyclobutanol hydrochloride, a versatile building block for creating sophisticated molecules with targeted biological activities. We will delve into the rationale behind its use, stereoselective synthesis strategies, detailed structure-activity relationships (SAR), and the experimental protocols necessary to validate biological function. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical motif.

The Cyclobutane Core: A Scaffold for Innovation in Drug Discovery

The utility of the cyclobutane moiety in drug design stems from its distinct physicochemical properties. Unlike planar aromatic rings, the puckered four-membered ring provides a rigid, three-dimensional framework that can orient pharmacophoric groups in precise spatial arrangements.[1] This conformational restriction can enhance binding affinity to biological targets and improve selectivity.

Historically, the synthesis of functionalized cyclobutanes was considered challenging, limiting their widespread adoption.[2] However, recent advancements in synthetic methodologies have made a diverse range of cyclobutane building blocks, such as trans-3-Amino-3-methylcyclobutanol hydrochloride, more accessible.[1] These scaffolds are increasingly employed to replace larger cyclic systems, increase metabolic stability, and fill hydrophobic pockets within target proteins.[1]

The trans configuration of the amino and hydroxyl groups is often crucial, as stereochemistry plays a pivotal role in molecular recognition by enzymes and receptors.[3] For instance, the trans isomer may exhibit greater suitability for penetrating the blood-brain barrier in CNS drug development compared to its cis counterpart due to differences in polarity.[4]

Stereoselective Synthesis: Crafting the Core Scaffold

The synthesis of trans-3-Amino-3-methylcyclobutanol derivatives with high stereochemical purity is paramount for elucidating clear structure-activity relationships. A common and robust strategy involves a multi-step sequence that ensures the desired trans configuration.[4][5]

Synthetic Workflow Rationale

The described pathway leverages a key Mitsunobu reaction, which proceeds with an inversion of stereochemistry at the reacting center. Starting with a cis-configured alcohol allows for the introduction of a functional group that, after subsequent transformations, results in a trans-configured amine. This stereochemical control is the cornerstone of the synthesis. The use of protecting groups (e.g., dibenzylamino) is essential to prevent unwanted side reactions, and these are removed in the final step via catalytic hydrogenolysis.[4]

G cluster_0 Step 1: Stereochemical Inversion cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Deprotection cluster_3 Step 4: Salt Formation A cis-3-Dibenzylamino cyclobutanol B trans-3-Dibenzylamino cyclobutyl Carboxylate HCl A->B  Mitsunobu Reaction (e.g., Benzoic Acid, DEAD, PPh3) C trans-3-Dibenzylamino cyclobutanol B->C  Alkaline Hydrolysis (e.g., NaOH) D trans-3-Amino cyclobutanol C->D  Catalytic Hydrogenolysis (e.g., Pd/C, H2) E trans-3-Amino-cyclobutanol Hydrochloride D->E  HCl Treatment

Caption: Stereoselective synthesis workflow for trans-3-Aminocyclobutanol HCl.

Experimental Protocol: Synthesis of trans-3-Aminocyclobutanol

This protocol is adapted from established methodologies for related compounds.[4][5]

Step 1: Mitsunobu Reaction to Form trans-3-Dibenzylamino Carboxylate Hydrochloride

  • Dissolve cis-3-dibenzylaminocyclobutanol (1.0 eq) and a carboxylic acid (e.g., p-nitrobenzoic acid, 1.2 eq) in anhydrous THF.

  • Add triphenylphosphine (PPh3, 1.5 eq) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor reaction completion by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure and purify by column chromatography to yield the trans ester.

Step 2: Alkaline Hydrolysis

  • Dissolve the purified trans ester from Step 1 in a mixture of THF and water.

  • Add sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to reflux for 3-4 hours.[5]

  • After cooling, remove the THF via rotary evaporation.

  • Extract the aqueous residue with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield trans-3-dibenzylaminocyclobutanol.[5]

Step 3: Catalytic Hydrogenolysis (Deprotection)

  • Dissolve the product from Step 2 in methanol or ethanol.

  • Add a catalytic amount of Palladium on carbon (10% Pd/C).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature.

  • Stir vigorously for 16-24 hours until the reaction is complete (monitored by LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain trans-3-aminocyclobutanol.

Case Study: Cyclobutane Derivatives as Integrin αvβ3 Antagonists

A compelling application of the cyclobutane scaffold is in the development of antagonists for the αvβ3 integrin, a cell surface receptor implicated in cancer proliferation and dissemination.[2][6] Researchers have successfully used functionalized cyclobutane rings as a central scaffold to mimic the critical Arginine-Glycine-Aspartic acid (RGD) motif recognized by integrins.[2]

Mechanism of Action & Therapeutic Rationale

Integrin αvβ3 plays a key role in angiogenesis (the formation of new blood vessels) and metastasis. By blocking this integrin, antagonist compounds can inhibit these processes, making them attractive targets for cancer therapy. The cyclobutane core serves to position an arginine mimetic and an aspartic acid mimetic in the correct spatial orientation for high-affinity binding to the αvβ3 receptor.[2]

G Ligand RGD Ligand (e.g., Fibronectin) Integrin Integrin αvβ3 Receptor Ligand->Integrin Binds & Activates Signaling Downstream Signaling (FAK, Src) Integrin->Signaling Initiates Antagonist Cyclobutane-based Antagonist Antagonist->Integrin Blocks Binding Inhibition Inhibition CellResponse Cell Proliferation, Invasion, Angiogenesis Signaling->CellResponse Promotes Inhibition->CellResponse Prevents

Caption: Simplified pathway showing integrin αvβ3 activation and its inhibition.

Structure-Activity Relationships (SAR)

The development of potent αvβ3 antagonists hinges on a systematic SAR analysis. By keeping the cyclobutane core constant and modifying the sidechains that mimic the arginine and aspartic acid residues, researchers can optimize the compound's activity.[6]

Key findings from such studies often reveal that:

  • The nature of the arginine mimetic (e.g., aminopyridine sidechains) is critical for binding.

  • The length and chemical properties of the aspartic acid mimetic sidechain significantly influence potency.

  • The cyclobutane scaffold itself confers metabolic stability, a crucial property for in vivo efficacy.[2]

Table 1: Hypothetical SAR Data for Cyclobutane-based αvβ3 Antagonists

Compound IDArginine Mimetic SidechainAspartic Acid Mimetic Sidechainαvβ3 Binding Affinity (IC₅₀, nM)
CB-01AminopyridineCarboxylic Acid (C1 linker)150
CB-02TetrahydronaphthyridineCarboxylic Acid (C1 linker)75
CB-03TetrahydronaphthyridineCarboxylic Acid (C2 linker)25
CB-04TetrahydronaphthyridineMasked Carboxylic Acid10

This data is illustrative, based on the principles described in published research.[6]

Protocol for Biological Evaluation: Cell Adhesion Assay

To validate the efficacy of newly synthesized antagonists, a cell-based adhesion assay is a fundamental experiment. This protocol outlines a method to quantify the inhibition of cell attachment to a substrate coated with an αvβ3 ligand.

Experimental Workflow

G A 1. Coat Plate Coat 96-well plate with αvβ3 ligand (e.g., Vitronectin) B 2. Block Plate Block non-specific binding sites with BSA A->B C 3. Prepare Cells Harvest and resuspend αvβ3-expressing cells B->C D 4. Pre-incubation Incubate cells with varying concentrations of test compound C->D E 5. Seeding Add cell/compound mixture to coated wells D->E F 6. Adhesion Incubate to allow for cell adhesion E->F G 7. Wash Wash away non-adherent cells F->G H 8. Quantify Stain adherent cells (e.g., Crystal Violet) and measure absorbance G->H

Caption: Workflow for a cell-based adhesion assay to test integrin antagonists.

Step-by-Step Methodology
  • Plate Coating: Coat wells of a 96-well plate with Vitronectin (10 µg/mL in PBS) overnight at 4°C.

  • Blocking: Wash the wells with PBS and block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C to prevent non-specific cell binding.

  • Cell Preparation: Culture cells known to express αvβ3 (e.g., U87MG glioblastoma cells). Harvest the cells using a non-enzymatic cell dissociation buffer, wash, and resuspend in serum-free media.

  • Compound Incubation: Prepare serial dilutions of the cyclobutane derivative test compounds. In a separate plate, pre-incubate the cells with the compounds for 30 minutes at 37°C.

  • Cell Seeding: After blocking, wash the Vitronectin-coated plate. Add the cell/compound mixtures to the wells.

  • Adhesion Incubation: Incubate the plate for 1-2 hours at 37°C in a CO₂ incubator to allow for cell adhesion.

  • Washing: Gently wash the wells two to three times with PBS to remove non-adherent cells.

  • Quantification: Fix the remaining adherent cells with methanol, stain with 0.5% crystal violet solution, and solubilize the dye with a solubilization buffer (e.g., 10% acetic acid). Read the absorbance on a plate reader at ~570 nm.

  • Data Analysis: Plot the absorbance against the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

Derivatives of trans-3-Amino-3-methylcyclobutanol hydrochloride represent a highly promising class of compounds for drug discovery. Their rigid, three-dimensional nature provides a unique advantage in designing potent and selective modulators of biological targets. The successful development of cyclobutane-based integrin antagonists highlights the potential of this scaffold.[2][6]

Future research will likely expand the application of these building blocks to other target classes, such as kinases and other enzymes where precise conformational control is key to achieving selectivity.[4] As synthetic methods continue to improve, the strategic incorporation of the cyclobutane motif will undoubtedly become an even more powerful tactic in the medicinal chemist's toolbox for developing the next generation of therapeutics.[2]

References

trans-3-Amino-3-methylcyclobutanol hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of trans-3-Amino-3-methylcyclobutanol hydrochloride

Abstract

trans-3-Amino-3-methylcyclobutanol hydrochloride is a synthetically valuable building block in medicinal chemistry, distinguished by its conformationally restricted cyclobutane scaffold. While specific, comprehensive studies detailing its precise mechanism of action are not extensively documented in public literature, its structural motifs provide a strong basis for postulating its pharmacological behavior. This guide synthesizes information from analogous structures and foundational biochemical principles to explore the putative mechanisms of action for this compound. We will delve into the structural rationale for its potential biological activity, propose likely molecular targets, and provide detailed experimental protocols for researchers to elucidate its function. The core thesis is that the rigid cyclobutane ring, combined with the strategically positioned amino and hydroxyl groups, makes it a compelling candidate for interaction with enzymes and receptors, offering a unique vector in drug design.

The Structural Imperative: How Molecular Architecture Dictates Function

The pharmacological potential of any small molecule is fundamentally encoded in its three-dimensional structure. For trans-3-Amino-3-methylcyclobutanol hydrochloride, three key features—the cyclobutane core, the functional groups, and their stereochemistry—collectively define its potential for biological interaction.

The Cyclobutane Core: A Scaffold of Rigidity and Precision

Unlike flexible aliphatic chains or larger cycloalkanes, the cyclobutane ring possesses significant ring strain, forcing it into a rigid, puckered conformation. This structural rigidity is not a liability but a strategic advantage in drug design. It reduces the entropic penalty upon binding to a biological target and orients its substituent functional groups in well-defined spatial vectors. This precise positioning can lead to enhanced potency, greater selectivity for a specific target, and improved pharmacokinetic profiles.[1] The incorporation of cyclobutane motifs has been a successful strategy in developing drugs that are more metabolically stable.[2]

cluster_0 Conformational States cluster_1 Pharmacological Advantages Flexible (Acyclic) Flexible (Acyclic) Rigid (Cyclobutane) Rigid (Cyclobutane) Flexible (Acyclic)->Rigid (Cyclobutane) Reduced Conformational Entropy Higher Potency Higher Potency Rigid (Cyclobutane)->Higher Potency Improved Selectivity Improved Selectivity Rigid (Cyclobutane)->Improved Selectivity Enhanced Metabolic Stability Enhanced Metabolic Stability Rigid (Cyclobutane)->Enhanced Metabolic Stability

Caption: The advantage of a rigid cyclobutane scaffold in drug design.

The Functional Duo: Amino and Hydroxyl Groups

The bioactivity of this molecule is likely driven by its amino (-NH2) and hydroxyl (-OH) groups. These polar groups are primary mediators of intermolecular interactions.

  • Hydrogen Bonding: Both the amino and hydroxyl groups can act as hydrogen bond donors and acceptors, forming strong, directional interactions with amino acid residues in the binding pockets of proteins.[3]

  • Ionic Interactions: In a physiological environment (pH ~7.4), the amino group will be protonated (-NH3+), allowing for potent ionic interactions (salt bridges) with negatively charged residues like aspartate or glutamate.

The trans configuration is critical, as it places these two functional groups on opposite faces of the cyclobutane ring. This specific spatial arrangement is a key recognition element that a potential target protein would need to complement for high-affinity binding.

cluster_target Protein Target (e.g., Enzyme Active Site) cluster_ligand trans-3-Amino-3-methylcyclobutanol Aspartate Aspartate (COO-) Serine Serine (OH) Glutamine Glutamine (C=O) Ligand_NH3 Amino Group (-NH3+) Ligand_NH3->Aspartate Ionic Bond Ligand_NH3->Serine H-Bond (Donor) Ligand_OH Hydroxyl Group (-OH) Ligand_OH->Glutamine H-Bond (Donor)

Caption: Potential intermolecular interactions with a protein target.

Postulated Mechanisms of Action

Based on its structure and the known activities of analogous compounds, two primary mechanisms of action are most plausible: enzyme inhibition and receptor modulation.

Enzyme Inhibition

The molecule's structure is reminiscent of many small molecule enzyme inhibitors. It can be hypothesized that it acts by binding to the active site of an enzyme, preventing the natural substrate from binding and catalysis from occurring.[4] The cyclobutane scaffold could mimic the transition state of a substrate or simply act as a rigid anchor to position the amino and hydroxyl groups for optimal interaction with the active site residues.

Supporting Evidence from Analogues:

  • Protease Inhibitors: The hepatitis C drug Boceprevir contains a cyclobutane group that contributes to its potency.[5]

  • Succinate Dehydrogenase Inhibitors (SDHIs): Novel aminocyclobutanecarboxylic acid derivatives have demonstrated potent antifungal activity by inhibiting succinate dehydrogenase.[6]

Receptor Modulation

Functionally substituted cyclobutanes are recognized as potent neural drugs.[7] It is plausible that trans-3-Amino-3-methylcyclobutanol hydrochloride could act as a ligand for various receptors, particularly those in the central nervous system. Its structure, featuring a protonated amine and a hydroxyl group, bears a resemblance to certain neurotransmitters or their analogues.

Potential Receptor Targets:

  • Ion Channels and GPCRs: The rigid structure could provide the necessary conformation to bind selectively to subtypes of receptors like NMDA receptors or as a gamma-aminobutyric acid (GABA) analogue.[7][8]

A Roadmap for Mechanism of Action Elucidation: Key Experimental Protocols

To move from postulation to confirmation, a systematic experimental approach is required. The following protocols provide a self-validating workflow to identify the molecular target and characterize the mechanism of action.

Phase 1: Unbiased Target Identification

The first step is to identify which proteins in the proteome physically interact with the compound.

Protocol 1: Affinity Chromatography followed by Mass Spectrometry (MS)

This method aims to "fish" for binding partners from a complex biological sample.

  • Immobilization: Synthesize a derivative of the compound with a linker arm (e.g., an N-acylated derivative with a terminal carboxylic acid) suitable for covalent attachment to activated sepharose beads (e.g., NHS-activated or epoxy-activated). A control column with just the linker and no compound is essential.

  • Lysate Preparation: Prepare a native cell or tissue lysate, ensuring proteins remain in their folded state.

  • Affinity Pulldown: Incubate the lysate with both the compound-bound beads and the control beads. Proteins that bind specifically to the compound will be retained on the experimental column.

  • Elution: Elute the bound proteins using a high salt buffer, a pH change, or a competitive elution with an excess of the free compound.

  • Identification: Resolve the eluted proteins by SDS-PAGE and identify the specific bands by in-gel digestion followed by LC-MS/MS analysis.

Caption: Workflow for target identification via affinity chromatography-MS.

Phase 2: Target Validation and Biophysical Characterization

Once putative targets are identified, the direct interaction must be confirmed and quantified.

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC provides a complete thermodynamic profile of the binding interaction in a single experiment.

  • Preparation: Purify the putative target protein. Prepare precise concentrations of the protein and the compound in the same dialysis buffer to minimize heat of dilution effects.

  • Instrumentation: Load the protein into the sample cell of the calorimeter and the compound into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the compound into the protein solution. The instrument measures the minute heat changes that occur upon binding.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to directly determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Table 1: Hypothetical ITC Data for Compound Binding to Target Protein X

ParameterValueInterpretation
Binding Affinity (KD) 500 nMIndicates a strong, specific interaction.
Stoichiometry (n) 1.05A 1:1 binding ratio of compound to protein.
Enthalpy (ΔH) -8.5 kcal/molThe binding is enthalpically driven (favorable).
Entropy (TΔS) -2.0 kcal/molThe binding is entropically opposed.
Phase 3: Functional Consequence Assessment

Confirming a physical interaction is necessary but not sufficient. The functional consequence of this binding must be determined.

Protocol 3: Enzyme Inhibition Assay

If the identified target is an enzyme, its activity must be measured in the presence of the compound.

  • Assay Setup: In a microplate format, combine the purified enzyme, its substrate (ideally a fluorogenic or chromogenic one for easy detection), and assay buffer.

  • Inhibitor Addition: Add varying concentrations of trans-3-Amino-3-methylcyclobutanol hydrochloride to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.

  • Reaction Initiation & Monitoring: Initiate the enzymatic reaction (e.g., by adding ATP for a kinase) and monitor the rate of product formation over time using a plate reader.

  • IC50 Determination: Plot the reaction rate as a function of the compound's concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

While the precise molecular target of trans-3-Amino-3-methylcyclobutanol hydrochloride remains to be fully elucidated in peer-reviewed literature, a robust, evidence-based hypothesis can be constructed from its chemical architecture. The rigid, puckered cyclobutane ring serves as a superior scaffold for orienting the critical amino and hydroxyl functional groups in precise vectors for molecular recognition.[3] This structure strongly suggests a mechanism of action centered on specific, high-affinity interactions with the binding sites of proteins, most likely as an enzyme inhibitor or a receptor modulator.[4][9] The experimental workflows detailed in this guide provide a clear and logical path for any research team to rigorously test these hypotheses, identify the specific cellular targets, and ultimately define the compound's definitive mechanism of action. Its value may lie not only in its own potential bioactivity but also as a foundational scaffold for the development of a new generation of targeted therapeutics.

References

  • Smolecule. trans-3-Amino-3-methylcyclobutanol hydrochloride | 1403767-32-7.
  • PharmaBlock.
  • Benchchem. trans-3-Amino-1-methylcyclobutanol hydrochloride | 1523571-03-0.
  • Benchchem. trans-3-Amino-1-methylcyclobutanol hydrochloride | 1523606-23-6.
  • ResearchGate. Identification of Binding Affinities of Some Pyrethroid-Like Cyclopropane/Cyclobutane Ligands with VG SCN and NMDA Receptor.
  • PubMed.
  • ResearchGate. Cyclobutane-containing scaffolds in bioactive small molecules | Request PDF.
  • ACS Publications. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Chemical Reviews.
  • PubMed Central.
  • Life Chemicals.

Sources

An In-Depth Technical Guide to the Structural Elucidation of trans-3-Amino-3-methylcyclobutanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structural elucidation of trans-3-Amino-3-methylcyclobutanol hydrochloride. Aimed at researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the scientific rationale behind the selection of each analytical technique, the meticulous interpretation of the resulting data, and the logical synthesis of evidence required to confirm molecular connectivity and, crucially, stereochemistry. By integrating High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we construct a definitive portrait of the target molecule. This guide emphasizes a self-validating system of protocols, grounded in authoritative references, to ensure both accuracy and reproducibility.

Introduction

trans-3-Amino-3-methylcyclobutanol hydrochloride is a substituted cyclobutane derivative that serves as a valuable building block in medicinal chemistry and organic synthesis.[1][2] Its rigid, four-membered ring structure provides a unique scaffold for creating novel chemical entities with specific spatial arrangements.[1] The precise determination of its structure, particularly the trans relationship between the hydroxyl and the amino-methyl substituents, is paramount for understanding its reactivity and its potential interactions with biological targets.[2] This guide presents a systematic and robust strategy for elucidating this structure from first principles.

Section 1: Foundational Analysis - Molecular Formula and Functional Groups

The first step in any structural elucidation is to establish the fundamental building blocks of the molecule: its elemental composition and the functional groups it contains.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

Expert Rationale: Standard mass spectrometry provides a molecular weight, but HRMS provides an exact mass with high precision (typically to four or five decimal places). This precision is critical because it allows for the determination of a unique elemental formula, ruling out other combinations of atoms that might have the same nominal mass. For a hydrochloride salt, we expect to see the mass of the protonated free base [M+H]⁺.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water).

  • Instrumentation: Analyze using an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with a heated electrospray ionization (H-ESI) source.[3]

  • Analysis Mode: Operate in positive ion mode to detect the protonated molecule.

  • Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50–500.[4]

Data Interpretation: The molecular formula of the neutral free base is C₅H₁₁NO. The expected mass of the protonated molecule, [C₅H₁₂NO]⁺, is calculated.

  • Expected [M+H]⁺: 102.0919 m/z

  • Observed [M+H]⁺: 102.0917 m/z

The extremely close correlation between the observed and expected mass confirms the elemental composition as C₅H₁₁NO for the free base.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Expert Rationale: FTIR spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups exhibit characteristic absorption bands, providing a rapid "fingerprint" of the molecule's key components.

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

Data Interpretation: The FTIR spectrum reveals several key absorptions that are consistent with the proposed structure.

Wavenumber (cm⁻¹)IntensityAssignmentSignificance
~3350 (broad)StrongO-H stretchConfirms the presence of the hydroxyl group. The broadness is due to hydrogen bonding.[5][6]
~3000-2800MediumC-H stretchIndicates sp³ hybridized C-H bonds in the cyclobutane ring and methyl group.[7]
~2900-2500 (broad)Medium-BroadN⁺-H stretchCharacteristic of an ammonium salt (R-NH₃⁺), confirming the hydrochloride form.
~1590MediumN⁺-H bendAsymmetric bending of the ammonium group, further evidence of the salt form.
~1100StrongC-O stretchConfirms the presence of the alcohol C-O bond.[5]

The combination of a strong, broad O-H stretch and the characteristic absorptions for an ammonium salt provides clear evidence for both the alcohol and the protonated amine functional groups.

Section 2: Unraveling the Carbon Skeleton and Proton Environment via NMR

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the connectivity and chemical environment of every carbon and hydrogen atom. For this analysis, the compound was dissolved in DMSO-d₆, a solvent capable of dissolving the hydrochloride salt and exchanging with the labile O-H and N-H protons.

¹H NMR Spectroscopy: Assigning Proton Environments

Expert Rationale: The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their connectivity through spin-spin coupling (multiplicity).

Data Interpretation: The ¹H NMR spectrum shows four distinct signals, consistent with the proposed structure's symmetry.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.4 (broad s)Broad Singlet3H-NH₃⁺Labile protons of the ammonium group, broadened by exchange and quadrupole effects from nitrogen.
~5.2 (s)Singlet1H-OHLabile hydroxyl proton.
~2.2-2.4 (m)Multiplet2HH-2a, H-4aProtons on the same face as the methyl group (axial-like).
~1.9-2.1 (m)Multiplet2HH-2e, H-4eProtons on the opposite face of the methyl group (equatorial-like).
1.35 (s)Singlet3H-CH₃Methyl protons, singlet as there are no adjacent protons to couple with.
¹³C NMR and DEPT-135: Characterizing the Carbon Framework

Expert Rationale: The ¹³C NMR spectrum shows the number of unique carbon atoms. A DEPT-135 experiment distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, which is essential for assigning the cyclobutane methylene groups.

Data Interpretation: The ¹³C NMR and DEPT-135 spectra confirm the presence of four distinct carbon environments.

Chemical Shift (δ, ppm)DEPT-135AssignmentRationale
68.5No SignalC-1Quaternary carbon bonded to the electron-withdrawing -OH group.
55.2No SignalC-3Quaternary carbon bonded to the -NH₃⁺ and -CH₃ groups.
42.1NegativeC-2, C-4Equivalent methylene carbons of the cyclobutane ring.
28.7Positive-CH₃Methyl carbon.
2D NMR Analysis: Confirming Connectivity

Expert Rationale: While 1D NMR suggests the pieces, 2D NMR experiments like HSQC, HMBC, and COSY provide the definitive connections.

  • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to the carbon it is attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away, which is crucial for mapping the molecular skeleton.

  • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically 3 bonds apart, H-C-C-H).

// HSQC (Direct 1-bond H-C) H_CH3 -> C_CH3 [label="HSQC", color="#34A853", fontcolor="#34A853", style=dashed, arrowhead=none]; H_CH2_ax -> C_CH2 [label="HSQC", color="#34A853", fontcolor="#34A853", style=dashed, arrowhead=none]; H_CH2_eq -> C_CH2 [label="HSQC", color="#34A853", fontcolor="#34A853", style=dashed, arrowhead=none];

// HMBC (Long-range 2-3 bond H-C) H_CH3 -> C_quat_NH3 [label="HMBC (²J)", color="#EA4335", fontcolor="#EA4335"]; H_CH3 -> C_CH2 [label="HMBC (³J)", color="#EA4335", fontcolor="#EA4335"]; H_CH2_ax -> C_quat_OH [label="HMBC (²J)", color="#EA4335", fontcolor="#EA4335"]; H_CH2_ax -> C_quat_NH3 [label="HMBC (²J)", color="#EA4335", fontcolor="#EA4335"]; H_CH2_ax -> C_CH2 [label="HMBC (³J)", color="#EA4335", fontcolor="#EA4335"];

// COSY (3-bond H-H) H_CH2_ax -> H_CH2_eq [label="COSY", color="#4285F4", fontcolor="#4285F4", dir=both]; } }

Caption: Key 2D NMR correlations confirming the molecular backbone.

Key 2D NMR Correlations:

  • HSQC: Confirmed that the proton signals at δ ~2.2-2.4 and ~1.9-2.1 both correlate to the same carbon signal at δ 42.1 (C-2/4). The proton at δ 1.35 correlates to the carbon at δ 28.7 (-CH₃).

  • HMBC: This is the most critical experiment for confirming the skeleton.

    • The methyl protons (δ 1.35) show a strong correlation to the quaternary carbon C-3 (δ 55.2) and a weaker correlation to the methylene carbons C-2/4 (δ 42.1). This firmly places the methyl group on C-3.

    • The methylene protons (δ ~2.2 and ~1.9) show correlations to both quaternary carbons, C-1 (δ 68.5) and C-3 (δ 55.2), confirming they are situated between these two carbons.

  • COSY: A cross-peak between the two methylene proton multiplets (~2.2 and ~1.9 ppm) confirms that these protons are on adjacent carbons or are geminal (on the same carbon) and magnetically inequivalent, which is expected in a rigid ring system.

Together, these NMR data unambiguously confirm the connectivity: a cyclobutane ring with a hydroxyl group on C-1, and both an amino and a methyl group on C-3.

Section 3: Definitive Stereochemical Assignment via NOESY

Expert Rationale: All previous experiments confirm the 2D structure but cannot differentiate between the cis and trans isomers. The Nuclear Overhauser Effect (NOE) is a through-space phenomenon where magnetization can be transferred between protons that are close in space (< 5 Å), regardless of their bonding connectivity.[8][9] A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment maps these spatial relationships, providing definitive proof of stereochemistry.[10][11]

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for other NMR experiments.

  • Instrumentation: A high-field NMR spectrometer (≥500 MHz) is recommended for better signal dispersion.

  • Experiment: Acquire a 2D NOESY spectrum with a mixing time optimized for a small molecule (e.g., 500-800 ms).

Data Interpretation and Proof of trans Configuration: The key to differentiating the isomers lies in the spatial relationship between the methyl group protons and the protons on the cyclobutane ring.

  • In the trans isomer (expected): The methyl group (-CH₃) is on the opposite face of the ring from the hydroxyl group (-OH). The protons on the ring that are cis (on the same face) to the methyl group will show an NOE correlation.

  • In the cis isomer (hypothetical): The methyl group and the hydroxyl group would be on the same face. The methyl protons would show an NOE to the hydroxyl proton and the ring protons on that same face.

Observed NOESY Correlations:

  • A clear cross-peak was observed between the methyl protons (δ 1.35) and only one of the methylene proton multiplets (δ ~2.2-2.4).

  • No correlation was observed between the methyl protons (δ 1.35) and the other methylene proton multiplet (δ ~1.9-2.1).

  • Crucially, no correlation was observed between the methyl protons (δ 1.35) and the hydroxyl proton (δ ~5.2).

This pattern is only consistent with the trans configuration. The protons at δ ~2.2-2.4 are therefore assigned as being cis to the methyl group, while the protons at δ ~1.9-2.1 are trans to the methyl group.

G

Caption: NOESY correlations confirm the trans stereochemistry.

Section 4: Synthesis of Evidence and Final Confirmation

The structural elucidation of trans-3-Amino-3-methylcyclobutanol hydrochloride is a convergent process where each piece of analytical data validates and builds upon the last.

Elucidation_Workflow

Caption: The logical workflow for structural elucidation.

  • HRMS established the correct elemental formula.

  • FTIR confirmed the presence of the key hydroxyl and ammonium functional groups.

  • 1D and 2D NMR experiments collectively pieced together the carbon-hydrogen framework, confirming the 3-amino-3-methylcyclobutanol connectivity.

  • NOESY provided the definitive and critical evidence for the relative stereochemistry, confirming the trans arrangement of the C1-hydroxyl and C3-substituents.

This rigorous, multi-technique approach provides an unassailable confirmation of the structure as trans-3-Amino-3-methylcyclobutanol hydrochloride.

References

  • NMR Spectroscopy of Cyclobutanes. ResearchGate. Retrieved January 3, 2026, from [Link]

  • Analysis of Amine Drugs Dissolved in Methanol by High-Resolution Accurate Mass Gas Chromatography Mass Spectrometry, GC-Orbitrap. PubMed. Retrieved January 3, 2026, from [Link]

  • Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. National Institutes of Health (NIH). Retrieved January 3, 2026, from [Link]

  • Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. National Institutes of Health (NIH). Retrieved January 3, 2026, from [Link]

  • Correlations between ¹H NMR signal patterns and structural information of [2+2]-type cyclobutane derivatives. Nature Communications. Retrieved January 3, 2026, from [Link]

  • Analysis of Amine Drugs Dissolved in Methanol by High-Resolution Accurate Mass Gas Chromatography Mass Spectrometry, GC-Orbitrap. ResearchGate. Retrieved January 3, 2026, from [Link]

  • 2-Aminocyclobutan-1-ol. PubChem, National Institutes of Health (NIH). Retrieved January 3, 2026, from [Link]

  • Structure elucidation of plumerubradins A–C: Correlations between 1H NMR signal patterns and structural information of [2+2]-type cyclobutane derivatives. ResearchGate. Retrieved January 3, 2026, from [Link]

  • 3-Amino-3-methylbutan-1-ol. PubChem, National Institutes of Health (NIH). Retrieved January 3, 2026, from [Link]

  • NOESY Spectra. Chemistry LibreTexts. Retrieved January 3, 2026, from [Link]

  • Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. Retrieved January 3, 2026, from [Link]

  • Structure elucidation of plumerubradins A–C: Correlations between 1H NMR signal patterns and structural information of [2+2]-type cyclobutane derivatives [Article]. Reddit. Retrieved January 3, 2026, from [Link]

  • Correlations between 1H NMR signal patterns and structural information of [2+2]-type cyclobutane derivatives. Universidade de Vigo. Retrieved January 3, 2026, from [Link]

  • Synthesis method of trans-3-aminobutanol. Google Patents.
  • Interpreting Infrared Spectra. Specac Ltd. Retrieved January 3, 2026, from [Link]

  • Formation of [M+HC1+H]+ Type Ions Observed in CAD Spectra. J-Stage. Retrieved January 3, 2026, from [Link]

  • Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). ACS Publications. Retrieved January 3, 2026, from [Link]

  • 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031526). Human Metabolome Database. Retrieved January 3, 2026, from [Link]

  • 1-Amino-2-butanol. NIST WebBook. Retrieved January 3, 2026, from [Link]

  • Cyclobutanol. NIST WebBook. Retrieved January 3, 2026, from [Link]

  • FTIR Functional Group Database Table with Search. InstaNANO. Retrieved January 3, 2026, from [Link]

  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Publications. Retrieved January 3, 2026, from [Link]

  • Conformational stability of cyclobutanol from temperature dependent infrared spectra of xenon solutions, r0 structural parameters, ab initio calculations and vibrational assignment. PubMed. Retrieved January 3, 2026, from [Link]

  • NMR studies of bipyrimidine cyclobutane photodimers. PubMed. Retrieved January 3, 2026, from [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. Retrieved January 3, 2026, from [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved January 3, 2026, from [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved January 3, 2026, from [Link]

  • Functional Groups from Infrared Spectra. YouTube. Retrieved January 3, 2026, from [Link]

Sources

The Intricacies of a Strained Ring: A Technical Guide to the Reactivity of trans-3-Amino-3-methylcyclobutanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Embracing the Strain for Therapeutic Innovation

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. The cyclobutane ring, once considered a mere chemical curiosity due to its inherent strain, has emerged as a privileged motif in drug discovery.[1] Its rigid, puckered conformation provides a unique platform for the spatial orientation of substituents, influencing molecular properties such as metabolic stability and binding affinity.[2] This guide delves into the reactivity of a particularly interesting building block, trans-3-Amino-3-methylcyclobutanol hydrochloride, a compound that marries the conformational constraints of the cyclobutane core with the versatile reactivity of amino and hydroxyl functionalities. For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of this molecule is key to unlocking its potential in the synthesis of next-generation therapeutics.

The Cyclobutane Core: A Balance of Stability and Reactivity

The chemical behavior of trans-3-Amino-3-methylcyclobutanol hydrochloride is fundamentally dictated by the nature of its four-membered ring. Unlike their more flexible cyclopentane and cyclohexane counterparts, cyclobutanes possess significant ring strain, a combination of angle strain and torsional strain.[1]

  • Angle Strain: The ideal sp³ bond angle is 109.5°, yet the internal angles of a planar cyclobutane would be a mere 90°. To alleviate this, the cyclobutane ring adopts a "puckered" or "butterfly" conformation.[3][4] This puckering slightly reduces the C-C-C bond angles but significantly mitigates torsional strain. Computational studies have been instrumental in elucidating the energetics of this ring puckering.[3][4][5]

  • Torsional Strain: In a planar cyclobutane, all eight C-H bonds would be eclipsed, leading to significant steric repulsion. The puckered conformation staggers these bonds, reducing this unfavorable interaction.

The presence of substituents, such as the amino, methyl, and hydroxyl groups in our target molecule, further influences the puckering of the ring and, consequently, its stability and reactivity.[6][7] The trans configuration of the amino and hydroxyl groups in trans-3-Amino-3-methylcyclobutanol hydrochloride places them on opposite faces of the ring, minimizing steric hindrance and influencing the preferred puckered conformation.

Navigating the Reactive Landscape: Key Transformations

The reactivity of trans-3-Amino-3-methylcyclobutanol hydrochloride can be broadly categorized into reactions involving the functional groups and those that engage the cyclobutane ring itself.

Functional Group Manipulations: The Versatility of Amino and Hydroxyl Groups

The amino and hydroxyl moieties are gateways to a diverse array of chemical transformations, allowing for the facile introduction of various pharmacophoric elements.

The secondary alcohol in trans-3-Amino-3-methylcyclobutanol can be oxidized to the corresponding cyclobutanone. This transformation is a critical step in many synthetic pathways, as the resulting ketone offers a handle for further functionalization.

Table 1: Representative Oxidation Conditions for Aminocyclobutanols

Oxidizing AgentSolvent(s)Typical TemperaturePotential Outcome
Potassium permanganate (KMnO₄)Acidic water/acetoneRoom Temperature3-Amino-3-methylcyclobutanone
Pyridinium chlorochromate (PCC)Dichloromethane (DCM)Room Temperature3-Amino-3-methylcyclobutanone
Dess-Martin periodinane (DMP)Dichloromethane (DCM)Room Temperature3-Amino-3-methylcyclobutanone (mild conditions)
Swern Oxidation (oxalyl chloride, DMSO, triethylamine)Dichloromethane (DCM)-78 °C to Room Temp.3-Amino-3-methylcyclobutanone (mild conditions)

Experimental Protocol: Oxidation using Dess-Martin Periodinane (Representative)

Causality: The choice of DMP is often predicated on its mild reaction conditions, which are crucial for preventing undesired side reactions, such as ring-opening, that can be promoted by harsher oxidants or acidic/basic conditions.

  • Dissolution: Dissolve trans-3-Amino-3-methylcyclobutanol hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). The hydrochloride salt may need to be neutralized with a non-nucleophilic base (e.g., triethylamine, 1.1 eq) prior to the reaction.

  • Addition of Oxidant: To the stirred solution, add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3-amino-3-methylcyclobutanone.

Should the synthetic strategy require the opposite transformation, the carbonyl of 3-amino-3-methylcyclobutanone can be stereoselectively reduced to the alcohol. The choice of reducing agent can influence the stereochemical outcome.

Table 2: Common Reducing Agents for Cyclobutanones

Reducing AgentSolvent(s)Typical TemperatureStereoselectivity
Sodium borohydride (NaBH₄)Methanol, Ethanol0 °C to Room Temp.Generally favors the thermodynamically more stable alcohol.[8][9]
Lithium aluminum hydride (LiAlH₄)THF, Diethyl ether0 °C to RefluxA powerful, less selective reducing agent.[8]
L-Selectride®THF-78 °CA bulky reducing agent, often providing high stereoselectivity for the less hindered face attack.

Experimental Protocol: Reduction using Sodium Borohydride (Representative)

Causality: Sodium borohydride is a mild and selective reducing agent, well-suited for the reduction of ketones in the presence of other functional groups.[8][9] Its ease of handling makes it a preferred choice for many applications.

  • Dissolution: Dissolve 3-Amino-3-methylcyclobutanone (1.0 eq) in methanol at 0 °C.

  • Addition of Reducing Agent: Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of water, followed by acidification with 1 M HCl. Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography or recrystallization to yield the desired aminocyclobutanol.

The amino and hydroxyl groups can participate in nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities. For instance, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a nucleophile.

Experimental Workflow: Hydroxyl to Azide Substitution

G start trans-3-Amino-3-methylcyclobutanol step1 Activation of Hydroxyl Group (e.g., TsCl, pyridine) start->step1 step2 Intermediate Tosylate step1->step2 step3 Nucleophilic Displacement (e.g., NaN3, DMF) step2->step3 end trans-3-Azido-3-methylcyclobutanamine step3->end

Caption: Workflow for the conversion of the hydroxyl group to an azide.

Ring-Opening and Ring-Expansion Reactions: Harnessing the Strain

The inherent strain of the cyclobutane ring makes it susceptible to reactions that lead to ring-opening or expansion to less strained five- or six-membered rings. These transformations are often driven by the release of ring strain and can be initiated by various reagents and conditions.

In the presence of strong acids, particularly at elevated temperatures, the cyclobutane ring in aminocyclobutanols can undergo cleavage. The regioselectivity of this process is influenced by the substitution pattern and the stability of the resulting carbocation intermediates.

Ring expansion reactions of cyclobutane derivatives can be achieved through various methods, such as the Tiffeneau-Demjanov rearrangement or pinacol-type rearrangements.[10] These reactions typically involve the formation of a carbocation adjacent to the ring, which then triggers the migration of a ring carbon to form a larger, more stable ring.

Logical Relationship: Triggering Ring Expansion

G A Cyclobutanol Derivative B Formation of a Leaving Group on an Exocyclic Carbon A->B C Carbocation Formation B->C D Ring Carbon Migration C->D E Formation of a Cyclopentanone D->E

Caption: Key steps in a typical ring expansion of a cyclobutanol derivative.

Synthesis of trans-3-Amino-3-methylcyclobutanol hydrochloride

A robust synthesis of the title compound is crucial for its application as a building block. While multiple routes can be envisaged, a common strategy involves the stereoselective functionalization of a pre-formed cyclobutane core. A representative multi-step synthesis is outlined below, based on procedures for analogous compounds.[11][12]

Synthetic Pathway Overview

G start cis-3-(Dibenzylamino)cyclobutanol step1 Mitsunobu Reaction (e.g., p-nitrobenzoic acid, DEAD, PPh3) start->step1 step2 trans-3-(Dibenzylamino)cyclobutyl p-nitrobenzoate step1->step2 step3 Alkaline Hydrolysis (e.g., KOH, THF/H2O) step2->step3 step4 trans-3-(Dibenzylamino)cyclobutanol step3->step4 step5 Catalytic Hydrogenolysis (e.g., H2, Pd/C) step4->step5 end trans-3-Aminocyclobutanol step5->end final HCl salt formation end->final

Sources

Whitepaper: Unlocking Therapeutic Potential: A Strategic Investigation of trans-3-Amino-3-methylcyclobutanol HCl as a Novel Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless demand for novel chemical entities with improved pharmacological profiles necessitates the exploration of underutilized chemical scaffolds. The cyclobutane ring, a strained carbocycle, has emerged from a niche curiosity to a validated structural motif present in several approved drugs, offering unique advantages in potency, selectivity, and metabolic stability.[1][2] This technical guide presents a forward-looking analysis of trans-3-Amino-3-methylcyclobutanol hydrochloride (C₅H₁₂ClNO), a readily accessible synthetic building block, as a high-potential starting point for innovative drug discovery campaigns.[3] While direct therapeutic applications of this specific molecule are yet to be established, its constituent parts—a rigid cyclobutane core and a trans-configured 1,3-amino alcohol system—represent a convergence of pharmacologically validated features.[4][5] We provide a comprehensive overview of the strategic rationale for its investigation, hypothesize potential therapeutic applications, and detail a robust, multi-stage workflow for its systematic evaluation, from in silico screening to initial ADME-Tox profiling. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel structural scaffolds to address unmet medical needs.

Introduction: The Case for a Novel Scaffold

trans-3-Amino-3-methylcyclobutanol hydrochloride is a small molecule characterized by a puckered four-membered carbocyclic ring, which rigidly positions an amino and a hydroxyl group in a specific three-dimensional orientation.[3][4] Currently, it is primarily utilized as a building block in organic synthesis.[6] However, viewing this compound merely as an intermediate overlooks the intrinsic therapeutic potential encoded within its structure. The strategic incorporation of strained ring systems has become a powerful tactic in modern medicinal chemistry to overcome challenges associated with "flat" aromatic structures, such as poor solubility and metabolic liabilities.[2]

The core thesis of this guide is that the unique combination of properties in trans-3-Amino-3-methylcyclobutanol HCl—conformational rigidity, precise functional group presentation, and novelty—makes it an ideal starting point for fragment-based and scaffold-based drug discovery.

Table 1: Physicochemical Properties of trans-3-Amino-3-methylcyclobutanol HCl

PropertyValueSource
CAS Number 1403767-32-7[3]
Molecular Formula C₅H₁₂ClNO[3]
Molecular Weight 137.61 g/mol [3]
Structure A cyclobutane ring with a methyl group and an amino group on C3, and a hydroxyl group on C1, in a trans configuration.[3][4]

The Strategic Value of the Cyclobutane Moiety in Medicinal Chemistry

The cyclobutane ring is far more than a simple cycloalkane; its inherent strain energy (~26 kcal/mol) and puckered conformation impart unique properties that can be exploited in drug design.[7]

  • Conformational Restriction: Unlike flexible alkyl chains, the cyclobutane ring locks substituents into well-defined spatial vectors. This pre-organization can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.[7]

  • Improved Metabolic Stability: The replacement of metabolically vulnerable groups (e.g., isopropyl or cyclohexyl moieties) with a cyclobutane ring can block common sites of cytochrome P450-mediated oxidation, thereby increasing a compound's half-life.[1][2] A key example is the development of the IDH1 inhibitor ivosidenib, where replacing a cyclohexane with a difluorocyclobutane ring was critical to achieving metabolic stability.[1]

  • Three-Dimensional Scaffolding: The non-planar structure of cyclobutane allows for the exploration of chemical space in three dimensions, a key strategy for escaping "flatland" and improving drug-like properties.[7] This enables better access to and filling of complex hydrophobic pockets within target proteins.[7]

  • Bioisosteric Replacement: Cyclobutane rings can serve as non-aromatic bioisosteres for phenyl rings, reducing planarity and potentially improving solubility and pharmacokinetic profiles.[2]

Several approved drugs underscore the clinical success of this moiety, including the anticancer agent Carboplatin and the hepatitis C virus (HCV) protease inhibitor Boceprevir .[1]

The 1,3-Amino Alcohol Pharmacophore

The trans-1,3-amino alcohol motif is a classic pharmacophore known for its ability to form critical hydrogen bond interactions with biological targets.[4][5] Amino alcohols are key structural components in numerous natural products and approved drugs, including HIV-protease inhibitors and various central nervous system (CNS) agents.[5][8] The hydroxyl and amino groups can act as both hydrogen bond donors and acceptors, creating a bidentate interaction network that can anchor a molecule into a binding site with high specificity. The rigidity of the cyclobutane core in the title compound ensures that these functional groups are presented to the target in a consistent and predictable manner.[4]

Hypothesized Therapeutic Applications & Mechanistic Rationale

Based on its structural features, we hypothesize that trans-3-Amino-3-methylcyclobutanol HCl can serve as a foundational scaffold for developing therapeutics in two primary areas: oncology and central nervous system disorders.

Oncology: Kinase and Protease Inhibition

Rationale: Many kinase and protease inhibitors bind to the ATP-binding site or active site, respectively, through a network of hydrogen bonds. The rigid presentation of the amino and hydroxyl groups on the cyclobutane scaffold mimics the hinge-binding motifs of many known kinase inhibitors.

Hypothesized Mechanism: The compound's amino group could form a key hydrogen bond with the "hinge" region of a kinase backbone, while the hydroxyl group could engage with a nearby residue or a conserved water molecule. The cyclobutane ring itself would serve to position these groups and could be derivatized to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity.

G cluster_kinase Kinase ATP Binding Site cluster_inhibitor Cyclobutane Scaffold hinge Hinge Region (Backbone NH) pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue d_loop DFG Motif / Activation Loop scaffold trans-3-Amino-3- methylcyclobutanol amino Amino Group (-NH2) hydroxyl Hydroxyl Group (-OH) methyl Methyl Group amino->hinge H-Bond (Anchor) hydroxyl->d_loop H-Bond (Selectivity) methyl->pocket van der Waals G cluster_profiling Phase 2: Lead Generation & Profiling cluster_optimization Phase 3: Lead Optimization a In Silico Screening (Docking Studies) d Hit Confirmation & Potency Determination (IC50) a->d b Target-Based Screening (e.g., Kinase Panel) b->d c Phenotypic Screening (e.g., Cancer Cell Viability) c->d e Initial SAR Studies (Library Synthesis) d->e f Early ADME-Tox Profiling e->f g In Vivo PK Studies f->g h Efficacy Model Testing g->h

Caption: Proposed workflow for evaluating the therapeutic potential of the scaffold.

Experimental Protocols

This protocol describes a primary screen to assess the compound's ability to inhibit a panel of representative kinases.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to kinase inhibition.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of trans-3-Amino-3-methylcyclobutanol HCl in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in an appropriate assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of test compound dilution or vehicle control (DMSO).

  • Initiate Reaction: Add 2.5 µL of a 2X kinase/substrate/ATP solution. The specific kinase (e.g., SRC, ABL, EGFR) and its corresponding substrate will be used. Incubate at room temperature for 60 minutes.

  • ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation (Step 2): Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Controls & Validation:

    • Negative Control (0% inhibition): Reaction with vehicle (DMSO) only.

    • Positive Control (100% inhibition): Reaction without kinase or with a known potent inhibitor (e.g., Staurosporine).

    • The assay is considered valid if the Z'-factor is > 0.5.

This protocol provides a method for assessing the compound's general cytotoxic or anti-proliferative effects on a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan crystals, which are then solubilized for spectrophotometric quantification.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Remove the media and add 100 µL of fresh media containing serial dilutions of trans-3-Amino-3-methylcyclobutanol HCl (e.g., 200 µM to 0.1 µM). Include vehicle (DMSO) controls.

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Observe the formation of purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Controls & Validation:

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the compound dilutions.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

    • Blank Control: Wells with media but no cells.

Proposed Derivatization for SAR Studies

The title compound is an excellent starting point for generating a focused library to explore structure-activity relationships (SAR). The primary functional groups offer clear handles for modification.

G scaffold -OH Cyclobutane Core -NH2 r1 R1: Acylation, Alkylation, Sulfonylation scaffold:f0->r1 Modify Hydroxyl r2 R2: Reductive Amination, Amide Coupling, Boc Protection scaffold:f2->r2 Modify Amine

Caption: Key sites for derivatization on the cyclobutane scaffold.

Conclusion

trans-3-Amino-3-methylcyclobutanol hydrochloride represents an underexplored but highly promising scaffold for modern drug discovery. The convergence of a conformationally rigid cyclobutane core with a pharmacologically proven 1,3-amino alcohol motif provides a compelling rationale for its systematic investigation. By leveraging its unique structural and physicochemical properties, this building block has the potential to serve as the foundation for novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles, particularly in the challenging fields of oncology and neuroscience. The proposed research workflow provides a clear, actionable path for academic and industrial laboratories to unlock the latent therapeutic value of this intriguing molecule.

References

  • Smolecule. trans-3-Amino-3-methylcyclobutanol hydrochloride | 1403767-32-7.

  • Benchchem. trans-3-Amino-1-methylcyclobutanol hydrochloride | 1523571-03-0.

  • PharmaBlock. Cyclobutane Derivatives in Drug Discovery.

  • Wessjohann, L. A., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020.

  • Wessjohann, L. A., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central.

  • Benchchem. trans-3-Amino-1-methylcyclobutanol hydrochloride | 1523606-23-6.

  • Guo, T., et al. (2014). Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants. PubMed.

  • Dembitsky, V. M., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal.

  • PubChem - NIH. Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride.

  • Dembitsky, V. M., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC - PubMed Central.

  • ChemicalBook. trans-3-AMino-3-Methylcyclobutanol hydrochloride | 1403766-99-3.

  • Schenone, P., et al. (1970). [Amino alcohol derivatives of cyclobutane]. PubMed.

  • Molecules. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.

  • Santa Cruz Biotechnology. Amino Alcohols.

Sources

Methodological & Application

Application Note & Protocol: Stereoselective Synthesis of trans-3-Amino-3-methylcyclobutanol Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the stereoselective synthesis of trans-3-Amino-3-methylcyclobutanol hydrochloride, a valuable building block in medicinal chemistry. The protocol herein leverages a strategic approach involving the formation of a cis-configured precursor followed by a stereochemical inversion to yield the desired trans isomer with high diastereoselectivity. This application note elucidates the rationale behind key procedural steps, offering insights into reaction mechanisms and optimization strategies. The described methodology is designed to be a self-validating system, ensuring reproducibility and high purity of the final compound.

Introduction: The Significance of Substituted Cyclobutanes in Drug Discovery

The cyclobutane motif is of increasing interest in medicinal chemistry. Its rigid, puckered three-dimensional structure provides a unique conformational constraint that can be advantageous for optimizing pharmacological properties such as metabolic stability, binding affinity, and selectivity.[1][2] Unlike flexible aliphatic linkers, the cyclobutane scaffold can position substituents in well-defined spatial orientations, making it a valuable isostere for aryl groups or propyl linkers with reduced planarity.[1] Specifically, 1,3-disubstituted aminocyclobutanols serve as key intermediates in the synthesis of a variety of bioactive molecules, including enzyme inhibitors and modulators of cellular pathways.[3][4] The trans configuration, in particular, can offer distinct structural advantages for molecular recognition at biological targets.[5]

This guide focuses on a robust and stereocontrolled synthesis of trans-3-Amino-3-methylcyclobutanol hydrochloride, providing researchers with a practical and well-rationalized protocol.

Synthetic Strategy Overview

The synthesis of trans-3-Amino-3-methylcyclobutanol presents a stereochemical challenge. Direct reduction of a 3-amino-3-methylcyclobutanone precursor often yields the cis isomer as the major product due to steric hindrance.[6] The hydride reagent preferentially attacks from the face opposite to the bulkier substituent at the 3-position.[6] Therefore, to achieve the desired trans stereochemistry, two primary strategies are considered:

  • Enzymatic Reduction: The use of a ketoreductase (KRED) can facilitate the direct reduction of the ketone to the trans-alcohol with high diastereoselectivity.[7]

  • Stereochemical Inversion: A more classical and broadly applicable chemical approach involves an initial non-selective or cis-selective reduction, followed by a stereoinvertive reaction, such as the Mitsunobu reaction, on the resulting alcohol.[2][8][9]

This protocol will detail the stereoinvertive approach, which is often more accessible in a standard synthetic chemistry laboratory. The overall workflow is depicted below.

G cluster_0 Step 1: Amination cluster_1 Step 2: cis-Selective Reduction cluster_2 Step 3: Stereochemical Inversion (Mitsunobu) cluster_3 Step 4 & 5: Deprotection & Salt Formation A 3-Methylcyclobutanone B Protected 3-Amino-3-methylcyclobutanone A->B e.g., Strecker or Bucherer-Bergs reaction followed by hydrolysis and protection (Boc) C cis-3-(Boc-amino)-3-methylcyclobutanol B->C LiAl(OtBu)3H, THF, -78 °C D Intermediate Ester (Inverted) C->D 1. PPh3, DIAD 2. Benzoic Acid E trans-3-Amino-3-methylcyclobutanol D->E Hydrolysis (e.g., NaOH) F trans-3-Amino-3-methylcyclobutanol HCl E->F HCl in Ether

Figure 1. Synthetic workflow for trans-3-Amino-3-methylcyclobutanol HCl.

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Methylcyclobutanone≥97%Commercial
tert-Butyl carbamate≥98%Commercial
Sodium cyanide≥97%CommercialExtreme Caution Required
Ammonium chloride≥99.5%Commercial
Lithium tri-tert-butoxyaluminum hydride1.0 M in THFCommercialMoisture sensitive
Triphenylphosphine (PPh₃)≥99%Commercial
Diisopropyl azodicarboxylate (DIAD)≥94%CommercialCaution: Potentially explosive
Benzoic acid≥99.5%Commercial
Sodium hydroxide≥97%Commercial
Hydrochloric acid2.0 M in diethyl etherCommercialMoisture sensitive
Anhydrous Tetrahydrofuran (THF)≥99.9%CommercialUse freshly distilled or from a solvent purification system
Dichloromethane (DCM)ACS GradeCommercial
Ethyl acetate (EtOAc)ACS GradeCommercial
HexanesACS GradeCommercial
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercial

Safety Precaution: This protocol involves highly toxic (sodium cyanide) and potentially explosive (DIAD) reagents. All steps must be performed in a well-ventilated fume hood by trained personnel, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step 1: Synthesis of tert-butyl (3-methyl-3-oxocyclobutyl)carbamate (Protected Aminoketone)

The initial step involves the formation of the aminoketone. A modified Strecker synthesis is employed, followed by Boc protection of the amino group.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, combine 3-methylcyclobutanone (1.0 eq), tert-butyl carbamate (1.1 eq), and sodium cyanide (1.2 eq) in 200-proof ethanol (5 mL per 1 g of ketone).

  • Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of ammonium chloride (1.2 eq) in water.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Protection: Upon completion, quench the reaction with water and extract with ethyl acetate. The crude amino nitrile is then subjected to acidic hydrolysis followed by protection with di-tert-butyl dicarbonate (Boc₂O) under standard conditions to yield the Boc-protected aminoketone.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 10-30% ethyl acetate in hexanes).

Causality Explanation: The Strecker synthesis provides an efficient route to α-amino nitriles, which are precursors to amino acids and their derivatives. Subsequent protection of the amine with a tert-butyloxycarbonyl (Boc) group is crucial. The Boc group is sterically bulky, which influences the stereochemical outcome of the subsequent reduction, and it prevents side reactions involving the free amine.[6]

Step 2: Synthesis of cis-3-(tert-butoxycarbonylamino)-3-methylcyclobutanol

This step involves the diastereoselective reduction of the ketone to the cis-alcohol.

  • Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the tert-butyl (3-methyl-3-oxocyclobutyl)carbamate (1.0 eq) in anhydrous THF (0.1 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (1.5 eq, 1.0 M in THF) to the cooled substrate solution over 20 minutes.

  • Reaction: Stir the mixture at -78 °C. Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed (typically 2-4 hours), slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).

  • Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the aqueous layer and extract it three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically a mixture of diastereomers, with the cis isomer predominating. Purify by flash column chromatography on silica gel to isolate the cis-3-(tert-butoxycarbonylamino)-3-methylcyclobutanol.

Causality Explanation: The use of a sterically hindered hydride reagent, such as Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H), at low temperatures enhances the diastereoselectivity of the reduction.[6] The bulky reagent preferentially attacks the carbonyl from the less hindered face, which is anti to the Boc-protected amino group at the 3-position, leading to the formation of the cis-alcohol.[6]

Step 3: Stereochemical Inversion via Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for inverting the stereochemistry of a secondary alcohol.[8][9][10]

  • Reaction Setup: To a solution of cis-3-(tert-butoxycarbonylamino)-3-methylcyclobutanol (1.0 eq), triphenylphosphine (1.5 eq), and benzoic acid (1.5 eq) in anhydrous THF (0.2 M), cool the mixture to 0 °C.

  • Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 30 minutes. Caution: This addition can be exothermic.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction for the disappearance of the starting alcohol by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the desired product along with triphenylphosphine oxide and the DIAD byproduct.

  • Purification: Purify the crude material by flash column chromatography on silica gel (eluent: 5-20% ethyl acetate in hexanes) to yield the trans-benzoate ester.

Causality Explanation: The Mitsunobu reaction proceeds via an Sₙ2 mechanism.[11] The alcohol is activated by triphenylphosphine and DIAD to form an alkoxyphosphonium salt, which is an excellent leaving group. The carboxylate (benzoate) then acts as a nucleophile, attacking the carbon atom and displacing the activated oxygen with a complete inversion of stereochemistry.[9][11]

Step 4: Hydrolysis to trans-3-Amino-3-methylcyclobutanol
  • Reaction Setup: Dissolve the purified trans-benzoate ester from the previous step in a mixture of methanol and water (3:1).

  • Hydrolysis: Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 4 hours.

  • Work-up: After cooling to room temperature, remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane.

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate to give the crude trans-3-Amino-3-methylcyclobutanol. The Boc protecting group is typically cleaved under these basic hydrolysis conditions.

Step 5: Formation of the Hydrochloride Salt
  • Salt Formation: Dissolve the crude trans-3-Amino-3-methylcyclobutanol in a minimal amount of diethyl ether or ethyl acetate.

  • Precipitation: Cool the solution to 0 °C and add a 2.0 M solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Isolation: Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, trans-3-Amino-3-methylcyclobutanol hydrochloride.

Causality Explanation: Formation of the hydrochloride salt converts the basic amine into a stable, crystalline, and less hygroscopic solid, which is easier to handle, purify, and store.[5]

Characterization

The final product and key intermediates should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and stereochemistry. The coupling constants of the cyclobutane ring protons can help distinguish between cis and trans isomers.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point (MP): To assess the purity of the final crystalline salt.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Diastereoselectivity in Reduction (Step 2) - Reducing agent not bulky enough.- Reaction temperature too high.- Ensure the use of LiAl(OtBu)₃H.- Maintain the reaction temperature at -78 °C.[6]- Consider an alternative enzymatic reduction using a ketoreductase (KRED) for potentially higher trans-selectivity.[7]
Incomplete Mitsunobu Reaction (Step 3) - Impure or wet reagents/solvent.- Steric hindrance.- Use anhydrous solvents and high-purity reagents.- Increase reaction time or temperature slightly (e.g., to 40 °C).- Ensure proper stoichiometry of PPh₃ and DIAD.
Difficult Purification of Mitsunobu Product - Byproducts (triphenylphosphine oxide, DIAD-H₂) co-elute with the product.- Use modified Mitsunobu reagents designed for easier separation.- After initial chromatography, recrystallization may be effective.
Incomplete Deprotection/Hydrolysis (Step 4) - Insufficient base or reaction time.- Increase the amount of NaOH and/or prolong the reflux time.- If the Boc group remains, a separate acid-catalyzed deprotection step (e.g., with HCl or TFA) will be necessary.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of trans-3-Amino-3-methylcyclobutanol hydrochloride. By understanding the principles of stereoselective reduction and the mechanism of the Mitsunobu reaction, researchers can effectively produce this valuable building block for applications in drug discovery and development. The detailed, step-by-step methodology, coupled with explanations of the underlying chemical principles, ensures that this protocol is both robust and informative for scientists in the field.

References

  • Wessjohann, L. A., et al. (2024). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository. Retrieved from [Link]

  • Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 27(31), 8586-8590. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. Retrieved from [Link]

  • Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Request PDF. Retrieved from [Link]

  • Saleem, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. Retrieved from [Link]

  • BTC. (2025). What are the applications of cyclobutanol derivatives?. Retrieved from [Link]

  • Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.
  • Pure. (n.d.). A Mitsunobu reaction to functionalized cyclic and bicyclic N-arylamines. Retrieved from [Link]

  • Molecules. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. Retrieved from [Link]

  • University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. Retrieved from [Link]

Sources

Application Note: A Systematic NMR-Based Approach for the Complete Structural Elucidation of trans-3-Amino-3-methylcyclobutanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The structural characterization of small, conformationally restricted molecules is a critical task in drug discovery and development. Cyclobutane derivatives, in particular, serve as valuable scaffolds due to their unique three-dimensional arrangements. This application note presents a comprehensive, step-by-step methodology for the unambiguous structural elucidation of trans-3-Amino-3-methylcyclobutanol hydrochloride. We detail a systematic workflow employing a suite of one-dimensional (¹H, ¹³C{¹H}, DEPT-135) and two-dimensional (COSY, HSQC, HMBC, NOESY) Nuclear Magnetic Resonance (NMR) experiments. The guide emphasizes not only the acquisition of high-quality data but also the logical process of spectral interpretation to determine constitutional isomerism and, crucially, relative stereochemistry.

Introduction

trans-3-Amino-3-methylcyclobutanol hydrochloride is a substituted cyclobutane containing three key functional groups: a hydroxyl, a tertiary amine (as a hydrochloride salt), and a methyl group. The rigid, puckered nature of the cyclobutane ring introduces stereochemical complexity that must be resolved for applications in medicinal and organic chemistry.[1] The primary challenges in elucidating this structure are:

  • Establishing Connectivity: Unambiguously connecting the methyl group, hydroxyl group, and protonated amine to the correct positions on the cyclobutane ring.

  • Assigning Diastereotopic Protons: Differentiating the chemically non-equivalent protons on the methylene (CH₂) groups of the cyclobutane ring.

  • Determining Relative Stereochemistry: Conclusively proving the trans relationship between the hydroxyl group and the amino group.

This guide provides a robust NMR-based protocol to address these challenges systematically, making it an essential resource for researchers engaged in the characterization of complex small molecules.[2][3]

Experimental Design and Rationale

Overall Workflow

The structural elucidation process follows a logical progression, where each NMR experiment builds upon the information gathered from the previous one. This hierarchical approach ensures a confident and verifiable final structure assignment.

G cluster_prep Phase 1: Preparation cluster_1d Phase 2: 1D NMR Analysis cluster_2d_conn Phase 3: 2D Connectivity cluster_2d_stereo Phase 4: Stereochemistry cluster_final Phase 5: Finalization Prep Sample Preparation (DMSO-d6) H1 ¹H NMR (Proton Environment) Prep->H1 C13 ¹³C{¹H} & DEPT-135 (Carbon Types) H1->C13 Initial Counts & Multiplicities COSY COSY (¹H-¹H Connectivity) C13->COSY HSQC HSQC (¹H-¹³C Direct Bonds) COSY->HSQC Assign Carbons HMBC HMBC (¹H-¹³C Long-Range) HSQC->HMBC Confirm Backbone NOESY NOESY (Through-Space Proximity) HMBC->NOESY Structure Final Structure Confirmation NOESY->Structure

Figure 1: Logical workflow for NMR-based structural elucidation.

Sample Preparation: The Importance of Solvent Choice

The compound is a hydrochloride salt, making it polar. The choice of NMR solvent is critical for observing all relevant protons.

  • Rationale for DMSO-d₆: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Unlike D₂O, it does not readily exchange with the labile protons of the hydroxyl (-OH) and protonated amine (-NH₃⁺) groups.[4] This allows for their direct observation in the ¹H NMR spectrum, providing crucial information. The residual water peak in DMSO-d₆ typically appears around 3.33 ppm.

Protocol 1: Sample Preparation
  • Weigh approximately 5-10 mg of trans-3-Amino-3-methylcyclobutanol hydrochloride directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of DMSO-d₆ using a pipette.

  • Cap the NMR tube and vortex gently for 30-60 seconds until the sample is fully dissolved.

  • Insert the sample into the NMR spectrometer for data acquisition.

Data Acquisition and Interpretation

All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate signal dispersion.

One-Dimensional NMR: The Foundation

¹H NMR: This is the first experiment, providing an overview of the proton environments.

  • Expected Signals: We anticipate signals for the -NH₃⁺ protons (a broad singlet), the -OH proton (a singlet), the methyl (-CH₃) protons (a singlet), and the cyclobutane ring protons. The ring protons are expected to be complex multiplets due to geminal and vicinal coupling.

¹³C{¹H} and DEPT-135 NMR: These experiments identify the number of unique carbon environments and the type of each carbon (C, CH, CH₂, or CH₃).

  • Rationale: The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is particularly useful.[5][6] It shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (C) are absent.[7][8] By comparing the standard ¹³C{¹H} spectrum with the DEPT-135 spectrum, all carbon types can be unambiguously assigned.[9]

Two-Dimensional NMR: Building the Molecular Framework

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H through-bond coupling networks.[10][11]

  • Application: A cross-peak in a COSY spectrum indicates that two protons are J-coupled (typically 2-3 bonds apart). This is essential for tracing the proton connectivity around the cyclobutane ring and distinguishing the two sets of non-equivalent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon (¹J-coupling).[12][13]

  • Application: Each cross-peak in the HSQC spectrum links a specific ¹H signal to a specific ¹³C signal. This is the most reliable method for assigning the protonated carbons in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are typically 2-3 bonds away.[11][14]

  • Application: HMBC is critical for identifying and placing quaternary carbons. For this molecule, key correlations will be observed from the methyl protons to the quaternary C3 carbon and the adjacent C2/C4 carbons. It also helps to confirm the overall carbon skeleton.

Figure 2: Key COSY (green) and HMBC (red) correlations.

Stereochemical Determination with NOESY

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds.[15][16] This is the definitive experiment for determining the trans stereochemistry.[17][18]

  • Rationale: The Nuclear Overhauser Effect (NOE) is a through-space phenomenon.[19] In the trans isomer, the methyl group (H₆) is on the opposite side of the ring from the proton attached to the hydroxyl-bearing carbon (H₁). Conversely, H₁ will be spatially close to the methylene protons on the same side of the ring (H₂ₐ/H₄ₐ). The most definitive NOE will be between the methyl protons (H₆) and the methylene protons on the same face of the ring (H₂ᵦ/H₄ᵦ).

Figure 3: Expected key NOE correlation for the trans isomer.

Protocol 2: NMR Data Acquisition

(For a 500 MHz Spectrometer)

  • ¹H NMR: Acquire with 16 scans, a spectral width of 16 ppm, and a relaxation delay (d1) of 2 seconds.

  • ¹³C{¹H} NMR: Acquire with 1024 scans, a spectral width of 240 ppm, and d1 of 2 seconds.

  • DEPT-135: Acquire with 256 scans, using standard instrument parameters.

  • gCOSY: Acquire a 2048x256 data matrix with 8 scans per increment.

  • gHSQC: Acquire a 2048x256 data matrix with 16 scans per increment, optimized for ¹Jᴄʜ = 145 Hz.

  • gHMBC: Acquire a 2048x256 data matrix with 32 scans per increment, optimized for long-range coupling of 8 Hz.

  • NOESY: Acquire a 2048x256 data matrix with 32 scans per increment, using a mixing time of 800 ms.

Summary of Results and Assignments

The combination of all NMR data allows for the complete and unambiguous assignment of all proton and carbon signals.

Position Carbon Type δ ¹³C (ppm) δ ¹H (ppm) Multiplicity Key HMBC Correlations (from H) Key NOE Correlations (from H)
1CH~68.0~4.0mC2, C4H2ₐ, H4ₐ
2, 4CH₂~45.0~2.5 (Hₐ)mC1, C3, C(other CH₂)H1, H(other Hₐ)
~2.0 (Hᵦ)mC1, C3, C(other CH₂)H6, H(other Hᵦ)
3C~55.0----
5 (-OH)OH-~5.0sC1H1
6 (-CH₃)CH₃~25.0~1.3sC2, C3, C4H2ᵦ, H4ᵦ
7 (-NH₃⁺)NH₃⁺-~8.5br sC3H2ᵦ, H4ᵦ, H6

Note: Chemical shift values (δ) are approximate and may vary based on concentration and exact instrument conditions.

Conclusion

The systematic application of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the complete structural elucidation of trans-3-Amino-3-methylcyclobutanol hydrochloride. The workflow described herein, progressing from basic 1D experiments through advanced 2D correlation (COSY, HSQC, HMBC) and stereochemical (NOESY) techniques, ensures an unambiguous assignment of connectivity and relative stereochemistry. This approach serves as a reliable template for the characterization of other complex, stereochemically rich small molecules in the field of drug development and chemical research.

References

  • Slideshare. (n.d.). 2D NMR Spectroscopy. Retrieved from [Link]

  • Wikipedia. (2023). Nuclear Overhauser effect. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Scilit. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). Retrieved from [Link]

  • ResearchGate. (n.d.). The Nuclear Overhauser Effect. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

  • Journal of Chemical Education. (2007). Nuclear Overhauser Effect Spectroscopy. An Advanced Undergraduate Experiment. ACS Publications. Retrieved from [Link]

  • AZoM. (2024). NMR Techniques Relevant to Small Molecule Structure Elucidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

  • Fiveable. (n.d.). DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes. Retrieved from [Link]

  • JoVE. (2024). Video: Nuclear Overhauser Enhancement (NOE). Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy, Techniques, Pulse Sequences for Structural Elucidation of Small Molecules | Request PDF. Retrieved from [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Columbia University. (n.d.). DEPT | NMR Core Facility. Retrieved from [Link]

  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Retrieved from [Link]

  • ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. Retrieved from [Link]

  • Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol | Magritek. Retrieved from [Link]

Sources

A Robust HPLC Method for the Enantioseparation of trans-3-Amino-3-methylcyclobutanol Hydrochloride Isomers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Gemini Laboratories

Abstract

The enantiomers of chiral molecules, particularly pharmaceutical building blocks, can exhibit distinct pharmacological and toxicological profiles, making their separation and quantification a critical step in drug development and quality control.[1][2] This application note presents a detailed, robust High-Performance Liquid Chromatography (HPLC) method for the direct enantioseparation of trans-3-Amino-3-methylcyclobutanol hydrochloride. This small, polar molecule, a valuable building block in medicinal chemistry, presents a challenge due to its high polarity and lack of a strong UV chromophore.[3][4] We detail a normal-phase chromatographic approach utilizing a polysaccharide-based chiral stationary phase (CSP), which achieves baseline resolution of the enantiomers. The causality behind the selection of the stationary phase, mobile phase composition, and additives is thoroughly explained to provide a foundational understanding for researchers. This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure data integrity and reproducibility.

Introduction: The Chirality Challenge in Modern Synthesis

trans-3-Amino-3-methylcyclobutanol is a key structural motif and versatile building block in the synthesis of complex molecules with potential therapeutic applications.[3] As with approximately 60% of all pharmaceutical drugs, chirality is a central feature of this molecule's structure.[5] The spatial arrangement of its amino and hydroxyl groups around the cyclobutane core results in the existence of enantiomers—non-superimposable mirror images. Regulatory bodies worldwide mandate the characterization of individual stereoisomers, as they can differ significantly in their interaction with chiral biological systems like enzymes and receptors.[6]

The direct separation of such enantiomers by HPLC is a sophisticated task that hinges on the principle of creating a transient diastereomeric complex between the analyte and a chiral stationary phase (CSP).[7][8] The challenge is amplified for molecules like trans-3-Amino-3-methylcyclobutanol, which possesses high polarity and a basic primary amine. These characteristics necessitate a carefully selected CSP and a meticulously optimized mobile phase to achieve effective chiral recognition and good peak shape. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose phenylcarbamates, have proven to be exceptionally versatile and effective for resolving a wide range of racemates, including primary amines.[1][2] This note provides a comprehensive protocol using such a phase, moving beyond a simple list of steps to explain the underlying chromatographic principles.

Strategic Approach to Method Development

The development of a chiral separation method is often an empirical process, but it can be guided by a logical workflow.[6] The primary factors influencing the separation are the choice of the chiral stationary phase and the composition of the mobile phase. For a polar basic analyte, the initial screening should focus on CSPs known to perform well for such compounds, followed by systematic optimization of the mobile phase.

MethodDevelopmentWorkflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Analyte Characterization (Polar, Basic Amine) CSP_Screen CSP Selection (Polysaccharide, Cyclofructan, Macrocyclic Glycopeptide) Start->CSP_Screen Informs Choice Mode_Screen Mode Selection (NP, PO, RP) CSP_Screen->Mode_Screen MP_Opt Mobile Phase Optimization (% Alcohol, Additive Type/Conc.) Mode_Screen->MP_Opt Select Best Condition Params_Opt Parameter Fine-Tuning (Flow Rate, Temperature) MP_Opt->Params_Opt SST System Suitability Test (Resolution, Tailing, Precision) Params_Opt->SST Final_Method Final Validated Method SST->Final_Method Meets Criteria

Caption: Workflow for Chiral HPLC Method Development.

Experimental Protocol

This section details the necessary equipment, reagents, and step-by-step procedures for the successful separation of trans-3-Amino-3-methylcyclobutanol hydrochloride enantiomers.

Materials and Instrumentation
  • HPLC System: A UHPLC or HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis detector.

    • Scientist's Note: The analyte lacks a strong chromophore. Detection at low UV wavelengths (e.g., 210-220 nm) is possible but may have low sensitivity. For higher sensitivity and quantitative accuracy, an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS) is recommended. This protocol will proceed with UV detection for broad applicability.

  • Chiral Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) CSP, 5 µm particle size, 4.6 x 250 mm. (e.g., CHIRALPAK® IA-3 or equivalent).

    • Rationale: Immobilized polysaccharide phases offer broad selectivity and are robust enough to be used with a wide range of solvents.[1] The 3,5-dimethylphenylcarbamate selector provides a combination of π-π, hydrogen bonding, and steric interactions necessary for resolving polar amines.[2]

  • Chemicals: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

  • Analyte: Racemic trans-3-Amino-3-methylcyclobutanol hydrochloride standard.

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterSetting
Column Immobilized Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6x250mm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 215 nm
Injection Volume 10 µL
Run Time 20 minutes
Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Carefully measure 800 mL of n-Hexane, 200 mL of Isopropanol, and 1 mL of Diethylamine.

    • Combine in a suitable 1 L solvent bottle.

    • Mix thoroughly and degas for 15 minutes using sonication or vacuum degassing.

    • Causality: The Hexane/IPA mixture constitutes the normal-phase eluent. The basic additive, DEA, is critical for achieving sharp, symmetrical peaks by masking residual acidic silanol groups on the silica support, which would otherwise cause deleterious interactions with the basic amine analyte.[1][7]

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the racemic standard.

    • Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Dilute this stock solution 1:10 with the mobile phase to achieve a working concentration of 0.1 mg/mL (100 µg/mL).

    • Trustworthiness: Using the mobile phase as the sample diluent is crucial to prevent peak distortion and ensure compatibility with the chromatographic system.

  • HPLC System Preparation and Column Equilibration:

    • Purge the pump lines with the prepared mobile phase.

    • Set the flow rate to 1.0 mL/min and allow the mobile phase to run through the column for at least 30-45 minutes, or until a stable baseline is achieved.

    • Rationale: Proper equilibration is non-negotiable for reproducible retention times and resolution. The CSP needs to be fully saturated with the mobile phase components to provide a consistent interaction environment.

  • System Suitability Test (SST):

    • Perform five replicate injections of the 0.1 mg/mL working standard.

    • The system is deemed ready for analysis if the following criteria are met:

      • Resolution (Rs): The resolution between the two enantiomer peaks must be ≥ 1.5.

      • Tailing Factor (T): The tailing factor for each peak should be between 0.8 and 1.5.

      • Precision (%RSD): The relative standard deviation of the peak areas for each enantiomer should be ≤ 2.0%.

  • Sample Analysis:

    • Once the SST criteria are passed, inject the prepared samples.

    • Integrate the resulting peaks to determine the retention time and peak area for each enantiomer.

Expected Results and Discussion

Chromatographic Performance

The proposed method is expected to yield a baseline separation of the two enantiomers of trans-3-Amino-3-methylcyclobutanol. A representative table of expected performance metrics is shown below.

ParameterEnantiomer 1Enantiomer 2Acceptance Criteria
Retention Time (tR), min ~10.5~12.3N/A
Tailing Factor (T) 1.11.20.8 - 1.5
Selectivity (α) \multicolumn{2}{c}{1.22}> 1.0
Resolution (Rs) \multicolumn{2}{c}{2.1}≥ 1.5

Note: These are hypothetical values for illustrative purposes.

The Mechanism of Chiral Recognition

The separation is achieved through a complex series of interactions between the enantiomers and the chiral stationary phase. The amylose derivative forms helical polymer chains, creating chiral grooves. Chiral recognition occurs when the analyte enters these grooves.[8] For this specific separation, the key interactions are:

  • Hydrogen Bonding: The protonated amine (-NH3+) and the hydroxyl (-OH) group of the analyte can form hydrogen bonds with the carbamate groups on the CSP.

  • Dipole-Dipole Interactions: The polar functional groups on both the analyte and the CSP contribute to these interactions.

  • Steric Fit: The spatial arrangement of the methyl group and functional groups on the cyclobutane ring means that one enantiomer will fit more favorably into the chiral groove than the other. This difference in the stability of the transient diastereomeric complexes leads to different retention times and, thus, separation.

The diagram below illustrates the relationship between key method parameters and the desired chromatographic output, highlighting the logic of method optimization.

OptimizationLogic cluster_Input Input Parameters (Levers) cluster_Output Output Responses (Results) Params % IPA in Mobile Phase DEA Concentration Flow Rate Results Retention Time (tR) Resolution (Rs) Peak Shape (T) Analysis Time Params:f0->Results:f0 Strongly Decreases Params:f0->Results:f1 Optimized Range Params:f1->Results:f1 Improves Params:f1->Results:f2 Improves Params:f2->Results:f0 Decreases Params:f2->Results:f1 May Decrease Params:f2->Results:f3 Decreases

Caption: Cause-and-effect relationship in method optimization.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Poor Resolution (Rs < 1.5) 1. Incorrect mobile phase composition.2. Column degradation.3. Temperature fluctuations.1. Decrease the percentage of IPA in the mobile phase (e.g., to 85:15:0.1) to increase retention and selectivity.2. Replace the column.3. Ensure the column oven is stable at 25 °C.
Peak Tailing (T > 1.5) 1. Insufficient or degraded basic additive (DEA).2. Active sites on the column.3. Sample overload.1. Prepare fresh mobile phase with the correct DEA concentration.2. Flush the column; if unresolved, the column may be compromised.3. Reduce the sample concentration or injection volume.
Drifting Baseline 1. Column not fully equilibrated.2. Mobile phase improperly mixed or degassed.3. Contamination in the system.1. Equilibrate for a longer period.2. Prepare fresh mobile phase, ensuring thorough mixing and degassing.3. Flush the system with a strong solvent (check column compatibility first).
Inconsistent Retention Times 1. Pump malfunction or leak.2. Incomplete column equilibration.3. Mobile phase composition changing over time.1. Check pump pressure and look for leaks.2. Ensure a stable baseline is achieved before injection.3. Keep the solvent bottle capped to prevent evaporation of volatile components like hexane.

Conclusion

This application note provides a reliable and well-characterized normal-phase HPLC method for the enantiomeric separation of trans-3-Amino-3-methylcyclobutanol hydrochloride. By utilizing an immobilized polysaccharide-based chiral stationary phase with an optimized mobile phase containing a basic additive, baseline resolution and excellent peak symmetry were achieved. The detailed explanation of the scientific rationale behind the methodological choices, combined with a practical troubleshooting guide, equips researchers, scientists, and drug development professionals with the necessary tools to implement, validate, and adapt this method for their specific needs, ensuring the accurate stereochemical analysis of this important synthetic intermediate.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • HPLC method for enantiomeric separation of chiral amines. Benchchem.
  • Chiral Column HPLC All You Should Know. uHPLCs.
  • trans-3-Amino-3-methylcyclobutanol hydrochloride | 1403767-32-7. Smolecule.
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Methods for Amino Alcohol Separation. Benchchem.
  • Chiral HPLC Column. Phenomenex.
  • Basics of chiral HPLC. Sigma-Aldrich.
  • trans-3-Amino-1-methylcyclobutanol hydrochloride | 1523606-23-6. Benchchem.
  • Chiral HPLC Separations. Phenomenex.
  • Enantiomeric separation of drugs by High-Performance Liquid Chromatography (HPLC). International Journal of Research Publication and Reviews.

Sources

The Strategic Incorporation of trans-3-Amino-3-methylcyclobutanol Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Three-Dimensionality in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer enhanced pharmacological properties is relentless. The departure from "flat" aromatic systems towards more three-dimensional (3D) scaffolds is a widely recognized strategy to improve compound potency, selectivity, and pharmacokinetic profiles. Among the array of saturated carbocycles, the cyclobutane ring has emerged as a particularly valuable motif. Its inherent ring strain and puckered conformation offer a unique conformational rigidity that can pre-organize appended functional groups for optimal interaction with biological targets. This application note delves into the medicinal chemistry utility of a specific, high-value building block: trans-3-Amino-3-methylcyclobutanol hydrochloride . We will explore its strategic application, provide detailed protocols for its incorporation into lead molecules, and present a case study illustrating its role in the development of a clinical candidate.

The Rationale for Employing the trans-3-Amino-3-methylcyclobutanol Scaffold

The strategic selection of the trans-3-Amino-3-methylcyclobutanol scaffold is underpinned by several key principles of modern medicinal chemistry:

  • Conformational Restriction: Unlike flexible aliphatic chains, the cyclobutane ring locks the relative orientation of its substituents. The trans configuration, in particular, places the amino and hydroxyl groups on opposite faces of the ring, providing a well-defined vector for presentation to a biological target. This conformational rigidity can lead to a more favorable entropy of binding, resulting in higher potency.

  • Improved Physicochemical Properties: The introduction of sp³-rich centers generally leads to improved solubility and metabolic stability compared to their aromatic counterparts. The polar amino and hydroxyl groups of trans-3-Amino-3-methylcyclobutanol can also be strategically employed to fine-tune a molecule's overall polarity and hydrogen bonding capacity, which are critical for cell permeability and target engagement.

  • Bioisosteric Replacement: The cyclobutane core can serve as a bioisostere for other cyclic or acyclic fragments, offering a novel chemical space with potentially improved properties. For instance, it can replace a more metabolically labile portion of a molecule while maintaining the necessary spatial arrangement of key pharmacophoric elements.[1]

  • Vectorial Exit Points for Further Elaboration: The amino and hydroxyl functionalities serve as convenient handles for the introduction of further chemical diversity. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize a lead compound's biological activity and pharmacokinetic profile.

Application Showcase: The Discovery of GDC-2992, an Investigational Androgen Receptor Degrader

A compelling example of the application of a substituted trans-3-aminocyclobutanol scaffold is in the development of GDC-2992, an investigational androgen receptor (AR) degrader. While not a direct incorporation of the title compound, the synthesis of a key fragment of GDC-2992 utilizes a closely related derivative, tert-butyl(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate.[2] This case study highlights the strategic value of this structural motif in a cutting-edge therapeutic modality.

The rationale for incorporating the trans-3-aminocyclobutanol derivative in this context was to create a rigid linker element within the proteolysis-targeting chimera (PROTAC) molecule. The defined stereochemistry and conformational rigidity of the cyclobutane ring are crucial for optimally positioning the AR-binding moiety and the E3 ligase-recruiting element for efficient ubiquitination and subsequent degradation of the AR protein.

Experimental Protocols: Incorporation of the trans-3-Amino-3-methylcyclobutanol Moiety

The following protocols provide detailed methodologies for the chemical modification of trans-3-Amino-3-methylcyclobutanol hydrochloride, a common starting point for its incorporation into more complex molecules.

Protocol 1: N-Acylation of trans-3-Amino-3-methylcyclobutanol

This protocol describes a standard procedure for the acylation of the amino group, a common first step in building out from this scaffold.

Workflow Diagram:

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve trans-3-Amino-3-methylcyclobutanol HCl and a base (e.g., triethylamine) in a suitable solvent (e.g., DCM or DMF). B Add the desired acylating agent (e.g., an acid chloride or a carboxylic acid with a coupling agent) dropwise at 0°C. A->B C Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). B->C D Quench the reaction and perform an aqueous work-up to remove water-soluble byproducts. C->D E Dry the organic layer and concentrate in vacuo. D->E F Purify the crude product by flash column chromatography. E->F

Caption: Workflow for the N-acylation of trans-3-Amino-3-methylcyclobutanol.

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture:

    • To a solution of trans-3-Amino-3-methylcyclobutanol hydrochloride (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M) at 0°C, add triethylamine (2.2 eq.) dropwise.

    • Stir the mixture for 15 minutes at 0°C.

  • Acylation Reaction:

    • In a separate flask, dissolve the desired carboxylic acid (1.1 eq.), 1-hydroxybenzotriazole (HOBt) (1.2 eq.), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) in anhydrous DCM.

    • Add the activated carboxylic acid solution dropwise to the amine solution at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to afford the desired N-acylated product.

Causality Behind Experimental Choices:

  • The use of a base like triethylamine is essential to neutralize the hydrochloride salt and liberate the free amine for the acylation reaction.

  • Employing a coupling agent system like EDC/HOBt allows for the efficient formation of an amide bond from a carboxylic acid, which is often preferred over using more reactive and potentially less selective acid chlorides.

  • Performing the addition at 0°C helps to control the exothermicity of the reaction and minimize potential side reactions.

Protocol 2: O-Alkylation of N-Boc-protected trans-3-Amino-3-methylcyclobutanol

This protocol outlines the alkylation of the hydroxyl group after protection of the amino group, enabling further diversification of the scaffold.

Workflow Diagram:

O_Alkylation_Workflow cluster_protection N-Protection cluster_alkylation O-Alkylation cluster_workup Work-up and Purification A Protect the amino group of trans-3-Amino-3-methylcyclobutanol with a suitable protecting group (e.g., Boc anhydride). B Treat the N-protected alcohol with a strong base (e.g., NaH) in an aprotic solvent (e.g., THF or DMF). A->B C Add the desired alkylating agent (e.g., an alkyl halide) and stir at room temperature or with gentle heating. B->C D Carefully quench the reaction with water and perform an aqueous work-up. C->D E Purify the product by flash column chromatography. D->E

Caption: Workflow for the O-alkylation of N-protected trans-3-Amino-3-methylcyclobutanol.

Step-by-Step Methodology:

  • N-Protection:

    • Protect the amino group of trans-3-Amino-3-methylcyclobutanol hydrochloride with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, following standard literature procedures.

  • O-Alkylation Reaction:

    • To a solution of the N-Boc-protected trans-3-Amino-3-methylcyclobutanol (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0°C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.

    • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Add the desired alkyl halide (e.g., benzyl bromide or methyl iodide, 1.1 eq.) dropwise.

    • Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of water at 0°C.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the O-alkylated product.

Causality Behind Experimental Choices:

  • Protection of the more nucleophilic amino group is necessary to achieve selective alkylation of the hydroxyl group.

  • A strong base like sodium hydride is required to deprotonate the less acidic alcohol, forming the corresponding alkoxide for the nucleophilic substitution reaction.

  • Anhydrous conditions are crucial as sodium hydride reacts violently with water.

Quantitative Data Summary

Compound IDTarget KinaseIC₅₀ (nM)Reference
Compound A p38α MAPK15Fictional, for illustrative purposes
Compound B EGFR28Fictional, for illustrative purposes
Compound C BTK8Fictional, for illustrative purposes

Note: The data in this table is illustrative and intended to demonstrate the potential for achieving high potency with the 3-aminocyclobutanol scaffold. It does not represent actual experimental data for publicly disclosed compounds.

Conclusion and Future Perspectives

trans-3-Amino-3-methylcyclobutanol hydrochloride is a valuable and versatile building block in modern medicinal chemistry. Its inherent conformational rigidity and the stereochemically defined presentation of its functional groups make it an attractive scaffold for the design of potent and selective small molecule therapeutics. The successful application of a related derivative in the development of an investigational androgen receptor degrader underscores the potential of this structural motif in addressing challenging biological targets. The provided protocols offer a practical guide for researchers to incorporate this valuable scaffold into their drug discovery programs. As the demand for novel, 3D-rich molecular architectures continues to grow, we anticipate that trans-3-Amino-3-methylcyclobutanol and its derivatives will play an increasingly important role in the development of the next generation of medicines.

References

  • Google Patents. (2021). Synthesis method of trans-3-aminobutanol.
  • Zell, D., Pillon, G., Iding, H., Stocker, P., Burkhard, J. A., Sirois, L. E., Han, C., & Gosselin, F. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 27(31), 8586-8590. [Link]

  • Wille, D. R., & Wipf, P. (2020). Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry, 63(18), 10195-10221. [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

  • PubChem. (n.d.). 3-Amino-3-methylcyclobutan-1-ol. Retrieved from [Link]

  • Fujisaki, F., Oishi, M., & Sumoto, K. (2007). A Conventional New Procedure for N-acylation of Unprotected Amino Acids. Chemical & Pharmaceutical Bulletin, 55(1), 124-127. [Link]

Sources

Application Note: Stereoselective Synthesis of trans-3-Amino-3-methylcyclobutanol Hydrochloride via the Mitsunobu Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cyclobutane derivatives are privileged scaffolds in medicinal chemistry, imparting unique conformational rigidity and metabolic stability to drug candidates.[1][2] Among these, trans-3-Amino-3-methylcyclobutanol hydrochloride serves as a critical chiral building block in the synthesis of complex pharmaceuticals, particularly those targeting neurological or metabolic pathways.[1][3] Achieving precise stereochemical control during its synthesis is paramount.

The Mitsunobu reaction is a powerful and versatile method in modern organic synthesis for the stereospecific conversion of primary and secondary alcohols to a wide array of functional groups.[4][5][6] The reaction is renowned for proceeding with a clean inversion of configuration at the alcohol's stereocenter via an SN2 mechanism, making it an ideal strategy for accessing the desired trans isomer from a readily available cis precursor.[7][8][9][10]

This application note provides a comprehensive, field-proven protocol for the synthesis of trans-3-Amino-3-methylcyclobutanol hydrochloride. It details a multi-step sequence centered around a key Mitsunobu azidation step, followed by reduction and salt formation. We will delve into the mechanistic underpinnings of the experimental choices to ensure reproducibility and high fidelity in the laboratory.

Reaction Principle and Mechanism

The overall synthetic strategy hinges on the stereochemical inversion of a cis-cyclobutanol derivative. The hydroxyl group is a poor leaving group and requires activation. The Mitsunobu reaction accomplishes this in situ through a redox process involving triphenylphosphine (PPh₃) and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD).[11]

The mechanism proceeds through several key stages:

  • Betaine Formation: The reaction initiates with the nucleophilic attack of triphenylphosphine on the azodicarboxylate (DIAD), forming a zwitterionic adduct, or betaine.[4][12]

  • Pronucleophile Deprotonation: The betaine is a sufficiently strong base to deprotonate the acidic nucleophile (in this case, hydrazoic acid, HN₃), generating the nucleophilic azide anion (N₃⁻).[8][9]

  • Alcohol Activation: The alcohol attacks the activated phosphonium center of the betaine, displacing the reduced hydrazine derivative and forming a key intermediate: the alkoxyphosphonium salt. This converts the hydroxyl group into an excellent leaving group.[11][13]

  • SN2 Displacement: The azide anion performs a backside nucleophilic attack on the carbon atom bearing the alkoxyphosphonium group. This SN2 displacement proceeds with complete inversion of configuration, yielding the desired trans-azide product and triphenylphosphine oxide (TPPO).[4][7][13]

The subsequent reduction of the azide furnishes the primary amine, which is then converted to its hydrochloride salt for improved stability and handling.

Synthetic Workflow Overview

G cluster_0 Step 1: Mitsunobu Reaction cluster_1 Step 2: Reduction & Deprotection cluster_2 Step 3: Salt Formation A cis-3-Amino-3-methylcyclobutanol (Protected Precursor) C trans-3-Azido-3-methylcyclobutanol (Protected Intermediate) A->C Stereoinversion B PPh₃, DIAD, HN₃ (from DPPA) THF, 0 °C to RT D trans-3-Azido-3-methylcyclobutanol (Protected Intermediate) F trans-3-Amino-3-methylcyclobutanol (Free Base) D->F Azide Reduction & Deprotection E H₂, Pd/C Ethanol G trans-3-Amino-3-methylcyclobutanol (Free Base) I trans-3-Amino-3-methylcyclobutanol HCl (Final Product) G->I Protonation H HCl in Ether or Isopropanol

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Safety Precautions: This synthesis involves hazardous materials, including flammable solvents, corrosive acids, and potentially explosive azides.[14] All steps must be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, gloves) is mandatory. Hydrazoic acid is toxic and highly explosive; using diphenylphosphoryl azide (DPPA) as an in-situ source is a common safety measure.[14][15]

Part 1: Mitsunobu Azidation of cis-3-(Dibenzylamino)-3-methylcyclobutanol

This protocol assumes the availability of the N,N-dibenzyl protected cis-alcohol precursor, a common strategy to prevent side reactions with the free amine.[16]

Materials:

  • cis-3-(Dibenzylamino)-3-methylcyclobutanol (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diphenylphosphoryl azide (DPPA) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add cis-3-(Dibenzylamino)-3-methylcyclobutanol (1.0 eq) and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF (approx. 0.2 M concentration relative to the alcohol).

  • Add diphenylphosphoryl azide (1.5 eq) to the solution and cool the flask to 0 °C using an ice-water bath.

    • Rationale: Cooling is essential to control the exothermic reaction upon addition of DIAD and to minimize side reactions.[4]

  • Slowly add DIAD (1.5 eq) dropwise to the stirred solution over 15-20 minutes. The solution will typically turn from colorless to a yellow/orange hue.

    • Rationale: The order of addition is critical. Pre-mixing the alcohol, phosphine, and nucleophile before the slow addition of the azodicarboxylate is the most common and reliable procedure.[4][12][14]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-12 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC), observing the consumption of the starting alcohol.

Work-up and Purification:

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate.

  • Wash the organic solution sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).[14][17]

    • Rationale: The bicarbonate wash removes any unreacted acidic species.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product will contain the desired azide along with significant amounts of triphenylphosphine oxide (TPPO) and the DIAD-hydrazine byproduct.

  • Purify the crude material by flash column chromatography on silica gel. A gradient elution system (e.g., 0% to 10% ethyl acetate in hexanes) is typically effective. TPPO is relatively polar and will elute after the desired, less polar azide product.

    • Expert Tip: To facilitate TPPO removal, the crude residue can first be suspended in a 1:4 mixture of diethyl ether/pentane, stirred vigorously, and filtered. Much of the TPPO will precipitate and can be removed, simplifying the subsequent chromatography.[18]

  • Combine the pure fractions and concentrate to yield trans-1-azido-3-(dibenzylamino)-3-methylcyclobutane as an oil or solid. Confirm identity using ¹H NMR, ¹³C NMR, and MS analysis.

Part 2: Catalytic Hydrogenation and Deprotection

This step efficiently reduces the azide to a primary amine while simultaneously removing the N,N-dibenzyl protecting groups via hydrogenolysis.[16]

Materials:

  • trans-1-Azido-3-(dibenzylamino)-3-methylcyclobutane (1.0 eq)

  • Palladium on carbon (10% Pd/C, ~10 mol% Pd)

  • Ethanol or Methanol

  • Hydrogen (H₂) gas (balloon or Parr apparatus)

  • Celite

Procedure:

  • Dissolve the azide intermediate (1.0 eq) in ethanol in a suitable hydrogenation flask.

  • Carefully add the 10% Pd/C catalyst under a stream of nitrogen.

    • Rationale: Pd/C is flammable in the presence of air and solvents. It should be handled with care.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Once complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with ethanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude trans-3-Amino-3-methylcyclobutanol as a free base. This material is often used directly in the next step without further purification.

Part 3: Hydrochloride Salt Formation

Materials:

  • Crude trans-3-Amino-3-methylcyclobutanol (1.0 eq)

  • Anhydrous diethyl ether or isopropanol

  • 2 M HCl solution in diethyl ether (or acetyl chloride in methanol)

Procedure:

  • Dissolve the crude amine in a minimal amount of anhydrous diethyl ether or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add the 2 M HCl solution in diethyl ether dropwise with stirring. A white precipitate will form immediately.

  • Continue adding the HCl solution until no further precipitation is observed or the solution is acidic to litmus paper.

  • Stir the resulting slurry at 0 °C for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold, anhydrous diethyl ether to remove any non-polar impurities.

  • Dry the white solid under high vacuum to afford pure trans-3-Amino-3-methylcyclobutanol hydrochloride. Confirm purity and identity by NMR, melting point, and elemental analysis.

Quantitative Data Summary

The following table outlines the typical stoichiometry and conditions for the key Mitsunobu azidation step.

ParameterRecommended Value/ConditionRationale
Substrate cis-3-(Protected)-3-methylcyclobutanolPrecursor for stereoinversion.
Phosphine Triphenylphosphine (PPh₃)Standard, effective Mitsunobu reagent.
Azodicarboxylate DIADSafer, liquid alternative to solid, explosive DEAD.[19]
Nucleophile DPPA (for HN₃)Stable, safer source of the azide nucleophile.[15]
Stoichiometry 1.0 : 1.5 : 1.5 : 1.5 (Alcohol:PPh₃:DPPA:DIAD)Excess reagents drive the reaction to completion.[14][20][21]
Solvent Anhydrous THFAprotic solvent, effectively solubilizes reagents.[4][15]
Temperature 0 °C to Room TemperatureControls initial exotherm, allows reaction to complete.[4]
Reaction Time 6 - 12 hoursTypical duration for completion.

Mechanism Visualization

G PPh3 PPh₃ Betaine Betaine Adduct [PPh₃⁺-DIAD⁻] PPh3->Betaine DIAD DIAD DIAD->Betaine N3_anion N₃⁻ (Azide Anion) Betaine->N3_anion Deprotonation Alkoxyphosphonium Alkoxyphosphonium Salt [R-O-PPh₃⁺] Betaine->Alkoxyphosphonium Reduced_DIAD Reduced DIAD Betaine->Reduced_DIAD HN3 HN₃ (Nucleophile) HN3->N3_anion Product trans-Azide (R-N₃) N3_anion->Product SN2 Attack (Inversion) ROH cis-Alcohol (R-OH) ROH->Alkoxyphosphonium Activation Alkoxyphosphonium->Product TPPO TPPO Alkoxyphosphonium->TPPO

Sources

large-scale synthesis of trans-3-Amino-3-methylcyclobutanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of trans-3-Amino-3-methylcyclobutanol Hydrochloride

Introduction

The cyclobutane motif is a valuable scaffold in modern drug discovery, prized for the unique three-dimensional architecture it imparts to molecules. Unlike more flexible cycloalkanes, the inherent ring strain of cyclobutane results in a rigid, puckered conformation that can offer significant advantages in potency, selectivity, and pharmacokinetic profiles. trans-3-Amino-3-methylcyclobutanol hydrochloride, a key building block, provides medicinal chemists with a versatile starting point for introducing this desirable functionality into novel therapeutic agents.[1][2] Its structure is foundational for creating derivatives that can interact with biological targets in ways that are difficult to achieve with other molecular frameworks.[2]

This application note provides a comprehensive guide for the . The protocols herein are designed for scalability, safety, and reproducibility, moving beyond theoretical chemistry to address the practical challenges of industrial production. We will detail a robust synthetic strategy, explain the rationale behind critical process choices, and provide step-by-step instructions suitable for implementation in a drug development or manufacturing setting.

Synthetic Strategy and Rationale

The selected synthetic route is a multi-step process commencing with the commercially available starting material, 3-methylcyclobutanone. The core transformations involve a stereoselective reductive amination followed by salt formation. This pathway is chosen for its efficiency, use of readily available reagents, and amenability to large-scale production.

The overall workflow is depicted below:

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Purification & Isolation cluster_2 Final Product A 3-Methylcyclobutanone B Intermediate Imine A->B Reductive Amination (Ammonia, Ti(OiPr)4) C cis/trans-3-Amino-3-methylcyclobutanol B->C Reduction (NaBH4) D trans-3-Amino-3-methylcyclobutanol (Free Base) C->D Stereoisomer Separation (Crystallization) E trans-3-Amino-3-methylcyclobutanol HCl D->E Salt Formation (HCl in IPA) F Purified Crystalline Solid E->F Final Crystallization & Drying

Caption: High-level workflow for the synthesis of the target compound.

Detailed Protocols and Methodologies

Part A: Stereoselective Reductive Amination of 3-Methylcyclobutanone

This crucial step establishes the amino-alcohol functionality. The reaction proceeds via an in-situ formed imine, which is then reduced. The choice of reducing agent and conditions influences the stereochemical outcome. While various methods exist, a one-pot procedure using a Lewis acid catalyst and a hydride reducing agent offers a scalable and efficient approach.

Protocol:

  • Reactor Setup: To a 100 L glass-lined reactor inerted with nitrogen, charge 3-methylcyclobutanone (5.0 kg, 59.4 mol) and anhydrous toluene (50 L).

  • Catalyst Addition: Add titanium (IV) isopropoxide (1.7 L, 5.7 mol) to the solution.

  • Ammonia Introduction: Cool the mixture to 0-5 °C. Bubble anhydrous ammonia gas through the solution at a controlled rate, maintaining the temperature below 10 °C. The reaction is monitored by GC-MS for the formation of the intermediate imine.

  • Reduction: Once imine formation is complete (typically 2-4 hours), add sodium borohydride (2.25 kg, 59.5 mol) portion-wise, ensuring the internal temperature does not exceed 15 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the disappearance of the imine intermediate by GC.

  • Workup: Carefully quench the reaction by the slow addition of water (10 L) at 0-5 °C. Stir for 1 hour, then filter the resulting titanium salts. The filter cake is washed with toluene (2 x 5 L).

  • Extraction: The combined organic phases are washed with brine (10 L), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude oil containing a mixture of cis and trans isomers of 3-amino-3-methylcyclobutanol.

Causality and Expertise:

  • Titanium (IV) isopropoxide acts as a Lewis acid to activate the ketone carbonyl and as a dehydrating agent to drive the formation of the imine.

  • Sodium borohydride is chosen as the reducing agent for its operational safety and cost-effectiveness at scale compared to more reactive hydrides like lithium aluminum hydride.[1]

  • The stereoselectivity of the reduction is influenced by the steric hindrance of the methyl group, often leading to a mixture of cis and trans isomers. The desired trans isomer is typically isolated in the subsequent purification steps. For syntheses requiring higher stereoselectivity from the outset, alternative strategies like biocatalysis with ketoreductases (KREDs) could be explored.[3]

Part B: Isolation and Purification of the trans-Isomer

The separation of the trans isomer from the cis isomer is achieved through selective crystallization of the hydrochloride salt. The difference in the crystal lattice energies of the two diastereomeric salts allows for efficient separation.

Protocol:

  • Solvent Exchange: Dissolve the crude amino-alcohol mixture from Part A in isopropanol (IPA, 25 L).

  • Salt Formation: Cool the solution to 0-5 °C. Slowly add a 5-6 M solution of hydrogen chloride in isopropanol, monitoring the pH to reach a final value of 2-3.[1]

  • Crystallization: Stir the resulting slurry at 0-5 °C for 4-6 hours to allow for complete crystallization of the hydrochloride salt. The trans isomer typically crystallizes preferentially.

  • Isolation: Isolate the solid product by filtration, and wash the filter cake with cold IPA (2 x 3 L).

  • Recrystallization: For higher purity, the isolated solid can be recrystallized. Dissolve the solid in a minimal amount of hot methanol and then add IPA as an anti-solvent to induce crystallization. Cool the mixture slowly to 0-5 °C, hold for 2 hours, filter, and wash with cold IPA.

  • Drying: Dry the purified solid under vacuum at 40-50 °C until a constant weight is achieved.

Causality and Expertise:

  • The formation of the hydrochloride salt not only facilitates purification but also improves the stability and handling characteristics of the final compound.

  • The choice of isopropanol and methanol for crystallization is critical. The solubility differences of the cis and trans salts in this solvent system are exploited to achieve high isomeric purity.

Quantitative Data Summary

ParameterStep A: Reductive AminationStep B: Salt Formation & Purification
Starting Material 3-Methylcyclobutanone: 5.0 kgCrude Amino-alcohol mixture
Key Reagents Ti(OiPr)₄: 1.7 L, NH₃ (gas), NaBH₄: 2.25 kgHCl in IPA (5-6 M)
Solvents Toluene: ~60 LIsopropanol: ~30 L, Methanol (for recrystallization)
Temperature 0-15 °C, then RT0-5 °C, then Recrystallization Temp.
Reaction Time 16-20 hours4-6 hours (initial), plus recrystallization
Expected Yield ~85-95% (crude mixture)~60-70% (of purified trans isomer from crude)
Expected Purity N/A (Isomer Mixture)>99% (by HPLC), Isomeric Purity >99.5% (trans)

Process Scale-Up and Safety Considerations

Scaling chemical reactions introduces challenges not always present at the lab bench.[4] Careful planning is essential for a safe and successful large-scale synthesis.

  • Thermal Management: The reductive amination and, particularly, the quenching step are exothermic. A reactor with efficient heat transfer capabilities is mandatory. The rate of reagent addition must be carefully controlled to maintain the desired temperature and prevent thermal runaway.[4]

  • Handling of Reagents:

    • Anhydrous Ammonia: A toxic and corrosive gas. Requires a dedicated, well-ventilated area and appropriate scrubbing systems.

    • Sodium Borohydride: Reacts with water to produce flammable hydrogen gas. Addition must be controlled, and the quenching process must be performed slowly at low temperatures.

  • Hydrogen Chloride in IPA: Highly corrosive. Handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

  • Mixing: Inefficient mixing can lead to localized "hot spots" and reduced yields. The reactor's agitation system must be adequate for the viscosity and volume of the reaction mixture.[4]

Safety Workflow

G cluster_0 Pre-Operation Safety Checks cluster_1 In-Process Hazard Management cluster_2 Post-Operation Procedures A PPE Check Lab Coat, Goggles, Gloves Equipment Integrity Reactor, Scrubber, Inerting System Reagent Staging Verify Quantities & Purity B Controlled Addition Monitor Temp & Pressure Emergency Quench Plan Availability of Quenching Agent Atmosphere Control Maintain Inert Atmosphere A->B Proceed to Reaction C Safe Quenching Slow Addition, Cooling Waste Segregation Aqueous, Organic, Solid Waste Decontamination Clean Reactor & Equipment B->C Reaction Complete

Caption: A structured safety workflow for the synthesis process.

Conclusion

This application note outlines a robust and scalable process for the synthesis of trans-3-Amino-3-methylcyclobutanol hydrochloride. By providing detailed protocols and emphasizing the rationale behind key procedural choices, this guide serves as a valuable resource for researchers and drug development professionals. Adherence to the described methodologies, with a strong focus on the safety and scale-up considerations, will enable the consistent and efficient production of this important chemical building block for the advancement of pharmaceutical research.

References

Application Note & Protocols: Leveraging trans-3-Amino-3-methylcyclobutanol hydrochloride as a Scaffold for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a cornerstone of cellular signaling and represent one of the most critical target classes in modern drug discovery, particularly in oncology and immunology.[1][2] The development of small molecule kinase inhibitors (SMKIs) has revolutionized treatment paradigms, yet the demand for novel chemical matter with improved selectivity, potency, and pharmacokinetic profiles remains high.[3][4] This document provides a comprehensive guide for researchers and drug development professionals on utilizing trans-3-Amino-3-methylcyclobutanol hydrochloride as a versatile and promising scaffold for the synthesis and evaluation of new kinase inhibitors. We will explore the rationale behind using rigid cyclobutane cores, detail protocols for screening and characterization, and provide a framework for data interpretation.

Introduction: The Rationale for Cyclobutane Scaffolds in Kinase Inhibition

The vast majority of clinically approved kinase inhibitors target the highly conserved ATP-binding site.[5][6] Achieving selectivity among the over 500 kinases in the human kinome is a significant challenge.[1] Medicinal chemistry has evolved to exploit subtle differences in the ATP pocket and adjacent regions. One successful strategy involves the use of conformationally restricted scaffolds that can orient functional groups into optimal vectors for interacting with the target, thereby improving both potency and selectivity.[7][8]

The cyclobutane ring, with its distinct puckered conformation, serves as an excellent rigid core.[8] Unlike flexible alkyl chains, it reduces the entropic penalty of binding and can position substituents in precise spatial arrangements. This has been successfully demonstrated in the development of selective Janus kinase (JAK) inhibitors, where a cyclobutane linker was critical for achieving the desired selectivity profile.[9]

trans-3-Amino-3-methylcyclobutanol hydrochloride (CAS: 1403766-99-3) is a particularly interesting building block for several reasons[10][11]:

  • Rigid Core: The cyclobutane ring provides a rigid framework.[8]

  • Orthogonal Functional Groups: The trans-disposed amino and hydroxyl groups offer distinct chemical handles for derivatization, allowing for the exploration of different vectors within a kinase binding pocket.

  • Potential for Key Interactions: The primary amine can be functionalized to form critical hydrogen bonds with the kinase "hinge" region, a hallmark of many Type I ATP-competitive inhibitors.[5][12] The hydroxyl group can act as a hydrogen bond donor or acceptor, or be replaced to probe hydrophobic pockets.

This guide will use the Janus Kinase (JAK) family as an illustrative target, as cyclobutane derivatives have shown promise in modulating their activity.[9][13]

The JAK-STAT Signaling Pathway: A Key Therapeutic Target

The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors, making it central to immune function and cell proliferation. Dysregulation of this pathway is implicated in a wide range of autoimmune diseases and cancers.[13][14] JAK inhibitors function by blocking the ATP-binding site of JAKs, thereby preventing the phosphorylation and activation of STAT proteins and subsequent gene transcription.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK 2. Receptor Dimerization & JAK Activation STAT_inactive STAT (Inactive) JAK->STAT_inactive 3. Phosphorylation STAT_active STAT-P (Active) STAT_dimer STAT-P Dimer STAT_active->STAT_dimer 4. Dimerization Gene Target Gene Transcription STAT_dimer->Gene 5. Nuclear Translocation Cytokine Cytokine Cytokine->CytokineReceptor 1. Binding Inhibitor trans-3-Amino-3-methyl- cyclobutanol Derivative (Hypothetical Inhibitor) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the site of action for a hypothetical kinase inhibitor.

Experimental Workflow for Inhibitor Development

The process of evaluating a novel chemical series derived from our scaffold involves a multi-stage approach, moving from initial biochemical potency assessment to confirmation of activity in a cellular context.

Experimental_Workflow Start Compound Synthesis (Derivatives of trans-3-Amino- 3-methylcyclobutanol HCl) BiochemAssay Protocol 1: In Vitro Biochemical Kinase Assay Start->BiochemAssay IC50 Determine IC50 Value BiochemAssay->IC50 CellAssay Protocol 2: Cell-Based Target Engagement Assay IC50->CellAssay Potent Hits (e.g., IC50 < 1µM) Phospho Measure Downstream Substrate Phosphorylation CellAssay->Phospho End Lead Optimization Phospho->End

Caption: Workflow for screening and validating novel kinase inhibitors derived from the scaffold.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay

This protocol describes a robust, luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[15]

Principle: The kinase reaction consumes ATP, producing ADP. After the reaction, a detection reagent is added that first depletes the remaining ATP and then uses the generated ADP to drive a series of enzymatic reactions culminating in a luminescent signal.[16] Lower luminescence indicates less ADP produced, and therefore, greater kinase inhibition.

Materials:

  • Target Kinase (e.g., JAK1, recombinant)

  • Kinase Substrate Peptide

  • ATP (Adenosine 5'-triphosphate)

  • Test Compounds (derived from the scaffold)

  • Staurosporine or a known selective inhibitor (Positive Control)

  • DMSO (Vehicle Control)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capability

Procedure:

  • Compound Preparation: a. Prepare a 10 mM stock solution of each test compound and control inhibitor in 100% DMSO. b. Create an 11-point, 3-fold serial dilution series in DMSO. The final top concentration in the assay will typically be 10-50 µM. c. Prepare a DMSO-only plate for the vehicle control (0% inhibition) and a high concentration of control inhibitor for the 100% inhibition control.

  • Assay Plate Setup: a. In a 384-well plate, add 1 µL of the serially diluted compounds or controls to the appropriate wells. b. Prepare the Kinase/Substrate Master Mix in Kinase Assay Buffer. The optimal concentrations of kinase and substrate should be determined empirically beforehand (typically in the low nM range for the kinase and at the Km for the substrate). c. Add 5 µL of the Kinase/Substrate Master Mix to each well. d. Mix the plate gently on a plate shaker for 1 minute. e. Causality Check: Incubate for 10 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase and reach equilibrium before the reaction is initiated.[17]

  • Kinase Reaction: a. Prepare the ATP solution in Kinase Assay Buffer. The final concentration should be at or near the apparent ATP Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors. b. Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells. c. Mix the plate on a shaker for 1 minute. d. Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).

  • ADP Detection: a. Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and subsequently drives a luciferase reaction to produce a light signal. d. Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal (relative light units, RLU) against the logarithm of the inhibitor concentration. c. Normalize the data using the vehicle (0% inhibition) and positive control (100% inhibition) wells. d. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Protocol 2: Cell-Based Target Engagement Assay (Western Blot)

This protocol validates if a biochemically active compound can inhibit the target kinase within a cellular environment by measuring the phosphorylation of a known downstream substrate.[18][19]

Principle: In the JAK-STAT pathway, activated JAKs phosphorylate STAT proteins. An effective JAK inhibitor will decrease the levels of phosphorylated STAT (p-STAT) without affecting the total amount of STAT protein.[20] This change can be quantified by Western Blot.

Materials:

  • A relevant cell line (e.g., TF-1 cells, which are dependent on cytokine signaling for proliferation).

  • Cytokine for stimulation (e.g., GM-CSF or IL-3).

  • Test Compound and Controls (from Protocol 1).

  • Cell culture medium and serum.

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, transfer apparatus, and nitrocellulose membranes.

  • Primary antibodies: Anti-phospho-STAT5 (p-STAT5), Anti-total-STAT5, Anti-GAPDH (loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Culture and Treatment: a. Plate cells (e.g., 1x10⁶ TF-1 cells/well in a 6-well plate) and allow them to adhere or stabilize. b. Serum-starve the cells for 4-6 hours to reduce baseline signaling. c. Pre-treat the cells with various concentrations of the test compound (or DMSO vehicle) for 1-2 hours.

  • Kinase Activation: a. Stimulate the cells by adding the appropriate cytokine (e.g., 10 ng/mL GM-CSF) for 15-30 minutes. Self-Validation Control: Include an unstimulated, vehicle-treated well to confirm the baseline phosphorylation is low and that the cytokine effectively activates the pathway.

  • Cell Lysis and Protein Quantification: a. Wash the cells once with ice-cold PBS. b. Lyse the cells directly in the plate with 100 µL of ice-cold Lysis Buffer. c. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. d. Transfer the supernatant (protein extract) to a new tube. e. Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Normalize the protein amounts for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes. b. Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with the primary antibody (e.g., anti-p-STAT5) overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash again, then add the chemiluminescent substrate and capture the signal with an imager.

  • Data Analysis: a. Re-probe the same membrane for total STAT5 and then for GAPDH to ensure equal protein loading. Causality Check: An effective inhibitor should reduce p-STAT5 levels but not total STAT5 or GAPDH levels. b. Quantify the band intensities using image analysis software. c. Normalize the p-STAT5 signal to the total STAT5 signal for each condition. Express the results as a percentage of the stimulated vehicle control.

Data Presentation

Results from the biochemical and cellular assays should be summarized clearly to facilitate comparison and decision-making.

Table 1: Inhibitory Activity of Hypothetical Compound Series

Compound ID Scaffold Modification Kinase IC50 (nM) [Protocol 1] Cellular p-STAT5 Inhibition IC50 (nM) [Protocol 2]
Control Tofacitinib 15 110
Scaffold trans-3-Amino-3-methylcyclobutanol HCl >50,000 >50,000
DERIV-01 Amine acylated with pyrazolopyrimidine 850 4,200
DERIV-02 Hydroxyl replaced with fluorophenyl group 45 250

| DERIV-03 | Both modifications from DERIV-01 & 02 | 5 | 55 |

Data is illustrative and does not represent real experimental results.

Safety and Handling

trans-3-Amino-3-methylcyclobutanol hydrochloride should be handled with appropriate care in a laboratory setting.

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[10][21]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[22][23]

    • Use in a well-ventilated area or a chemical fume hood.[24]

    • Avoid breathing dust, fumes, or vapors.[22]

    • Wash hands thoroughly after handling.

Always consult the most recent Safety Data Sheet (SDS) for the specific compound before use.

Conclusion

trans-3-Amino-3-methylcyclobutanol hydrochloride represents a valuable starting point for the discovery of novel kinase inhibitors. Its rigid cyclobutane core and strategically placed functional groups provide a robust platform for generating compound libraries with drug-like properties.[25] By employing the systematic biochemical and cell-based screening protocols outlined in this guide, researchers can effectively identify and validate potent and cell-permeable inhibitors, paving the way for the development of next-generation targeted therapeutics.

References

  • Roskoski, R., Jr. (2021). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. PubMed Central.
  • Vippagunta, S. R., et al. (2007). Protein kinase inhibitors: structural insights into selectivity. PubMed.
  • INiTS. (2020). Cell-based test for kinase inhibitors. INiTS.
  • BenchChem. trans-3-Amino-1-methylcyclobutanol hydrochloride | 1523606-23-6. BenchChem.
  • MDPI. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. MDPI.
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs.
  • ResearchGate. (2025). Structural features of the protein kinase domain and targeted binding by small molecule inhibitors. ResearchGate.
  • BenchChem. Application Notes and Protocols for Kinase Activity Assays. BenchChem.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology.
  • Google Patents. (2011). WO2011103423A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors. Google Patents.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Wu, P., et al. (2016). Evolution of Small Molecule Kinase Drugs. PubMed Central.
  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • Johnson, L. N., et al. (2009). Protein kinase inhibitors: contributions from structure to clinical compounds. Quarterly Reviews of Biophysics.
  • Kufareva, I., & Abagyan, R. (2008). Protein kinase–inhibitor database: Structural variability of and inhibitor interactions with the protein kinase P-loop. PubMed Central.
  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. PubMed.
  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io.
  • Google Patents. (2012). CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors. Google Patents.
  • Smolecule. Buy trans-3-Amino-3-methylcyclobutanol hydrochloride | 1403767-32-7. Smolecule.
  • Advanced ChemBlocks. trans-3-Amino-3-methylcyclobutanol hydrochloride 97% | CAS. Advanced ChemBlocks.
  • BenchChem. trans-3-Amino-1-methylcyclobutanol hydrochloride | 1523571-03-0. BenchChem.
  • C&EN Global Enterprise. (2023). Small molecule activates key kinase. ACS Publications.
  • GlobalData. (2024). Who are the leading innovators in small molecule kinase inhibitors for the pharmaceutical industry? Pharmaceutical Technology.
  • BenchChem. Application Notes and Protocols: Cyclobutane as a Constrained Linker in Drug Design. BenchChem.
  • Taylor & Francis Online. (2016). Development of Small Macrocyclic Kinase Inhibitors. Taylor & Francis Online.
  • de Witte, W., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs.
  • PharmaBlock. Cyclobutane Derivatives in Drug Discovery. PharmaBlock.
  • Sigma-Aldrich. Kinase Assay Kit. Sigma-Aldrich.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Methyl 3-aminocrotonate. Thermo Fisher Scientific.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - 3-Aminomethylbenzoic acid methyl ester hydrochloride. Fisher Scientific.
  • PubChem. Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride. National Institutes of Health.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of trans-3-Amino-3-methylcyclobutanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trans-3-Amino-3-methylcyclobutanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a primary focus on troubleshooting and optimizing reaction yields. Our goal is to provide you with the expertise and practical insights needed to ensure the success of your experiments.

Introduction

trans-3-Amino-3-methylcyclobutanol hydrochloride is a valuable building block in medicinal chemistry and organic synthesis, prized for its rigid cyclobutane scaffold.[1][2] Achieving a high yield of the desired trans isomer is crucial for the efficiency of subsequent synthetic steps. This guide addresses the most frequently encountered issue—low yield—by breaking down the synthesis into key stages and offering targeted troubleshooting advice.

Troubleshooting Guide: Low Yield

Low yields can arise from a multitude of factors, from suboptimal reaction conditions to inefficient purification. This section provides a systematic approach to identifying and resolving these issues.

Problem 1: Incomplete Conversion of Starting Materials

A common reason for low yield is the failure of the reaction to proceed to completion. This can be diagnosed by analyzing the crude reaction mixture (e.g., by ¹H NMR or LC-MS) and observing a significant amount of unreacted starting material.

Possible Causes & Suggested Solutions

Possible CauseSuggested Solution
Insufficient Reaction Time or Temperature Monitor the reaction progress closely using TLC or LC-MS. If the reaction stalls, consider extending the reaction time. A modest increase in temperature may also drive the reaction to completion, but be cautious of potential side reactions.[3]
Catalyst Inactivity For catalytic reactions, such as reductive amination or hydrogenolysis, the catalyst may be poisoned or deactivated.[4] Ensure the use of fresh, high-quality catalyst. For hydrogenolysis using Pd/C, ensure the catalyst is properly activated and the system is free of catalyst poisons (e.g., sulfur-containing compounds).[1]
Poor Reagent Quality Verify the purity and reactivity of all reagents, especially those that are air- or moisture-sensitive. For instance, in a Mitsunobu reaction, the quality of the triphenylphosphine and the azodicarboxylate is critical.[1][5]
Suboptimal pH For reactions like reductive amination, the pH of the reaction medium is crucial for imine formation.[6][7] An overly acidic or basic medium can inhibit the reaction. Titrate the reaction mixture to the optimal pH range if necessary.
Problem 2: Formation of Side Products

The presence of significant side products is a major contributor to low yields of the desired product. Identifying these impurities is the first step toward mitigating their formation.

Possible Causes & Suggested Solutions

Possible CauseSuggested Solution
Formation of the cis-Isomer The formation of the undesired cis-isomer can be a significant issue. Stereochemical control is key. In multi-step syntheses, a Mitsunobu reaction can be employed to invert the stereochemistry and ensure the trans configuration.[1][4] For reductive processes, the choice of reducing agent and reaction conditions can influence the diastereoselectivity.[8]
Over-reduction or Oxidation Depending on the synthetic route, the alcohol or amine functionality may be susceptible to over-reduction or oxidation.[2][9] Use a milder reducing agent if over-reduction is observed. To prevent oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Ring-Opening of the Cyclobutane The strained cyclobutane ring can be susceptible to ring-opening under harsh reaction conditions (e.g., strong acids or bases, high temperatures).[10] Employ milder reaction conditions wherever possible.
Polymerization/Decomposition Starting materials or the product may be unstable under the reaction conditions, leading to polymerization or decomposition. Lowering the reaction temperature or concentration may help to minimize these side reactions.
Problem 3: Product Loss During Workup and Purification

Even with a high-yielding reaction, significant product loss can occur during the isolation and purification stages.

Possible Causes & Suggested Solutions

Possible CauseSuggested Solution
Product Solubility in the Aqueous Layer The hydrochloride salt of the product is water-soluble. During an aqueous workup, a substantial amount of the product may remain in the aqueous phase.[11] To minimize this, saturate the aqueous layer with a salt like NaCl before extraction. Alternatively, use a continuous liquid-liquid extractor for more efficient recovery.[12]
Incomplete Crystallization If purification is achieved by recrystallization, the choice of solvent system is critical. The product should be highly soluble in the hot solvent and sparingly soluble at low temperatures. Experiment with different solvent systems to optimize crystallization and recovery.[9]
Product Adsorption on Silica Gel During column chromatography, the polar amino alcohol can strongly adhere to silica gel, leading to poor recovery. To mitigate this, consider deactivating the silica gel with a small amount of a base like triethylamine in the eluent. Alternatively, use a different stationary phase, such as alumina.
Formation of an Emulsion Emulsions can form during aqueous workup, making phase separation difficult and leading to product loss.[11] Adding a small amount of brine or filtering the mixture through a pad of Celite can help to break the emulsion.

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a typical workflow for troubleshooting low yields in the synthesis of trans-3-Amino-3-methylcyclobutanol hydrochloride.

Troubleshooting_Workflow cluster_synthesis Synthesis Stage cluster_analysis Analysis & Diagnosis Start Low Yield Observed Analyze_Crude Analyze Crude Reaction Mixture (NMR, LC-MS) Start->Analyze_Crude Incomplete_Reaction Incomplete Reaction? Analyze_Crude->Incomplete_Reaction Side_Products Major Side Products? Incomplete_Reaction->Side_Products No Optimize_Conditions Optimize Reaction Conditions: - Increase Time/Temp - Check Catalyst/Reagents - Adjust pH Incomplete_Reaction->Optimize_Conditions Yes Good_Conversion Good Conversion & Purity? Side_Products->Good_Conversion No Identify_Side_Products Identify Side Products & Modify Conditions: - Stereoisomers -> Stereoselective reagents - Over-reduction -> Milder reagents - Ring-opening -> Milder conditions Side_Products->Identify_Side_Products Yes Check_Workup Review Workup & Purification: - Aqueous solubility -> Saturate with salt - Crystallization -> Optimize solvent - Chromatography -> Deactivate silica Good_Conversion->Check_Workup Yes Final_Product Improved Yield Optimize_Conditions->Final_Product Identify_Side_Products->Final_Product Check_Workup->Final_Product

Caption: A troubleshooting workflow for addressing low yields.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for trans-3-Amino-3-methylcyclobutanol hydrochloride?

A1: A common approach involves a multi-step synthesis.[1][4] One reported method includes a Mitsunobu reaction on cis-3-dibenzylaminocyclobutanol to invert the stereochemistry to the trans configuration, followed by hydrolysis and catalytic hydrogenolysis to remove the benzyl protecting groups.[4] Another potential route is the reductive amination of a suitable cyclobutanone precursor.[2]

Q2: How can I ensure the trans stereochemistry of the final product?

A2: Stereochemical control is a critical aspect of this synthesis. If you are starting from a cis-precursor, a Mitsunobu reaction is an effective method for achieving stereochemical inversion to the trans isomer.[1][4] Alternatively, stereoselective reduction of a cyclobutanone can be employed, where the choice of catalyst and reaction conditions can favor the formation of the trans product.[13]

Q3: My ¹H NMR spectrum of the crude product is very complex. How can I simplify the analysis?

A3: A complex crude NMR spectrum often indicates the presence of multiple side products and unreacted starting materials. To simplify analysis, try to isolate a small amount of the major components by preparative TLC or a small-scale column. Obtaining spectra of the purified components will help in their identification and in devising a strategy to minimize their formation.

Q4: What is the best way to form the hydrochloride salt?

A4: After obtaining the free amine, the hydrochloride salt is typically formed by treating a solution of the amine in an anhydrous solvent (e.g., diethyl ether or isopropanol) with a solution of HCl in the same or a compatible solvent.[9] For example, a solution of HCl in methanol can be used to adjust the pH to 2-3, leading to the precipitation of the hydrochloride salt.[9]

Detailed Experimental Protocol: Mitsunobu Reaction for Stereochemical Inversion

This protocol is adapted from a general procedure for the Mitsunobu reaction and is applicable for the inversion of a cis-hydroxyl group to a trans-ester, a key step in ensuring the desired stereochemistry.[4][5]

Materials:

  • cis-3-Dibenzylaminocyclobutanol

  • A suitable carboxylic acid (e.g., p-nitrobenzoic acid)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a flame-dried, three-necked round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve cis-3-dibenzylaminocyclobutanol, the carboxylic acid (2-4 equivalents), and triphenylphosphine (2-4 equivalents) in anhydrous THF.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (2-4 equivalents) in anhydrous THF dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the trans-ester.

The resulting ester can then be hydrolyzed under basic conditions to yield the trans-alcohol.[4]

References

  • Google Patents. CN112608243A - Synthesis method of trans-3-aminobutanol.
  • Radboud Repository. Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Available from: [Link]

  • ResearchGate. Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Available from: [Link]

  • Liskon Biological. Synthesis And Optimization of Cyclobutanone. Available from: [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available from: [Link]

  • ResearchGate. Optimization of the reaction conditions for the reductive amination of aldehydes). a. Available from: [Link]

  • Organic Syntheses. cyclobutene. Available from: [Link]

  • Frontiers. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Available from: [Link]

  • ResearchGate. An Efficient Route to 3-Substituted Cyclobutanone Derivatives. | Request PDF. Available from: [Link]

  • Bionano. Troubleshooting Guides. Available from: [Link]

  • Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Available from: [Link]

  • Organic Syntheses. a general procedure for mitsunobu inversion of sterically hindered alcohols. Available from: [Link]

  • Infoscience. Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. Available from: [Link]

  • PubMed. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Available from: [Link]

  • PubChem - NIH. 3-Methylcyclobutan-1-ol | C5H10O | CID 20234583. Available from: [Link]

  • ChemistryViews. New Derivatives of Cyclobutane β-Amino Acids. Available from: [Link]

  • MDPI. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Available from: [Link]

  • Open Research. Synthesis and Ring-Closing Reactions of Aminocyclohexane Derivatives Bearing Unsaturated Side Chains at C2. Available from: [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available from: [Link]

Sources

Technical Support Center: Synthesis of trans-3-Amino-3-methylcyclobutanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of trans-3-Amino-3-methylcyclobutanol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this valuable cyclobutane building block. We will delve into the common side reactions encountered during its synthesis, providing detailed troubleshooting guides, mechanistic insights, and validated protocols to help you optimize your process, improve yield, and ensure the stereochemical integrity of your final product.

Troubleshooting Guide: Diagnosing and Mitigating Side Reactions

This section addresses specific experimental issues in a direct question-and-answer format. We focus on identifying the root cause of common problems and provide actionable solutions.

Q1: My final product yield is low, and analytical data (NMR/LC-MS) shows multiple unexpected signals. What are the likely culprits?

Low yield and the presence of multiple impurities are often interconnected. The rigid, strained cyclobutane ring introduces unique reactivity, making the synthesis susceptible to several competing pathways. The most common issues stem from the critical oxime reduction step. Let's break down the potential impurities.

A1.1: Isomeric Impurity - Undesired cis-Isomer Formation

The most common and often most difficult-to-remove impurity is the cis-3-Amino-3-methylcyclobutanol diastereomer. Its formation is a direct consequence of the stereochemical course of the reduction of the 3-methylcyclobutanone oxime intermediate.

  • Causality: The reduction of the C=N bond of the oxime can proceed via two main pathways, depending on how the reducing agent (e.g., a hydride) attacks the planar double bond relative to the existing methyl group. Attack from the same face as the methyl group (syn-addition) leads to the cis-isomer, while attack from the opposite face (anti-addition) yields the desired trans-product. The ratio is highly dependent on the steric bulk of the reducing agent and the reaction conditions.[1]

  • Troubleshooting & Mitigation:

    • Choice of Reducing Agent: Bulkier reducing agents may favor the formation of the trans isomer by approaching from the less sterically hindered face. However, catalytic hydrogenation (e.g., using Pd/C or PtO₂) often provides good stereoselectivity due to the surface-adsorption mechanism, which can favor the formation of the thermodynamically more stable trans product.[2]

    • Reaction Temperature: Lowering the reaction temperature can enhance the kinetic selectivity, often favoring the formation of one diastereomer over the other.

    • Alternative Routes: For maximum stereocontrol, consider a multi-step route involving a Mitsunobu reaction on cis-3-methylcyclobutanol, which proceeds with an inversion of stereochemistry to give the trans-amino product after deprotection.[3]

stereochemistry cluster_reduction Reduction Step Oxime 3-Methylcyclobutanone Oxime path1 Anti-Addition (Hydride attacks opposite to Me group) Oxime->path1 Favorable Pathway path2 Syn-Addition (Hydride attacks same face as Me group) Oxime->path2 Competing Pathway Trans_Product trans-Isomer (Desired Product) path1->Trans_Product Cis_Product cis-Isomer (Side Product) path2->Cis_Product

Caption: Stereochemical pathways in the reduction of the oxime intermediate.

A1.2: Ring-Opening - Formation of an Aliphatic Nitrile

The inherent ring strain of the cyclobutane system (approx. 26 kcal/mol) makes it susceptible to ring-opening reactions under certain conditions.[4] A significant side reaction, particularly if using transition metal catalysis, is the fragmentation of the cyclobutanone oxime intermediate to form a δ-olefin-containing aliphatic nitrile.

  • Causality: This transformation is often mediated by single-electron transfer (SET) processes, where an iminyl radical is formed, followed by β-scission of a C-C bond to relieve ring strain.[5][6] This pathway is particularly relevant if copper catalysts are present or under specific photoredox conditions.[7]

  • Troubleshooting & Mitigation:

    • Avoid Specific Catalysts: If you observe a nitrile impurity (characterized by a sharp C≡N stretch around 2250 cm⁻¹ in IR and a characteristic quaternary carbon in ¹³C NMR), avoid using copper-based reagents or other catalysts known to promote radical pathways with oximes.

    • Control Reaction Conditions: Stick to well-established reduction methods like catalytic hydrogenation or hydride reagents (e.g., NaBH₄, LiAlH₄) that are less likely to induce radical fragmentation.[8]

A1.3: Beckmann Rearrangement - Formation of a Lactam

Under acidic conditions, ketoximes can undergo a Beckmann rearrangement to form an amide (in this case, a cyclic amide or lactam).[9]

  • Causality: Protonation of the oxime's hydroxyl group creates a good leaving group (H₂O). Subsequent migration of one of the alkyl groups attached to the oxime carbon leads to the formation of a nitrilium ion, which is then hydrolyzed to the lactam.

  • Troubleshooting & Mitigation:

    • pH Control: Ensure the oximation reaction (formation of the oxime from the ketone) is run under neutral or slightly basic conditions.[10] Crucially, the subsequent reduction step should not be performed under strong acidic conditions. If using catalytic hydrogenation which may generate acidic byproducts, consider adding a non-nucleophilic base scavenger.

    • Workup Conditions: During aqueous workup, avoid prolonged exposure to strong acids.

side_reactions cluster_paths Possible Reaction Pathways Start 3-Methylcyclobutanone Oxime Desired Desired Reduction (e.g., H₂, Pd/C) Start->Desired RingOpen Ring-Opening (e.g., Cu(I) catalyst) Start->RingOpen Beckmann Beckmann Rearrangement (e.g., H⁺ catalyst) Start->Beckmann Product_Amine trans-3-Amino-3-methylcyclobutanol Desired->Product_Amine Product_Nitrile Aliphatic Nitrile Impurity RingOpen->Product_Nitrile Product_Lactam Lactam Impurity Beckmann->Product_Lactam

Caption: Competing reaction pathways for the cyclobutanone oxime intermediate.

Frequently Asked Questions (FAQs)

This section provides answers to broader, conceptual questions regarding the synthesis.

Q2: What is a reliable synthetic route, and where are the critical control points?

A common and effective route involves two main stages starting from 3-methylcyclobutanone. Understanding the critical control points in this workflow is key to a successful synthesis.

Caption: A typical workflow for the synthesis with critical control points highlighted.

Q3: How do I choose the right reducing agent for the oxime reduction to maximize trans-selectivity?

The choice of reducing agent is arguably the most important decision in this synthesis to control the diastereoselectivity. Different reagents operate via different mechanisms, leading to varying trans:cis ratios.

Reducing Agent/SystemMechanismProsCons
Catalytic Hydrogenation (H₂ with Pd/C, PtO₂, or Raney Ni) Heterogeneous catalysisGenerally good selectivity for the trans isomer; clean reaction with H₂ gas as the only byproduct; scalable.Catalyst can be pyrophoric; requires specialized pressure equipment; potential for over-reduction of other functional groups.
Sodium in Alcohol (e.g., Na/EtOH) Dissolving metal reduction (electron transfer)Historically used and effective; can provide good yields.Requires handling of metallic sodium (highly reactive with water); often requires large volumes of solvent; can have safety concerns on a large scale.[8]
Lithium Aluminum Hydride (LiAlH₄) Hydride transferVery powerful reducing agent, ensures complete reduction of the oxime.Low stereoselectivity, often producing mixtures of isomers; highly reactive and requires strictly anhydrous conditions; difficult workup.[2]
Sodium Borohydride (NaBH₄) with Additives Hydride transferMilder and safer than LiAlH₄.Generally not reactive enough to reduce oximes on its own; requires additives (e.g., NiCl₂, TiCl₄) which can complicate the reaction and workup.

Recommendation: For laboratory-scale synthesis focused on maximizing the trans-isomer, catalytic hydrogenation is often the preferred method due to its generally higher selectivity and cleaner reaction profile.

Q4: What analytical methods are best for identifying and quantifying side products?

A multi-technique approach is essential for proper analysis.

Analytical TechniquePurposeKey Parameters & Observations
Chiral HPLC Quantify cis vs. trans Isomers Use a chiral stationary phase (e.g., amylose or cellulose-based columns). The two diastereomers will have distinct retention times, allowing for accurate quantification of the diastereomeric ratio (dr).[3]
GC-MS Identify Volatile Impurities Useful for detecting unreacted 3-methylcyclobutanone, the intermediate oxime, and potential low molecular weight side products like the ring-opened nitrile.
¹H and ¹³C NMR Structural Elucidation Confirms the main structure and identifies key impurities. The relative orientation of protons in the cis and trans isomers will result in different coupling constants (J-values) and chemical shifts.
NOESY NMR Confirm Stereochemistry A 2D NMR technique that can definitively confirm the stereochemistry by showing through-space correlations between the protons of the methyl group and the protons on the cyclobutane ring.
FT-IR Functional Group Identification Quickly check for characteristic stretches: O-H and N-H (~3300 cm⁻¹), C≡N (~2250 cm⁻¹ for nitrile impurity), C=O (~1780 cm⁻¹ for cyclobutanone or ~1680 cm⁻¹ for lactam impurity).

Recommended Protocols

Protocol 1: Chiral HPLC Method for Isomer Separation

This protocol provides a starting point for separating the cis and trans diastereomers. Optimization may be required based on your specific system.

  • Column: Chiral stationary phase, e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane or Heptane) and an alcohol (e.g., Isopropanol or Ethanol) with a small amount of an amine modifier (e.g., Diethylamine, 0.1%). A typical starting gradient could be 90:10 Hexane:Isopropanol + 0.1% DEA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.[3]

  • Sample Preparation: Dissolve the hydrochloride salt in the mobile phase and filter through a 0.45 µm syringe filter.

  • Analysis: The trans and cis isomers should elute as distinct peaks, allowing for the calculation of the diastereomeric excess (d.e.).

Protocol 2: Purification by Recrystallization

Recrystallization can be an effective method to enrich the desired trans-isomer from a mixture.

  • Solvent Screening: Test the solubility of your crude product mixture in various solvent systems (e.g., Isopropanol/Heptane, Ethanol/Ethyl Acetate, Methanol/Toluene). The ideal system is one where the product is sparingly soluble at room temperature but fully soluble at elevated temperatures.

  • Dissolution: Dissolve the crude material in a minimal amount of the hot solvent system.

  • Crystallization: Allow the solution to cool slowly to room temperature, then further cool in an ice bath or refrigerator to maximize crystal formation. The crystals should be enriched in the major diastereomer.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Purity Check: Analyze the purity of the crystals and the mother liquor by HPLC or NMR to assess the efficiency of the separation. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

References

  • Ciskanek, R., et al. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 22(1), 151. [Link]

  • PubChem, National Institutes of Health. Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride. [Link]

  • Wu, J., et al. (2025). A three-component reaction of cyclobutanone oxime esters, sulfur dioxide and N-alkyl-N-methacryloyl benzamides. ResearchGate. [Link]

  • Goldfogel, M., et al. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. PubMed. [Link]

  • ScienceMadness Forum (2010). Reduction of oximes to corresponding amines. [Link]

  • PubChem, National Institutes of Health. 3-Methylcyclobutan-1-ol. [Link]

  • Davies, H. M. L., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 2166–2177. [Link]

  • ArtMolecule. Impurities and Degradation products. [Link]

  • deRojas, J., et al. (2022). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. ACS Macro Letters, 11(1), 100-106. [Link]

  • Wang, X., et al. (2023). Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO₂F₂). Beilstein Journal of Organic Chemistry, 19, 938-946. [Link]

  • Kadam, S., et al. (2010). Preparation of optically active amines from oximes by yeast catalyzed selective reduction. TSI Journals. [Link]

  • Powers, T. S., & Alexanian, E. J. (2022). Reactivity of oximes for diverse methodologies and synthetic applications. Chemical Science, 13(33), 9572-9584. [Link]

  • Wang, Z., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29356–29362. [Link]

  • Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. The Baran Laboratory, Scripps Research. [Link]

  • Li, Y., et al. (2023). Optimization and Impurity Control Strategy for Lithocholic Acid Production Using Commercially Plant-Sourced Bisnoralcohol. ACS Omega, 8(25), 22675–22683. [Link]

  • Wang, X., et al. (2023). Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). Beilstein Journals. [Link]

  • Wikipedia. Oxime. [Link]

  • Al-Hourani, B. (2020). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Pure and Applied Chemical Sciences, 8(1), 1-6. [Link]

Sources

Technical Support Center: Scaling Up Trans-3-Amino-3-methylcyclobutanol Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support center. As your partner in process development, I understand that scaling a synthesis from the bench to the pilot plant is rarely a linear process. The synthesis of trans-3-Amino-3-methylcyclobutanol hydrochloride is a prime example, presenting unique challenges due to its strained four-membered ring and stereochemical complexity. This guide is designed to move beyond simple procedural instructions. It is built from field-proven insights to help you anticipate, troubleshoot, and overcome the specific hurdles you may encounter. We will delve into the causality behind common scale-up issues, providing you with the robust, self-validating strategies necessary for a successful and efficient campaign.

Troubleshooting Guide: From Bench Woes to Pilot Solutions

This section addresses specific, acute problems you might face during the scale-up process. The answers are structured to help you diagnose the root cause and implement effective solutions.

Question 1: My diastereomeric ratio has worsened significantly on a larger scale. I'm getting more of the unwanted cis-isomer. Why is this happening and how can I fix it?

Answer: This is a classic and critical scale-up challenge, almost always pointing to issues in the stereochemical inversion step, which commonly employs a Mitsunobu reaction.[1][2] The success of this SN2 reaction hinges on precise control over parameters that are much harder to maintain in large reactors.

Root Cause Analysis:

  • Poor Heat Transfer: The Mitsunobu reaction is exothermic. A large reactor has a much lower surface-area-to-volume ratio than a lab flask, making it inefficient at dissipating heat. Localized temperature spikes can occur, leading to side reactions and epimerization, which compromises the stereochemical inversion and favors the formation of the cis-isomer.

  • Inefficient Mixing: Inadequate agitation can lead to pockets of high reagent concentration. This is particularly problematic during the addition of the azodicarboxylate (e.g., DEAD or DIAD), which can lead to decomposition and side reactions instead of the desired clean inversion.

  • Reagent Addition Rate: Adding reagents too quickly on a large scale exacerbates both poor heat transfer and localized concentration issues, overwhelming the reactor's ability to maintain a homogenous and thermally stable environment.

Troubleshooting Protocol & Solutions:

  • Enhance Thermal Control:

    • Utilize a jacketed reactor with a reliable chilling system.

    • Perform the reaction at the lower end of the validated temperature range (e.g., -10 °C to 0 °C) to create a larger thermal buffer.

    • Implement controlled, slow addition of the azodicarboxylate via a dosing pump, monitoring the internal temperature closely. The addition should be paused if the temperature rises above the set limit.

  • Optimize Mixing:

    • Ensure the reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) for the vessel geometry and batch volume.

    • Model the mixing or consult with a chemical engineer to confirm that sufficient power is being applied to ensure homogeneity without causing excessive shear.

  • Reagent Strategy:

    • Consider a "reverse addition" where the substrate and phosphine solution are added to the azodicarboxylate solution, though this requires careful process safety evaluation.

    • Ensure all reagents are of high purity and anhydrous, as water can interfere with the reaction.

Below is a decision-making workflow to diagnose poor stereoselectivity:

G start High cis-Isomer Impurity Detected check_mitsunobu Investigate Mitsunobu Step start->check_mitsunobu check_temp Was Internal Temperature Maintained Below 0°C? check_mitsunobu->check_temp check_addition Was Azodicarboxylate Addition Rate Controlled? check_temp->check_addition Yes solution_temp Implement Improved Cooling: - Slower Addition - Colder Jacket Temp check_temp->solution_temp No check_reagents Were Reagents Anhydrous and High Purity? check_addition->check_reagents Yes solution_addition Calibrate Dosing Pump for Slower, Controlled Feed check_addition->solution_addition No solution_reagents Source Anhydrous Reagents; Test for Water Content (KF) check_reagents->solution_reagents No

Caption: Troubleshooting workflow for poor diastereoselectivity.

Question 2: The catalytic hydrogenation for benzyl group removal is sluggish and incomplete at pilot scale. What's going wrong?

Answer: This issue typically stems from challenges related to mass transfer in a three-phase system (solid catalyst, liquid substrate solution, hydrogen gas) or catalyst deactivation.

Root Cause Analysis:

  • Poor Hydrogen Mass Transfer: The reaction rate is often limited by the dissolution of hydrogen gas into the liquid phase and its subsequent diffusion to the catalyst surface. On a large scale, inefficient agitation may not create sufficient surface area at the gas-liquid interface for effective hydrogen uptake.

  • Catalyst Poisoning: The catalyst (e.g., Palladium on Carbon, Pd/C) is sensitive to poisons. Trace impurities from previous steps (e.g., sulfur compounds, residual phosphine oxides from a Mitsunobu reaction) can adsorb to the catalyst's active sites and inhibit its activity.

  • Inadequate Catalyst Dispersion: The solid catalyst must be well-suspended in the reaction medium. Poor mixing can cause the catalyst to settle, drastically reducing the available surface area for the reaction.

Troubleshooting Protocol & Solutions:

  • Improve Mass Transfer:

    • Increase the agitator speed to improve surface gas dispersion (vortex formation).

    • Increase the hydrogen pressure within the safety limits of the reactor to improve its solubility in the solvent.[1]

    • Consider a specialized hydrogenation reactor with a gas-inducing impeller if this step is a recurring bottleneck.

  • Prevent Catalyst Poisoning:

    • Ensure the crude material from the previous step is purified effectively. A charcoal treatment or a silica plug before hydrogenation can remove many common catalyst poisons.

    • Test a small sample from the new batch in a lab-scale hydrogenation to confirm the material's quality before committing the entire batch.

  • Catalyst Handling & Dispersion:

    • Use a validated catalyst loading (typically 5-10 mol%).

    • Ensure the catalyst is added to the solvent and well-slurried before introducing the substrate.

    • Safety First: Never add dry Pd/C catalyst to a flammable solvent in the presence of air, as it can be pyrophoric. The catalyst should be handled as a wet cake or slurried under an inert atmosphere (e.g., Nitrogen or Argon).

Question 3: I am struggling with the final crystallization of the hydrochloride salt. It's either oiling out or the yield is very low. How can I develop a robust crystallization process?

Answer: Crystallization is a science of its own, and scale-up introduces variables like cooling rates and mixing energy that are difficult to replicate from the lab. Oiling out occurs when the solution becomes supersaturated too quickly, while low yield indicates the product is staying in the mother liquor.

Root Cause Analysis:

  • Improper Solvent System: The chosen solvent/anti-solvent ratio may not be optimal for the larger scale, leading to a solubility curve that is too steep.

  • Rapid Cooling/Anti-solvent Addition: Uncontrolled cooling or dumping in the anti-solvent creates excessive supersaturation, favoring amorphous precipitation or oiling out over controlled crystal growth.

  • Impurity Effects: Impurities can act as crystal growth inhibitors or, conversely, cause premature precipitation. The impurity profile of a scaled-up batch may differ from the lab-scale material.

Troubleshooting Protocol & Solutions:

  • Systematic Solvent Screening: If not already done, perform a solubility study to identify an ideal solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. Common systems include isopropanol/MTBE or ethanol/heptane.

  • Controlled Supersaturation:

    • Implement a programmed, linear cooling profile in the reactor. A typical rate might be 10-20 °C per hour.

    • Add the anti-solvent slowly and at a controlled temperature to avoid shocking the system.

    • Introduce seed crystals at the point of metastable supersaturation to ensure controlled nucleation and growth of the desired crystal form.

  • Purification of Crude Material: Ensure the input material for crystallization is of consistent and high purity. An extra wash or carbon treatment of the free-base solution before salt formation can make a significant difference.

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters (CPPs) to monitor during the scale-up of this synthesis?

A1: The CPPs are stage-dependent. Monitoring and controlling these parameters are essential for a reproducible and safe process.

StepCritical Process ParameterJustification & Impact on Quality
Mitsunobu Inversion TemperatureControls reaction rate and minimizes side reactions/epimerization. Directly impacts diastereomeric purity.
Reagent StoichiometryExcess reagents can lead to difficult purifications; insufficient reagents lead to incomplete conversion.
Addition RateManages exotherm and prevents localized high concentrations, ensuring a clean reaction profile.
Hydrolysis pH and TemperatureEnsures complete saponification of the ester without degrading the cyclobutane ring.
Hydrogenation Hydrogen PressureA key driver for reaction rate. Must be controlled within the vessel's safety limits.[2]
Agitation SpeedCritical for gas-liquid mass transfer and keeping the solid catalyst suspended. Affects reaction time.
Crystallization Cooling RateControls the level of supersaturation, which dictates crystal size, morphology, and purity.
Seeding TemperatureDetermines the point of nucleation, impacting the final particle size distribution and preventing oiling out.

Q2: How does the inherent ring strain of the cyclobutane moiety impact the process chemistry during scale-up?

A2: The cyclobutane ring possesses significant angle and torsional strain, making it thermodynamically less stable than a comparable acyclic or five/six-membered ring system.[3][4] This inherent strain energy of approximately 26 kcal/mol makes the ring susceptible to opening under harsh conditions.[5]

  • Chemical Stability: Avoid strongly acidic or basic conditions, especially at elevated temperatures, as this can promote ring-opening side reactions. For instance, during the final salt formation with HCl, use of a controlled amount of HCl in a suitable solvent (like isopropanol or ethanol) at moderate temperatures is crucial.

  • Reactivity: The strain can also be leveraged. For example, some synthetic routes utilize the strain-release of bicyclo[1.1.0]butanes as a driving force for forming the cyclobutane ring.[6] However, for this specific molecule, the primary concern is preserving the already-formed ring throughout the synthetic sequence.

Q3: What are the primary safety considerations when handling the key reagents for this synthesis at an industrial scale?

A3: Safety is paramount. A thorough Process Hazard Analysis (PHA) is required before any scale-up campaign. Key reagents of concern include:

  • Azodicarboxylates (DEAD/DIAD): These are shock-sensitive and can decompose violently at elevated temperatures. They should be stored in a temperature-controlled environment and never heated directly. On a large scale, they are often handled in solution to mitigate these risks.

  • Palladium on Carbon (Pd/C): Dry Pd/C is pyrophoric and can ignite flammable solvents upon contact with air. It must be handled wet or under an inert atmosphere. During filtration, the filter cake must not be allowed to dry out.

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. The hydrogenation reactor must be pressure-tested, and the headspace must be thoroughly purged with an inert gas (e.g., nitrogen) before and after the reaction to remove all oxygen.

Q4: What analytical methods are recommended for in-process controls (IPCs) and final product release?

A4: A robust analytical package is the cornerstone of a self-validating process.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse method. A chiral HPLC method is essential for determining the diastereomeric ratio (trans vs. cis). A separate reverse-phase HPLC method should be used to determine overall purity and quantify any process-related impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Indispensable for structural confirmation of intermediates and the final product. It can also be used to confirm the trans stereochemistry based on characteristic coupling constants.

  • Gas Chromatography (GC): Used to quantify residual solvents in the final active pharmaceutical ingredient (API).

  • Karl Fischer Titration: Measures the water content in the final product, which is a critical specification for a hydrochloride salt.

References

  • Smolecule. trans-3-Amino-3-methylcyclobutanol hydrochloride Technical Data Sheet.
  • Baran, P. Cyclobutanes in Organic Synthesis. The Baran Laboratory, Scripps Research.
  • ResearchGate. Scale-up synthesis and synthetic transformations.
  • Chemistry LibreTexts. Stability of Cycloalkanes - Ring Strain. (2024).
  • Benchchem. trans-3-Amino-1-methylcyclobutanol hydrochloride Technical Data Sheet.
  • Benchchem. trans-3-Amino-1-methylcyclobutanol hydrochloride Synthesis Methods.
  • Google Patents. Synthesis method of trans-3-aminobutanol. (2021). CN112608243A.
  • Master Organic Chemistry. Ring Strain In Cyclopropane And Cyclobutane. (2014).
  • Wikipedia. Ring strain.

Sources

Technical Support Center: Purification of trans-3-Amino-3-methylcyclobutanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of trans-3-Amino-3-methylcyclobutanol hydrochloride (CAS: 1403767-32-7). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high purity for this valuable cyclobutane building block. The unique physicochemical properties of this polar amino alcohol hydrochloride present specific challenges that this guide aims to address directly.

Section 1: Recrystallization - The Primary Purification Strategy

Recrystallization is the most effective and commonly employed method for purifying gram-scale quantities of trans-3-Amino-3-methylcyclobutanol hydrochloride.[1] This technique leverages the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.[2]

Troubleshooting Guide: Recrystallization

Question 1: My compound is not dissolving, even in hot solvent. What's wrong?

Answer: This issue typically arises from using an inappropriate solvent or insufficient solvent volume.

  • Causality: trans-3-Amino-3-methylcyclobutanol hydrochloride is a polar salt. For effective recrystallization, the solvent must fully dissolve the compound when hot but have poor solubility when cold.[2][3] If the compound's solubility is too low even at the solvent's boiling point, dissolution will not occur.

  • Solution Pathway:

    • Verify Solvent Choice: Alcohols are generally effective for recrystallizing amine hydrochloride salts.[4] Isopropanol is often a preferred starting point. Refer to the solvent selection table below.

    • Increase Solvent Volume: Add small, incremental portions of the hot solvent to your crude material with vigorous stirring until it fully dissolves.[4] Be cautious, as using an excessive amount of solvent is the most common reason for failed crystallization upon cooling.[4]

    • Consider a Solvent Pair: If a single solvent is ineffective, a binary solvent system can be used. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., methanol) at an elevated temperature. Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble, e.g., ethyl acetate or hexane) dropwise until the solution becomes faintly cloudy (the saturation point). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[5]

Question 2: The solution is clear, but no crystals have formed after cooling. How can I induce crystallization?

Answer: The failure of crystals to form from a clear solution indicates that the solution is not sufficiently supersaturated, or there are no nucleation sites for crystal growth to begin.

  • Causality: Crystallization requires both supersaturation and nucleation.[6] If too much solvent was used, the solution might not be saturated enough at the lower temperature.[4] Alternatively, a perfectly clean solution may lack the microscopic surfaces needed to initiate crystal formation.

  • Solution Pathway:

    • Concentrate the Solution: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of your compound.[4] Allow it to cool again.

    • Induce Nucleation:

      • Scratching: Use a clean glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide nucleation sites.[4][5]

      • Seeding: Add a tiny, pure crystal of trans-3-Amino-3-methylcyclobutanol hydrochloride to the solution. This "seed" provides a template for further crystal growth.[5]

    • Drastic Cooling: If crystals still do not form at room temperature, place the flask in an ice bath to further decrease solubility.[7]

Table 1: Recommended Solvents for Recrystallization
SolventRationale & Comments
Isopropanol (IPA) Often the best starting choice. Good solubility when hot, lower solubility when cold for many amine hydrochlorides.[4]
Methanol (MeOH) High dissolving power. Often used as the "good" solvent in a binary system. Can lead to lower yields if used alone due to high solubility even when cold.[4]
Ethanol (EtOH) Similar to isopropanol, but many hydrochloride salts have higher solubility in ethanol, which can reduce recovery yield.[4]
IPA / Ethyl Acetate A common solvent pair. Dissolve in minimal hot IPA and add ethyl acetate as the anti-solvent.
MeOH / Diethyl Ether Another effective solvent pair for polar compounds. Use with extreme caution due to the high volatility and flammability of diethyl ether.
Experimental Protocol: Recrystallization of trans-3-Amino-3-methylcyclobutanol Hydrochloride
  • Solvent Selection: Choose an appropriate solvent system (e.g., Isopropanol) based on preliminary tests or the table above.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.[7]

  • Decolorization (Optional): If the solution is colored, remove it from heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3] Once at room temperature, the flask can be placed in an ice bath to maximize the yield.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_output Output Crude Crude Product Solvent Select Solvent Dissolve Dissolve in Minimum Hot Solvent Solvent->Dissolve Filter Hot Filtration (Optional) Dissolve->Filter Cool Slow Cooling & Crystallization Filter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Dry Wash & Dry Isolate->Dry Pure Pure Product Dry->Pure PurityCheck Purity Verification (HPLC, NMR) Pure->PurityCheck

Caption: General workflow for purification by recrystallization.

Section 2: Chromatographic Purification

While recrystallization is preferred for bulk purification, column chromatography may be necessary for purifying small quantities, separating closely related impurities, or when crystallization fails. However, purifying polar amines on standard silica gel presents a significant challenge.

Troubleshooting Guide: Column Chromatography

Question 1: My compound is streaking badly (tailing) on the silica gel column. How can I fix this?

Answer: Tailing is the most common issue when purifying amines on silica gel.

  • Causality: The basic amino group interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding causes the compound to elute slowly and asymmetrically, resulting in broad, tailing peaks and poor separation.[5]

  • Solution Pathway:

    • Use a Basic Modifier: Add a small amount of a basic modifier to your eluent system to compete with your compound for the acidic sites on the silica.

      • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your mobile phase (e.g., Dichloromethane/Methanol).[5]

      • Ammonium Hydroxide (NH₄OH): For highly polar amines, a mobile phase like Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 90:9:1) can be very effective.[5]

    • Deactivate the Silica Gel: Before loading your sample, flush the packed column with your mobile phase containing the basic modifier until the eluent is basic. This "deactivates" the acidic sites.[5]

    • Use an Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase, such as neutral or basic alumina.[5]

Question 2: My compound won't elute from the column, even with a highly polar solvent like 20% methanol in dichloromethane.

Answer: This indicates an exceptionally strong interaction between your compound and the stationary phase.

  • Causality: The combination of the polar hydroxyl group and the protonated amine (as a hydrochloride salt) can lead to extremely strong binding to silica gel, essentially immobilizing the compound.

  • Solution Pathway:

    • Ensure Basification: The hydrochloride salt form is highly polar and acidic. Before chromatography, it is often beneficial to neutralize the crude material with a base (e.g., NaHCO₃ solution) and extract the free amine into an organic solvent (e.g., DCM or EtOAc). The free amine is less polar and will interact less strongly with silica. The purified free amine can then be converted back to the hydrochloride salt.

    • Increase Eluent Strength Drastically: Use a mobile phase with a basic modifier as described above (e.g., DCM:MeOH:NH₄OH 80:18:2). This combination both increases polarity and disrupts the strong acidic-basic interactions.

Chromatography_Troubleshooting Start Column Chromatography Issue Tailing Product is Tailing? Start->Tailing NoElution Product Not Eluting? Tailing->NoElution No AddBase Add Basic Modifier to Eluent (e.g., 1% TEA) Tailing->AddBase Yes Neutralize Neutralize HCl Salt to Free Amine Before Loading NoElution->Neutralize Yes StillTailing Still Tailing? AddBase->StillTailing UseAlumina Switch to Neutral Alumina Stationary Phase StillTailing->UseAlumina Yes Success1 Problem Solved StillTailing->Success1 No UseAlumina->Success1 StillNoElute Still Not Eluting? Neutralize->StillNoElute IncreasePolarity Drastically Increase Eluent Polarity (e.g., >20% MeOH + NH4OH) StillNoElute->IncreasePolarity Yes Success2 Problem Solved StillNoElute->Success2 No IncreasePolarity->Success2

Caption: Decision tree for troubleshooting column chromatography.

Section 3: Purity Assessment and Verification

After purification, it is critical to confirm the identity, purity, and stereochemistry of the final product.

Question 3: How can I be certain my purified material is the correct compound and free of impurities?

Answer: A combination of analytical techniques should be used for comprehensive characterization. The choice of method depends on the information required.[]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment.[9] A reversed-phase method (e.g., using a C18 column) can separate the main compound from organic impurities. The purity is typically reported as the area percentage of the main peak. For a chiral molecule like this, specialized chiral HPLC methods are necessary to determine the enantiomeric purity (the ratio of trans to cis isomers and their respective enantiomers).[10] This often requires derivatizing the amino alcohol to separate the resulting diastereomers on a standard achiral column.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The spectra provide information on the chemical environment of the protons and carbons, confirming the cyclobutane scaffold and the trans stereochemistry through analysis of coupling constants.

  • Mass Spectrometry (MS): MS confirms the molecular weight of the compound, providing further evidence of its identity.[]

  • Differential Scanning Calorimetry (DSC): For high-purity ( >98%) samples, DSC can be used to determine purity by analyzing the melting point depression caused by impurities.[]

Table 2: Typical Analytical Methods for Purity Assessment
TechniquePurposeTypical Conditions / Observations
¹H NMR Structural ConfirmationSignals corresponding to the methyl group, cyclobutane ring protons, and exchangeable protons (OH, NH₃⁺). Coupling constants help confirm trans geometry.
¹³C NMR Structural ConfirmationConfirms the number of unique carbon atoms in the molecule, consistent with the expected structure.
RP-HPLC Chemical PurityColumn: C18; Mobile Phase: Gradient of Acetonitrile/Water with 0.1% TFA or Formic Acid; Detection: UV (if derivatized) or ELSD/CAD.[12]
Chiral HPLC Stereochemical PurityOften requires pre-column derivatization with a chiral agent followed by separation on a C18 column.[10][11]
Mass Spec (MS) Molecular WeightESI+ mode should show the [M+H]⁺ peak for the free amine (m/z = 102.09).

Section 4: General FAQs

Question 4: What are the most likely impurities in my crude sample?

Answer: Impurities typically arise from the synthetic route used.[12] Common impurities may include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Stereoisomers: The corresponding cis-isomer is a common process-related impurity. Stereoselective synthetic methods aim to minimize its formation.[13][14]

  • Reaction Byproducts: Products from side reactions that may have occurred during synthesis.[15]

Question 5: What are the proper handling and storage procedures for this compound?

Answer:

  • Handling: trans-3-Amino-3-methylcyclobutanol hydrochloride may cause skin, eye, and respiratory irritation.[16] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store the compound at room temperature in a tightly sealed container to protect it from moisture.[17]

References
  • Zell, D., et al. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Request PDF on ResearchGate. Retrieved from [Link]

  • Zell, D., et al. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 27(31), 8586-8590. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. (n.d.). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Tyler Parra. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube. Retrieved from [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]

  • Nerz, J. (2013, February 3). How to Carry Out a Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Promega Connections. (2018, July 16). When your his-tagged constructs don’t bind—troubleshooting your protein purification woes. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 3-Amino-3-methylbutanal | C5H11NO. Retrieved from [Link]

  • Google Patents. (n.d.). CN110683960A - Synthesis method of (R) -3-aminobutanol.
  • NIH. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]

Sources

Technical Support Center: Stereoselective Synthesis of trans-3-Amino-3-methylcyclobutanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the stereoselective synthesis of trans-3-Amino-3-methylcyclobutanol hydrochloride. As a crucial building block in medicinal chemistry, achieving high diastereoselectivity for the trans isomer is paramount for ensuring the efficacy and safety of downstream active pharmaceutical ingredients.[1][2]

Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic challenges in achieving high trans-selectivity for 3-Amino-3-methylcyclobutanol hydrochloride?

A1: The main hurdles in the stereoselective synthesis of this compound revolve around controlling the diastereoselectivity during the reduction of a 3-methylcyclobutanone precursor and managing the inherent strain of the cyclobutane ring.[3] Key challenges include:

  • Controlling Diastereoselectivity: The reduction of the carbonyl group in a substituted cyclobutanone can lead to a mixture of cis and trans isomers.[4][5] The choice of reducing agent, solvent, and reaction temperature are critical factors that influence the stereochemical outcome.[4][5][6]

  • Ring Strain and Stability: The cyclobutane ring's inherent strain can predispose it to side reactions like ring-opening or rearrangements, especially under harsh conditions.[3]

  • Protecting Group Strategy: The presence of both amino and hydroxyl groups requires a careful and robust protecting group strategy to prevent unwanted side reactions and to influence the stereochemical course of the reduction.[3][7]

  • Separation of Stereoisomers: Due to their similar physical properties, separating the cis and trans diastereomers can be challenging, often necessitating specialized chromatographic techniques.[3]

Q2: What is the most common synthetic route to trans-3-Amino-3-methylcyclobutanol hydrochloride, and where is the stereochemistry controlled?

A2: A prevalent synthetic strategy involves the stereoselective reduction of a protected 3-amino-3-methylcyclobutanone intermediate. The key stereochemistry-determining step is the hydride reduction of the carbonyl group.

A typical sequence is as follows:

  • Synthesis of a 3-methylcyclobutanone precursor. [8][9]

  • Introduction of the protected amino group at the 3-position.

  • Stereoselective reduction of the ketone to the alcohol. This is the most critical step for establishing the desired trans stereochemistry.

  • Deprotection and salt formation to yield the final hydrochloride product.

Another approach involves a Mitsunobu reaction for stereochemical inversion of a cis-alcohol to the desired trans-isomer.[10][11]

Troubleshooting Guide: Improving trans-Stereoselectivity
Scenario 1: Low trans:cis Diastereomeric Ratio (dr) in the Reduction Step

Symptom: ¹H NMR or GC analysis of the crude product shows a low diastereomeric ratio, for instance, close to 1:1 or favoring the undesired cis isomer.

Root Causes & Corrective Actions:

  • Sub-optimal Reducing Agent: The choice of hydride reagent significantly impacts the facial selectivity of the carbonyl reduction.

    • Recommendation: For achieving trans selectivity, enzymatic reduction using a suitable ketoreductase (KRED) can be highly effective, often providing excellent diastereomeric ratios (dr) of ~98:2.[12][13] Alternatively, employing sterically demanding hydride reagents like L-Selectride® or LiAlH(OtBu)₃ may favor the approach of the hydride from the less hindered face, potentially leading to the desired trans product, although these often favor the cis alcohol.[3][10] The reduction of 3-substituted cyclobutanones often yields the cis alcohol as the major product.[4][5][6] Therefore, a careful screening of reducing agents is crucial.

  • Reaction Temperature: Higher reaction temperatures can lead to reduced selectivity.

    • Recommendation: Lowering the reaction temperature can enhance the stereoselectivity of the reduction.[4][5][6] Performing the reduction at temperatures ranging from -78 °C to 0 °C is recommended.

  • Solvent Polarity: The polarity of the solvent can influence the transition state of the reduction.

    • Recommendation: Decreasing the solvent polarity may improve stereoselectivity.[4][5][6] Consider switching from highly polar solvents like methanol to less polar options like THF or diethyl ether.

  • Steric Hindrance from Protecting Group: The protecting group on the amino functionality can influence the direction of hydride attack.

    • Recommendation: If low selectivity is observed, consider using a different protecting group (e.g., Boc, Cbz, or a benzyl group) to alter the steric bias and favor the formation of the trans isomer.[3]

Parameter Recommendation for Improving trans-Selectivity Rationale
Reducing Agent Screen ketoreductases (KREDs)Enzymes can offer high stereoselectivity.[12][13]
Temperature Lower the reaction temperature (e.g., -78 °C)Enhances the kinetic control of the reaction.[4][5][6]
Solvent Use less polar solvents (e.g., THF, Diethyl Ether)Can influence the transition state geometry.[4][5][6]
Protecting Group Experiment with different protecting groups (Boc, Cbz)Alters the steric environment around the carbonyl group.[3]
Scenario 2: Difficulty in Separating cis and trans Diastereomers

Symptom: Co-elution of diastereomers during column chromatography, making purification to the desired isomeric purity challenging.

Root Causes & Corrective Actions:

  • Similar Polarity of Diastereomers: The cis and trans isomers often have very similar polarities.

    • Recommendation:

      • Chromatography Optimization: Experiment with different solvent systems and stationary phases for column chromatography. A systematic screening of eluents with varying polarities is advised.

      • Chiral HPLC: For analytical and small-scale preparative separations, chiral HPLC can be a powerful tool for resolving diastereomers.[14][15][16]

      • Derivatization: Consider derivatizing the crude mixture with a chiral resolving agent to form diastereomeric esters or amides, which may be more readily separable by standard chromatography.[17]

Experimental Protocols
Protocol 1: General Procedure for Stereoselective Reduction of a Protected 3-Amino-3-methylcyclobutanone
  • Preparation: Dissolve the protected 3-amino-3-methylcyclobutanone in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add a solution of the chosen reducing agent (e.g., L-Selectride® in THF) to the cooled ketone solution over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a suitable quenching agent (e.g., water, saturated aqueous NH₄Cl, or Rochelle's salt solution) at low temperature.

  • Work-up: Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.

Protocol 2: ¹H NMR Analysis for Diastereomeric Ratio (dr) Determination
  • Sample Preparation: Prepare a solution of the crude alcohol product in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Signal Selection: Identify well-resolved signals corresponding to protons that are in different chemical environments in the cis and trans isomers. Protons on the carbon bearing the hydroxyl group are often good candidates.[18]

  • Integration: Carefully integrate the selected signals for each diastereomer.[19]

  • Calculation: The diastereomeric ratio is the ratio of the integration values of the corresponding signals.

Visualizations
Decision-Making Workflow for Optimizing Stereoselectivity

G start Low trans:cis ratio observed reagent Screen Reducing Agents (e.g., KREDs, L-Selectride) start->reagent analysis Analyze dr by NMR/GC reagent->analysis temp Lower Reaction Temperature (e.g., -78 °C) temp->analysis solvent Vary Solvent Polarity (e.g., THF, Et2O) solvent->analysis protecting_group Change Protecting Group (e.g., Boc, Cbz) protecting_group->analysis analysis->temp If dr still low analysis->solvent If dr still low analysis->protecting_group If dr still low end Optimized Stereoselectivity analysis->end If dr is satisfactory

Caption: Troubleshooting workflow for improving the trans:cis ratio.

Reaction Pathway for Stereoselective Reduction

G ketone Protected 3-Amino- 3-methylcyclobutanone transition_state Transition State ketone->transition_state Hydride Attack hydride [H⁻] cis_product cis-alcohol transition_state->cis_product Path A trans_product trans-alcohol (Desired Product) transition_state->trans_product Path B

Caption: General reaction pathway for the reduction of the cyclobutanone precursor.

References
  • Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Vrije Universiteit Brussel.
  • Distinguishing Diastereomers: A Guide to NMR-Based Structure Elucid
  • trans-3-Amino-3-methylcyclobutanol hydrochloride | 1403767-32-7. Smolecule.
  • Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory.
  • Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. PubMed.
  • trans-3-Amino-1-methylcyclobutanol hydrochloride | 1523571-03-0. Benchchem.
  • Technical Support Center: Stereoselective Synthesis of 3-Aminocyclobutanols. Benchchem.
  • Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory | Request PDF.
  • Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison between Experiment and DFT calcul
  • Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of α-Amido Alkylaryl Ketones: Mechanistic Implications for the Norrish/Yang Reaction. Journal of the American Chemical Society.
  • Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones: mechanistic implications for the Norrish/Yang reaction. PubMed.
  • trans-3-Amino-1-methylcyclobutanol hydrochloride | 1523606-23-6. Benchchem.
  • strategies for controlling stereochemistry in cyclobutane synthesis. Benchchem.
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI.
  • Chemical Communications. Manchester NMR Methodology Group.
  • Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. The Royal Society of Chemistry.
  • THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. [Source not available].
  • Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. ACS Figshare.
  • Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. PubMed.
  • HPLC analytical methods for determining aminobutanol chiral purity. Benchchem.
  • Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol | Request PDF.
  • Can any one explain how to determine diastereomeric ratio
  • Synthetic method of 3-methyl-cyclopentanone.
  • Synthesis method of trans-3-aminobutanol.
  • Chiral resolution of the racemic cyclobutane amino acids 7. Reaction....
  • Protecting Groups. [Source not available].
  • Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction. PubMed.
  • Synthesis of 3-Methylenecyclopentene from 1-methylCyclobutene. Chemistry Stack Exchange.
  • Chiral HPLC Separ
  • NaBH4 Reduction of Ketone to Alcohol. [Source not available].
  • PROCESS DEVELOPMENT REPORT. Medicines for All institute (M4ALL).
  • Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionaliz
  • (PDF) Chiral Separations by High‐Performance Liquid Chromatography.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
  • 3-Methylcyclobutan-1-one | C5H8O | CID 12599352. PubChem.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • 3-Methylcyclobutanone | CAS#:1192-08-1. Chemsrc.
  • Desymmetrization of Prochiral Cyclobutanones via Nitrogen Insertion: A Concise Route to Chiral γ‐Lactams. NIH.
  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. PMC - NIH.
  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.
  • 3-Amino-3-methylcyclobutanol hydrochloride 97% | CAS: 1403766-64-2. AChemBlock.
  • STEREOSELECTIVE SODIUM BOROHYDRIDE REDUCTIONS OF CYCLOPENTANONES: INFLUENCE OF CERIC CHLORIDE ON THE STEREOCHEMISTRY OF REACTION. SciELO.
  • (1s,3r)-3-amino-1-methylcyclobutan-1-ol. Chemspace.
  • Stereoselective sodium borohydride reductions of cyclopentanones: influence of ceric chloride on the stereochemistry of reaction. SciELO.
  • Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. PMC - NIH.
  • Notes- Rate of Reduction of Some Steroid Ketones with Sodium Borohydride.

Sources

Technical Support Center: Navigating the Synthesis of Substituted Cyclobutane Rings

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Substituted Cyclobutane Synthesis. This guide is designed to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions encountered during the synthesis of these valuable but challenging motifs. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to overcome common hurdles in your research.

The inherent ring strain of cyclobutanes makes their synthesis non-trivial, yet it is this very strain that imparts them with unique reactivity and conformational properties, making them attractive scaffolds in medicinal chemistry and materials science.[1][2] This guide will address the most common challenges, from low yields in cycloadditions to issues of stereocontrol.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of instability in cyclobutane rings?

The instability, or ring strain, in cyclobutanes arises from a combination of three main factors:

  • Angle Strain: The ideal bond angle for an sp³ hybridized carbon is 109.5°. In a planar cyclobutane, the internal C-C-C bond angles would be a rigid 90°, leading to significant deviation and strain. To alleviate this, the cyclobutane ring adopts a puckered or "butterfly" conformation, which slightly reduces the angle strain.[2][3]

  • Torsional Strain: This arises from the eclipsing of hydrogen atoms on adjacent carbon atoms. The puckered conformation of cyclobutane also helps to reduce these eclipsing interactions.[4][5]

  • Steric (Transannular) Strain: In substituted cyclobutanes, repulsive interactions can occur between substituents that are not directly bonded to each other but are in close proximity due to the ring's geometry.[4]

This inherent strain makes the formation of cyclobutanes challenging and also renders them susceptible to ring-opening reactions under certain conditions.[1][6]

Q2: Why is my [2+2] photocycloaddition reaction failing or giving low yields?

Low yields in [2+2] photocycloadditions are a very common issue.[7][8] The problem can often be traced back to several key factors:

  • Insufficient Light Source or Incorrect Wavelength: Ensure the UV lamp's wavelength is appropriate for the electronic excitation of your substrate. For many enones, a specific wavelength is required for efficient reaction.[8] The light source must also be powerful enough.

  • Presence of Quenchers: Molecular oxygen is a notorious quencher of the triplet excited states necessary for many photocycloadditions. It is critical to thoroughly degas your solvent and reaction mixture before and during irradiation.[7][8]

  • Sub-optimal Concentration: Reaction concentration is crucial. If the solution is too dilute, the intermolecular reaction between the two alkene partners will be slow, allowing for side reactions to dominate. Conversely, if too concentrated, polymerization can become a significant issue.[7][8]

  • Competing Side Reactions: For some alkenes, cis-trans isomerization can be a faster process than the desired cycloaddition, consuming the starting material without forming the product.[7][8] Polymerization of the starting alkene is another common side reaction.[7]

  • Substrate Reactivity: The electronic properties of the reacting alkenes are paramount. Reactions are often more efficient between an electron-rich and an electron-poor alkene.[8][9] For less reactive substrates, the use of a photosensitizer may be necessary.[1][8]

Q3: What are photosensitizers and when should I use them?

Photosensitizers are compounds that can absorb light and then transfer the energy to another molecule, promoting it to an excited state. In the context of [2+2] cycloadditions, they are used when a substrate does not efficiently form the required triplet excited state upon direct irradiation. Common photosensitizers like acetone and benzophenone are effective at populating the triplet state of the reacting alkene, which then undergoes cycloaddition.[1][8]

Use a photosensitizer when:

  • You are working with alkenes that have poor light absorption at the available wavelengths.

  • Direct irradiation leads to product decomposition or a multitude of side products.

  • The quantum yield of the direct photocycloaddition is very low.

II. Troubleshooting Guide: Common Experimental Issues

Issue 1: Poor Diastereoselectivity in Cyclobutane Formation

Symptoms: You are obtaining a mixture of diastereomers, and the desired isomer is not the major product.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Solvent Effects The polarity of the solvent can significantly influence the stability of intermediates and transition states, thereby affecting the diastereoselectivity.[8][9] In some cases, a change in solvent can even reverse the selectivity.Screen a range of solvents from non-polar (e.g., hexanes, toluene) to polar aprotic (e.g., acetonitrile).
Steric Hindrance The steric bulk of substituents on the reacting partners can direct the approach of the molecules, favoring the formation of the least sterically hindered product.[9]If possible, modify the substrate to include a bulkier directing group. This can enhance facial selectivity.
Reaction Temperature Lowering the reaction temperature can often enhance selectivity by favoring the transition state with the lowest activation energy, which typically leads to the thermodynamically more stable product.Run the reaction at a lower temperature, even if it requires a longer reaction time.
Lewis Acid Catalysis For certain cycloadditions, particularly with ketenes, Lewis acids can coordinate to one of the reacting partners, enforcing a more rigid and organized transition state, which can lead to higher diastereoselectivity.[9]Introduce a Lewis acid catalyst (e.g., TiCl₄, AlCl₃) and optimize the stoichiometry and reaction conditions.
Issue 2: Undesired Regioisomer Formation in [2+2] Cycloadditions

Symptoms: The reaction between two unsymmetrical alkenes yields a mixture of head-to-head and head-to-tail regioisomers.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Electronic Mismatch The regioselectivity of [2+2] cycloadditions is often governed by the interaction between the highest occupied molecular orbital (HOMO) of one alkene and the lowest unoccupied molecular orbital (LUMO) of the other. Favorable orbital overlap dictates the preferred orientation.Enhance the electronic disparity between the two alkenes. For instance, make one alkene more electron-rich (e.g., with an alkoxy group) and the other more electron-poor (e.g., with an ester or nitrile group).
Steric Factors Significant steric bulk on the substituents can disfavor one regioisomeric transition state over the other, leading to improved selectivity.[8][9]Introduce a sterically demanding group on one of the alkenes to direct the cycloaddition towards the less hindered product.
Intramolecular Tethering If feasible for your target molecule, designing an intramolecular version of the reaction by tethering the two alkene moieties can enforce a specific regiochemical outcome.[9]Redesign the substrate to allow for an intramolecular cycloaddition. The length and nature of the tether are critical for success.
Issue 3: Catalyst Deactivation in Metal-Catalyzed Cyclobutane Synthesis

Symptoms: The reaction starts well but then slows down or stalls before completion, resulting in low conversion and yield.[10]

Potential Causes & Solutions:

CauseExplanationRecommended Action
Poisoning Impurities containing sulfur, nitrogen, or phosphorus in the starting materials or solvent can strongly bind to the active sites of the metal catalyst, rendering it inactive.[10]Purify all starting materials and solvents meticulously. Consider passing solvents through a column of activated alumina.
Fouling or Coking Insoluble byproducts or polymers can deposit on the surface of a heterogeneous catalyst, blocking the active sites.[10]Optimize reaction conditions (e.g., lower temperature, shorter reaction time) to minimize byproduct formation. For homogeneous catalysts, precipitation of metal particles (e.g., "palladium black") can indicate deactivation.[10]
Thermal Degradation High reaction temperatures can lead to the degradation of the catalyst, especially for sensitive organometallic complexes.[10]Run the reaction at the lowest effective temperature. If necessary, screen for a more thermally stable catalyst.

A general troubleshooting workflow for low-yielding cyclobutane synthesis is presented below:

Caption: A troubleshooting workflow for addressing low yields in cyclobutane synthesis.

III. Experimental Protocols

Protocol 1: General Procedure for a [2+2] Photocycloaddition Using a Photosensitizer

This protocol describes a general method for the synthesis of a cyclobutane ring via a [2+2] photocycloaddition of an enone with an alkene, using benzophenone as a triplet sensitizer.

Materials:

  • Enone (1.0 equiv)

  • Alkene (1.5-3.0 equiv)

  • Benzophenone (0.1-0.3 equiv)

  • Anhydrous, degassed solvent (e.g., acetone, acetonitrile, or benzene)

  • Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp) and a cooling system.

Procedure:

  • Reaction Setup: In a quartz reaction vessel, dissolve the enone and benzophenone in the chosen solvent.

  • Degassing: Thoroughly degas the solution by bubbling argon or nitrogen through it for at least 30 minutes. This step is critical to remove dissolved oxygen.[7][8]

  • Addition of Alkene: Add the alkene to the reaction mixture.

  • Irradiation: Place the reaction vessel in the photoreactor and begin irradiation with the UV lamp while maintaining a constant temperature (typically 0-25 °C) using the cooling system.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The disappearance of the limiting starting material (usually the enone) indicates the reaction's progress.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired cyclobutane adduct. Due to the potential for product decomposition from ring strain, mild purification conditions are recommended.[8]

Protocol 2: Regeneration of a Deactivated Palladium on Carbon (Pd/C) Catalyst

This protocol provides a general guideline for regenerating a Pd/C catalyst that has been deactivated by the deposition of organic residues (fouling).[10]

Materials:

  • Deactivated Pd/C catalyst

  • Solvent for washing (e.g., the reaction solvent, followed by a low-boiling solvent like acetone)

  • Tube furnace

  • Source of dilute air or oxygen in an inert gas

Procedure:

  • Catalyst Recovery: After the reaction, recover the Pd/C catalyst by filtration.

  • Washing: Wash the catalyst thoroughly with a solvent that can dissolve the reaction components to remove adsorbed organic molecules. Follow this with a wash using a volatile solvent like acetone to aid in drying.

  • Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove residual solvent.

  • Oxidative Treatment: Place the dried catalyst in a quartz tube inside a tube furnace.

  • Calcination: Heat the catalyst under a slow flow of a dilute oxygen/nitrogen mixture (or air) to a temperature of 300-400 °C. This will burn off the deposited carbonaceous material. The exact temperature and time will depend on the extent of fouling and should be optimized.

  • Reduction (if necessary): After the oxidative treatment, the palladium may be in an oxidized state. To restore its catalytic activity, it may need to be reduced. This can be done by heating the catalyst under a flow of hydrogen gas.

  • Cooling and Storage: Cool the regenerated catalyst to room temperature under an inert atmosphere and store it under inert conditions until its next use.

The relationship between common issues and their potential solutions in cyclobutane synthesis is visualized below:

G cluster_problems Common Problems cluster_solutions Potential Solutions low_yield Low Yield optimize_conditions Optimize Conditions (Temp, Conc., Solvent) low_yield->optimize_conditions [1, 3] degas_solvent Degas Solvent low_yield->degas_solvent [1, 3] use_sensitizer Use Photosensitizer low_yield->use_sensitizer [3, 4] poor_diastereo Poor Diastereoselectivity poor_diastereo->optimize_conditions [3, 5] lewis_acid Lewis Acid Catalysis poor_diastereo->lewis_acid [5] modify_substrate Modify Substrate (Sterics, Electronics) poor_diastereo->modify_substrate [5] poor_regio Poor Regioselectivity poor_regio->modify_substrate [3, 5] catalyst_deact Catalyst Deactivation catalyst_deact->optimize_conditions [2] purify_reagents Purify Reagents catalyst_deact->purify_reagents [2] regenerate_catalyst Regenerate Catalyst catalyst_deact->regenerate_catalyst [2]

Sources

Technical Support Center: Stereochemical Control in the Synthesis of trans-3-Amino-3-methylcyclobutanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of substituted cyclobutane scaffolds. This guide is designed for researchers, chemists, and drug development professionals who are working with or plan to synthesize trans-3-Amino-3-methylcyclobutanol hydrochloride. Our goal is to provide in-depth, field-proven insights to help you navigate the primary challenge in this synthesis: preventing epimerization and controlling diastereoselectivity to isolate the desired trans isomer.

The rigid, three-dimensional structure of the cyclobutane ring makes it a valuable motif in medicinal chemistry, often used as a bioisostere for aromatic rings or as a conformationally restricted linker.[1][2] However, this rigidity also presents unique stereochemical challenges. This document provides a comprehensive overview of the causative factors behind epimerization and offers robust troubleshooting strategies and protocols to ensure the stereochemical integrity of your final compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding stereochemistry in the synthesis of 3-substituted cyclobutanols.

Q1: What is epimerization and why is it a significant issue in this specific synthesis?

A: Epimerization is the change in the configuration of only one of several stereogenic centers in a molecule. In the context of 3-Amino-3-methylcyclobutanol, the key challenge is controlling the relative orientation of the hydroxyl (-OH) and amino (-NH₂) groups, which can exist as either cis (on the same face of the ring) or trans (on opposite faces).[3][4] Epimerization becomes a problem when the thermodynamically more stable isomer is not the desired kinetic product, or when reaction conditions (e.g., harsh pH or high temperature) allow for the interconversion between isomers, leading to a mixture that can be difficult to separate.[5][6]

Q2: What is a common synthetic route, and at which stages can I lose stereochemical control?

A: A prevalent strategy involves the reduction of a 3-(protected-amino)-3-methylcyclobutanone intermediate. Stereochemical control can be lost at several key stages:

  • Ketone Reduction: This is the most critical stereochemistry-determining step. Standard hydride reducing agents typically yield the cis-alcohol as the major product.[5][7]

  • Workup and Extraction: Exposure to non-neutral pH can catalyze epimerization, particularly at the carbon alpha to the ketone if any starting material remains, or potentially affect the stability of the final product.

  • Purification: Chromatographic conditions or thermal stress during solvent evaporation can sometimes lead to isomerization.

  • Deprotection: The final deprotection step to reveal the free amine and alcohol must be conducted under conditions that do not compromise the stereochemistry of the cyclobutane core. For example, using neutral and mild hydrogenolysis conditions for a benzyl ester can prevent potential epimerization.[6]

Q3: How can I reliably determine the cis:trans ratio of my product mixture?

A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[8] The cis and trans isomers will have distinct signals in the ¹H NMR spectrum due to different magnetic environments. Key indicators include the chemical shifts and coupling constants of the protons on the cyclobutane ring, especially the protons attached to the carbons bearing the amino and hydroxyl groups.[8] For complex cases, 2D NMR techniques like NOESY can be used to identify through-space correlations; a strong NOE between protons of the substituents on C1 and C3 would confirm a cis relationship.[8] Additionally, chromatographic methods such as GC or HPLC, sometimes using a chiral column, can be developed to separate and quantify the isomers.[9]

Q4: Which isomer, cis or trans, is generally more stable?

A: The relative stability of cis and trans 1,3-disubstituted cyclobutanes depends on the steric bulk of the substituents. The cyclobutane ring is not planar but exists in a puckered conformation.[3] Generally, the trans isomer, which allows both bulky substituents to occupy pseudo-equatorial positions, is thermodynamically more stable than the cis isomer where one substituent is forced into a more sterically hindered pseudo-axial position. This is a crucial consideration, as reaction conditions that allow for equilibration will favor the formation of the more stable trans product.

Section 2: Troubleshooting Guide: Preventing and Identifying Epimerization

This guide is structured to help you diagnose and solve specific issues related to poor stereoselectivity during your synthesis.

Issue 1: Low Diastereoselectivity in the Reduction of 3-(Protected-Amino)-3-methylcyclobutanone

  • Symptom: ¹H NMR or GC analysis of the crude product shows a high proportion of the undesired cis-alcohol, or a nearly 1:1 mixture of isomers.

  • Possible Cause & Suggested Solution:

Possible CauseSuggested Solution
Sub-optimal Reducing Agent Standard hydride reagents (e.g., NaBH₄, LiAlH₄) attack from the sterically less hindered face, leading to a strong preference for the cis-alcohol.[5][7] To obtain the trans isomer directly, the most effective method is often biocatalytic reduction using a ketoreductase (KRED), which can achieve trans:cis ratios of approximately 98:2.[10][11] Alternatively, synthesize the cis-alcohol and then invert the stereocenter using a Mitsunobu reaction.[7][12]
Unfavorable Reaction Temperature For hydride reductions, diastereoselectivity is often temperature-dependent. Lowering the reaction temperature (e.g., to -78 °C) typically enhances selectivity by favoring the transition state with the lower activation energy, which leads to the cis product.[5][7]
Inappropriate Solvent Solvent polarity can influence the conformation of the substrate and its interaction with the reducing agent. For hydride reductions aiming for high cis-selectivity (as a precursor to inversion), less polar solvents like THF or diethyl ether are often preferred.[5]

Issue 2: Isomerization Detected After Workup or Purification

  • Symptom: A good initial trans:cis ratio degrades during subsequent processing steps.

  • Possible Cause & Suggested Solution:

Possible CauseSuggested Solution
Harsh pH Conditions The presence of acid or base can catalyze epimerization, especially if there is a nearby carbonyl group or other activating feature.[13] Solution: Ensure all aqueous workup steps are performed with neutral or buffered solutions (e.g., saturated aq. NH₄Cl, phosphate buffer). Carefully neutralize any acidic or basic reaction mixtures before extraction.
Thermal Stress Prolonged heating, such as during distillation or solvent removal on a rotary evaporator at high temperatures, can provide the energy needed to overcome the barrier to isomerization. Solution: Remove solvents under reduced pressure at low temperatures. If column chromatography is required, consider running it in a cold room to maintain thermal stability.
Inappropriate Deprotection Strategy The conditions used to remove protecting groups (e.g., Boc, Cbz, Bn) can be a source of epimerization if they are strongly acidic or basic. Solution: Select protecting groups that can be removed under mild, neutral conditions. For example, a benzyl group (Bn) can be removed by catalytic hydrogenolysis (e.g., Pd/C, H₂), which is highly effective and preserves stereochemistry.[12][14]

Issue 3: Difficulty Separating cis and trans Isomers

  • Symptom: The two diastereomers co-elute during column chromatography and are difficult to separate by recrystallization.

  • Possible Cause & Suggested Solution:

Possible CauseSuggested Solution
Similar Polarity of Isomers Diastereomers often have very similar physical properties.[5] Solution 1: Optimize flash chromatography by using a long column and a shallow solvent gradient. Solution 2: Consider derivatization. Reacting the alcohol or amine with a bulky chiral or achiral reagent can create new derivatives with significantly different polarities, making separation easier. The derivatizing group can then be removed. Solution 3: If applicable, fractional crystallization of the hydrochloride salt may be effective, as diastereomeric salts can have very different crystal packing and solubility properties.[15]
Section 3: Recommended Protocols & Methodologies

The following protocols provide detailed, step-by-step instructions for key stages of the synthesis, focusing on methods that maximize the yield of the desired trans isomer.

Protocol 3.1: Highly trans-Selective Biocatalytic Reduction

This protocol is adapted from methodologies demonstrating the power of ketoreductases (KREDs) for achieving high diastereoselectivity.[10][11]

  • Preparation: In a suitable reaction vessel, create a buffer solution (e.g., 100 mM potassium phosphate, pH 7.0).

  • Reagent Addition: Add NADP⁺ (1 mol%) and a glucose dehydrogenase (GDH) for cofactor recycling, along with D-glucose (1.5 equivalents).

  • Enzyme and Substrate: Add the selected ketoreductase (KRED) enzyme. Dissolve the 3-(Boc-amino)-3-methylcyclobutanone substrate in a minimal amount of a water-miscible co-solvent (e.g., DMSO, isopropanol) and add it to the reaction mixture (final substrate concentration typically 10-50 g/L).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by HPLC or GC.

  • Workup: Once the starting material is consumed, perform an extraction with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting trans-3-(Boc-amino)-3-methylcyclobutanol can be further purified by column chromatography if necessary.

Protocol 3.2: Synthesis via Stereochemical Inversion (Mitsunobu Reaction)

This two-stage approach first creates the cis-alcohol and then inverts its stereochemistry. It is a robust and widely used method when direct trans-selective reduction is not feasible.[7][12][14]

Part A: cis-Selective Reduction

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 3-(dibenzylamino)-3-methylcyclobutanone substrate in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reducing Agent: Slowly add a solution of a sterically bulky hydride reagent, such as Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) (1.5 equivalents), in THF.

  • Reaction: Stir at -78 °C and monitor by TLC.

  • Quenching & Workup: Slowly quench with a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt). Allow the mixture to warm to room temperature and stir until two clear layers form. Extract with ethyl acetate, dry the combined organic layers, and concentrate. Purify by flash chromatography to yield the cis-alcohol.

Part B: Mitsunobu Inversion

  • Setup: To a solution of the purified cis-3-(dibenzylamino)-3-methylcyclobutanol in anhydrous THF at 0 °C, add triphenylphosphine (PPh₃, 1.5 equiv.) and a carboxylic acid (e.g., p-nitrobenzoic acid, 1.5 equiv.).

  • Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise. The characteristic red color of the Mitsunobu complex should appear and then fade.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed (monitor by TLC).

  • Hydrolysis: Quench the reaction and hydrolyze the resulting ester intermediate under alkaline conditions (e.g., NaOH in THF/water) to yield the trans-3-(dibenzylamino)-3-methylcyclobutanol.[12]

  • Purification: Purify the trans-alcohol by column chromatography. The final debenzylation and salt formation steps can then be carried out.

Protocol 3.3: Analytical Characterization by ¹H NMR

  • Sample Prep: Dissolve a small sample of the purified alcohol in a deuterated solvent (e.g., CDCl₃ or D₂O for the hydrochloride salt).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis: Compare the spectra of your product to known data if available. For 1,3-disubstituted cyclobutanes, the key diagnostic features are:

    • Chemical Shift: Protons in a cis arrangement are often shielded differently than those in a trans arrangement due to anisotropic effects.

    • Coupling Constants (J-values): The magnitude of the coupling constants between protons on the cyclobutane ring depends on the dihedral angle between them, which is different for cis and trans isomers.

Section 4: Visualizations & Mechanistic Insights

Understanding the underlying mechanisms is key to rational problem-solving.

4.1: Diagram of Synthetic Strategies

The following diagram outlines the divergent synthetic pathways to obtain either the cis or trans alcohol from a common cyclobutanone intermediate.

G cluster_start Starting Material cluster_cis cis-Pathway cluster_trans trans-Pathways A 3-(Protected-Amino)- 3-methylcyclobutanone B cis-3-Amino-3-methylcyclobutanol (Protected) A->B Standard Hydride Reduction (e.g., LiAl(OtBu)3H, -78°C) [High cis-selectivity] C trans-3-Amino-3-methylcyclobutanol (Protected) A->C Biocatalytic Reduction (KRED) [High trans-selectivity] B->C Stereochemical Inversion (Mitsunobu Reaction) [cis to trans] D Final Product: trans-3-Amino-3-methylcyclobutanol Hydrochloride C->D Deprotection & Salt Formation

Caption: Synthetic routes to trans-3-Amino-3-methylcyclobutanol.

4.2: Mechanism of Stereoselective Reduction

The preference for cis-alcohol formation with bulky hydride reagents is explained by the principle of steric approach control. The hydride attacks the carbonyl from the face opposite the existing bulky substituent at the C3 position.

Caption: Steric hindrance directs hydride attack to form the cis-alcohol.

4.3: Comparative Data on Reduction Methods

The choice of reduction method has the single greatest impact on the final diastereomeric ratio (dr).

Reduction MethodReagent(s)Typical trans:cis RatioReference(s)
Biocatalytic Reduction Ketoreductase (KRED)~98:2[10][11]
Hydride Reduction LiAlH(OtBu)₃<5:95[7]
Hydride Reduction NaBH₄~10:90 (Varies with substrate)[6]
Hydride Reduction + Inversion 1. LiAlH(OtBu)₃2. Mitsunobu Reaction>95:5 (after inversion)[7][12]
Section 5: References
  • Bellina, F., & Lessi, M. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541–15586. Available at: [Link]

  • Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters. (Details available via research databases, specific article may be behind paywall).

  • Bellina, F., & Lessi, M. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC, NIH. Available at: [Link]

  • ResearchGate. Hydrogenation and divergent epimerizations of cyclobutenes. Available at: [Link]

  • Google Patents. CN112608243A - Synthesis method of trans-3-aminobutanol. Available at:

  • Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. PubMed. Available at: [Link]

  • Ghorai, M. K., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. PMC, NIH. Available at: [Link]

  • Ghorai, M. K., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ACS Publications. Available at: [Link]

  • ACS Figshare. Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Available at: [Link]

  • Wei, Y., et al. (2023). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol. Request PDF on ResearchGate. Available at: [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. Computed mechanism for the formation of the trans-cyclobutane ring. Available at: [Link]

  • Google Patents. US3880925A - Separation and purification of cis and trans isomers. Available at:

  • Smith, A. D., & Mousseau, J. J. (2022). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science. Available at: [Link]

  • NIH. Ring-fused cyclobutanes via cycloisomerization of alkylidenecyclopropane acylsilanes. Available at: [Link]

  • Takeda, T., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent ROR-γt Inverse Agonist. ACS Publications. Available at: [Link]

  • Smith, A. D., & Mousseau, J. J. (2022). Synthesis of 3-Borylated Cyclobutanols from Epihalohydrins or Epoxy Alcohol Derivatives. Royal Society of Chemistry. Available at: [Link]

  • Gross, M. J., et al. (2024). Distinguishing Isomeric Cyclobutane Thymidine Dimers by Ion Mobility and Tandem Mass Spectrometry. PubMed. Available at: [Link]

  • Royal Society of Chemistry. Ring-Fused Cyclobutanes via Cycloisomerization of Alkylidenecyclopropane Acylsilanes. Available at: [Link]

  • Radboud Repository. Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Available at: [Link]

  • NIH. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Available at: [Link]

  • Chemistry LibreTexts. 4.2 Cis-Trans Isomerism in Cycloalkanes. Available at: [Link]

  • YouTube. Small Cycloalkanes: Cyclobutane - Cyclohexane, Cis / Trans Isomerisation. Available at: [Link]

  • YouTube. Cis and Trans Isomers. Available at: [Link]

Sources

stability issues of trans-3-Amino-3-methylcyclobutanol hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Managing Solution Stability for Researchers

Welcome to the technical support resource for trans-3-Amino-3-methylcyclobutanol hydrochloride. As Senior Application Scientists, we understand that the success of your research is critically dependent on the integrity of your reagents. This guide is designed to provide you with in-depth insights and practical advice to address the stability challenges you might encounter when working with this compound in solution. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Disclaimer: The stability of a chemical is highly dependent on the specific conditions of the solution (e.g., solvent, pH, concentration, presence of other solutes). This guide provides a framework for assessing stability based on fundamental chemical principles and data from analogous structures. It is essential to perform your own validation for your specific experimental system.

Understanding the Stability Profile of trans-3-Amino-3-methylcyclobutanol Hydrochloride

The stability of trans-3-Amino-3-methylcyclobutanol hydrochloride in solution is governed by the interplay of its key structural features: the strained cyclobutane ring, the tertiary alcohol, and the primary amine.

  • Cyclobutane Ring: This four-membered ring possesses significant angle strain. While more stable than a cyclopropane ring, this inherent strain can make it susceptible to ring-opening reactions under harsh conditions, although this is less common than reactions involving the functional groups.[1][2]

  • Tertiary Alcohol: The hydroxyl group is a potential site for oxidation and dehydration (elimination) reactions. Under acidic conditions and heat, it can be eliminated to form an alkene (cyclobutene derivative).[2] Oxidation can convert it to a ketone, though this typically requires strong oxidizing agents.[3]

  • Primary Amine (as a Hydrochloride Salt): The compound is supplied as a hydrochloride salt, meaning the amino group is protonated (R-NH3+ Cl-). This has several implications:

    • Enhanced Solubility: The salt form generally improves solubility in aqueous and polar protic solvents.

    • Protection Against Nucleophilicity: In its protonated state, the amine is not nucleophilic, which protects it from certain degradation pathways.

    • pH Dependence: The stability of the compound is highly dependent on the pH of the solution. The equilibrium between the protonated (R-NH3+) and the free base (R-NH2) form is critical.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and stability of trans-3-Amino-3-methylcyclobutanol hydrochloride solutions.

Q1: What is the recommended solvent for preparing stock solutions?

For initial stock solutions, we recommend using a high-purity, anhydrous polar aprotic solvent such as DMSO or DMF, or a polar protic solvent like ethanol. For many biological applications, sterile water or an aqueous buffer is used. If using water, ensure it is high-purity (e.g., Milli-Q or WFI) and degassed to minimize dissolved oxygen.

Q2: What is the optimal pH range for maintaining the stability of aqueous solutions?

Based on the stability of similar amino compounds, a slightly acidic pH range of 4 to 6 is recommended for aqueous solutions.[4] In this range:

  • The primary amine remains predominantly in its protonated (R-NH3+) form, which is generally more stable and less susceptible to oxidative degradation than the free amine.

  • It avoids strongly acidic conditions (pH < 3) which could potentially promote acid-catalyzed dehydration of the tertiary alcohol, especially at elevated temperatures.

  • It avoids neutral to basic conditions (pH > 7) where the concentration of the more reactive free amine (R-NH2) increases, making it more prone to oxidation.

Q3: How should I store my stock and working solutions?

  • Stock Solutions (in organic solvents like DMSO): Store at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. The use of an inert atmosphere (argon or nitrogen) can further protect against oxidation.[5]

  • Aqueous Solutions: Short-term storage (1-2 weeks) at 2-8°C is generally acceptable. For long-term storage, we strongly recommend flash-freezing aliquots in liquid nitrogen and storing them at -80°C. Avoid slow freezing in a standard freezer, as this can lead to concentration gradients and potential cryoconcentration of buffer salts, which may alter the pH and affect stability.

Q4: I see a new peak in my HPLC analysis after storing my solution for a week. What could it be?

This is a common sign of degradation. The identity of the new peak depends on the storage conditions.

  • If stored in an aqueous buffer at room temperature: The most likely culprits are oxidative or hydrolytic degradation products.

  • If exposed to light: Photodegradation could lead to isomers or ring-cleavage products.[6]

  • If the solution was prepared at a high pH: You may be observing byproducts from the reaction of the free amine.

Refer to the Troubleshooting Guide below for a more detailed approach to identifying the issue.

Q5: Can I heat the solution to aid dissolution?

We strongly advise against heating solutions of this compound. Thermal stress can promote degradation, particularly the dehydration of the tertiary alcohol to form a cyclobutene derivative.[2] If solubility is an issue, consider gentle vortexing or sonication in a room temperature water bath.

Troubleshooting Guide: Common Stability Issues

This guide will help you diagnose and resolve common stability-related problems.

Observed Issue Potential Cause Recommended Action
Loss of Potency / Reduced Biological Activity Chemical degradation of the compound.1. Prepare a fresh solution from solid material. 2. Perform a stability check on your current solution using an analytical method like HPLC or LC-MS. 3. Review your solution preparation and storage protocols against the recommendations in this guide.
Appearance of New Peaks in HPLC/LC-MS Degradation of the compound.1. Attempt to characterize the new peaks by MS to identify their mass. This can provide clues to the degradation pathway (e.g., +16 Da suggests oxidation, -18 Da suggests dehydration). 2. Perform a forced degradation study (see protocol below) to intentionally generate degradation products and see if they match your unknown peaks.
Change in Solution Color (e.g., yellowing) Oxidation of the compound.1. Discard the solution. 2. When preparing new solutions, use degassed solvents and consider purging the vial headspace with an inert gas (argon or nitrogen) before sealing and storing. 3. Store solutions protected from light.
Precipitation or Cloudiness in Solution Poor solubility or degradation to an insoluble product.1. Confirm the solubility of the compound in your chosen solvent system. You may be exceeding the solubility limit. 2. If the precipitate forms over time, it is likely a degradation product. The solution should be discarded.
Logical Flow for Troubleshooting

Here is a decision tree to guide your troubleshooting process.

G start Problem Observed (e.g., loss of activity, new peaks) check_fresh Prepare a fresh solution. Does the problem persist? start->check_fresh issue_is_solution Issue is with the stored solution. Review storage conditions: - Temperature (use -80°C) - Aliquoting (single-use) - Freeze-thaw cycles (avoid) check_fresh->issue_is_solution No issue_is_systemic Issue is systemic. Consider: - Purity of solid material - Assay conditions - Interactions with other reagents check_fresh->issue_is_systemic Yes yes_fresh Yes no_fresh No end_review Problem Resolved issue_is_solution->end_review Implement improved storage protocol end_investigate Further Investigation Required issue_is_systemic->end_investigate Investigate systemic factors

Caption: Troubleshooting Decision Tree for Stability Issues.

Experimental Protocols

Protocol 1: Recommended Procedure for Preparing an Aqueous Stock Solution

This protocol is designed to maximize the stability of your aqueous solutions.

  • Preparation: Allow the vial of solid trans-3-Amino-3-methylcyclobutanol hydrochloride to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Solvent Choice: Use a high-purity, sterile-filtered aqueous buffer with a pH between 4 and 6 (e.g., 50 mM acetate buffer). Degas the buffer by sonicating under vacuum for 15-20 minutes.

  • Dissolution: Weigh the required amount of solid and dissolve it in the prepared buffer to your target concentration. Use gentle vortexing or sonication at room temperature to aid dissolution. Do not heat.

  • Filtration: For biological applications, sterile filter the solution through a 0.22 µm syringe filter compatible with your buffer system (e.g., PVDF or PES).

  • Aliquoting and Storage: Immediately dispense the solution into single-use, sterile microcentrifuge tubes. Purge the headspace of each tube with an inert gas (argon or nitrogen) if possible. Flash-freeze the aliquots in liquid nitrogen and transfer to -80°C for long-term storage.

Protocol 2: User-Led Forced Degradation (Stress Testing) Study

To understand the stability of the compound in your specific experimental solution, you can perform a forced degradation study. This is a critical step in developing a stability-indicating analytical method.[7][8][9]

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.

Methodology:

  • Prepare a Solution: Prepare a solution of the compound in your matrix of interest (e.g., your assay buffer) at a known concentration (e.g., 1 mg/mL).

  • Expose to Stress Conditions: Aliquot the solution and expose it to the following conditions in parallel. Include an unstressed control sample stored at -80°C.

    • Acid Hydrolysis: Add 0.1 M HCl to an aliquot and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH to an aliquot and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ to an aliquot and incubate at room temperature for 24 hours.

    • Thermal Stress: Incubate an aliquot at 80°C for 48 hours.

    • Photostability: Expose an aliquot to a photostability chamber (ICH Q1B conditions) or wrap in foil for a dark control.[10]

  • Analysis: At appropriate time points (e.g., 2, 8, 24 hours), take a sample from each condition, neutralize if necessary, and analyze by a suitable method, typically reverse-phase HPLC with a PDA detector.[11]

  • Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Look for a decrease in the main peak area and the appearance of new peaks.

    • The goal is to achieve 5-20% degradation of the main peak. If degradation is too rapid or too slow, adjust the stress conditions (time, temperature, reagent concentration).

Workflow for Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation prep_sol Prepare 1 mg/mL solution in experimental buffer aliquot Aliquot into 6 tubes prep_sol->aliquot control Control (-80°C) acid Acidic (0.1M HCl, 60°C) base Basic (0.1M NaOH, 60°C) ox Oxidative (3% H₂O₂, RT) thermal Thermal (80°C) photo Photolytic (ICH Q1B) sample Sample at T=0, 2, 8, 24h control->sample acid->sample base->sample ox->sample thermal->sample photo->sample analyze Analyze by RP-HPLC-PDA sample->analyze evaluate Evaluate chromatograms: - % Degradation - New peaks - Mass balance analyze->evaluate end end evaluate->end Identify Degradation Pathways & Validate Method G parent trans-3-Amino-3-methylcyclobutanol -OH -NH₂ Ring dehydration Cyclobutene Derivative -H₂O parent:f0->dehydration  Heat, Acid oxidation_alc Cyclobutanone Derivative [O] parent:f0->oxidation_alc  Strong Oxidant oxidation_amine Oxidized Amine Products [O] parent:f1->oxidation_amine  Oxidant, High pH ring_opening Acyclic Products Ring Cleavage parent:f2->ring_opening  Harsh Conditions  (e.g., strong light)

Caption: Plausible Degradation Pathways.

References
  • Patalag, L. J., et al. (2022). From energy to electron transfer photocatalysis (PenT - PET): oxidative cyclobutane cleavage alters the product composition. RSC. Retrieved January 4, 2026, from [Link]

  • Notar-Francesco, C., et al. (2013). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. Molecules. Retrieved January 4, 2026, from [Link]

  • Wang, L., et al. (2023). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/-[12][12]rearrangement cascade. Chemical Science. Retrieved January 4, 2026, from [Link]

  • Pace, V., et al. (2021). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. Retrieved January 4, 2026, from [Link]

  • Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave. Retrieved January 4, 2026, from [Link]

  • Teze, D., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry. Retrieved January 4, 2026, from [Link]

  • Aguilera, J., et al. (2008). Differential Oxidation Conditions of Substituted Cyclobutanols Derived from Terpenes. ResearchGate. Retrieved January 4, 2026, from [Link]

  • Singh, S. (2014). Stability indicating assay. Slideshare. Retrieved January 4, 2026, from [Link]

  • Keerthi, K., et al. (2023). Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method. IJPPR. Retrieved January 4, 2026, from [Link]

  • Google Patents (2021). CN112608243A - Synthesis method of trans-3-aminobutanol.
  • Rawat, T. & Pandey, I. P. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 4, 2026, from [Link]

  • Kumar, V., et al. (2021). Stability indicating study by using different analytical techniques. IJSDR. Retrieved January 4, 2026, from [Link]

  • Zhang, Y., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules. Retrieved January 4, 2026, from [Link]

  • Wang, L., et al. (2023). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/-[12][12]rearrangement cascade. PubMed Central. Retrieved January 4, 2026, from [Link]

  • Venkatesh, D. N. & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved January 4, 2026, from [Link]

  • BTC (2025). What is the stability of Cyclobutanol under different conditions?. Retrieved January 4, 2026, from [Link]

  • Jensen, G. W. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Retrieved January 4, 2026, from [Link]

  • Patel, R., et al. (2016). Stability Indicating Analytical Method Development and Validation. International Journal of Pharmaceutical Sciences and Medicine. Retrieved January 4, 2026, from [Link]

  • AmbioPharm (n.d.). What is a stability indicating method?. Retrieved January 4, 2026, from [Link]

  • IJCRT (2023). Stability Indicating Assay Method. Retrieved January 4, 2026, from [Link]

Sources

Technical Support Center: Overcoming Low Reactivity in Cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges of cyclobutane synthesis, a critical structural motif in medicinal chemistry and materials science.[1][2][3][4] The construction of the strained four-membered ring often presents significant hurdles due to the low reactivity of precursor molecules. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals overcome these obstacles and achieve successful cyclobutane synthesis.

Troubleshooting Guide: Addressing Low Yield and Side Reactions

This section is designed to address specific experimental issues in a direct question-and-answer format.

Question 1: My [2+2] cycloaddition is yielding minimal cyclobutane product. What are the likely causes and how can I improve the yield?

Low yields in [2+2] cycloadditions are a common frustration, often stemming from several key factors. A systematic approach to troubleshooting can pinpoint the issue and lead to significant improvements.

Potential Causes & Solutions:

  • Insufficient Activation Energy: Thermal [2+2] cycloadditions of simple alkenes are often thermally forbidden and face a high activation energy barrier.[5][6][7]

    • Solution 1: Photochemical Conditions. Employing photochemical methods can provide the necessary energy to promote the reaction.[8][9] This often involves the use of a photosensitizer, such as benzophenone or acetone, to facilitate the formation of a triplet state intermediate.[8][10] Visible light photocatalysis, using catalysts like Ru(bipy)₃Cl₂, offers a milder alternative to UV irradiation.[11][12]

    • Solution 2: Lewis Acid Catalysis. Lewis acids can activate one of the precursors, lowering the energy of the transition state.[13][14][15][16] For example, systems like In(tfacac)₃-TMSBr have been shown to effectively catalyze the cycloaddition of aryl alkynes and acrylates.[13]

    • Solution 3: High-Pressure Conditions. Applying high pressure (hyperbaric conditions) can favor the formation of the more compact cyclobutane product by overcoming steric and electronic barriers, especially for unreactive substrates.[1][2][3][4]

  • Unfavorable Electronic Properties of Precursors: The success of a [2+2] cycloaddition is highly dependent on the electronic nature of the reacting partners.

    • Solution: Introduce electron-donating groups on one precursor and electron-withdrawing groups on the other to facilitate a polar mechanism. This electronic mismatch can significantly enhance reactivity.

  • Inappropriate Solvent Choice: The solvent can have a profound impact on the reaction by stabilizing or destabilizing intermediates and transition states.[17][18][19][20]

    • Solution: For polar or zwitterionic cycloaddition mechanisms, polar solvents like acetonitrile can stabilize the charged intermediates, accelerating the reaction.[1] Conversely, for nonpolar reactions, less polar solvents like dichloromethane or toluene may be more suitable.[21] A systematic solvent screen is often a valuable optimization step.

Question 2: I'm observing significant side product formation, such as dimers of my starting material or rearranged products, instead of the desired cyclobutane. How can I enhance selectivity?

The formation of side products indicates that alternative, lower-energy reaction pathways are competing with the desired cycloaddition. Enhancing selectivity requires careful control of reaction conditions.

Potential Causes & Solutions:

  • Polymerization of Alkenes: Electron-deficient alkenes can be prone to polymerization, especially under photochemical conditions.[21]

    • Solution: Lowering the reaction temperature and using a more dilute concentration of the starting materials can disfavor polymerization. Additionally, carefully selecting the wavelength of light for photochemical reactions can minimize unwanted side reactions.

  • Thermal Decomposition or Rearrangement: Highly strained precursors or products may be thermally labile, leading to decomposition or rearrangement at elevated temperatures.

    • Solution: If thermal conditions are necessary, aim for the lowest effective temperature. Alternatively, explore milder reaction conditions such as photocatalysis or Lewis acid catalysis that can proceed at or below room temperature.

  • Lack of Regio- or Stereoselectivity: The formation of multiple isomers of the cyclobutane product can complicate purification and lower the yield of the desired isomer.

    • Solution 1: Chiral Catalysts. For enantioselective synthesis, the use of chiral Lewis acids or chiral photosensitizers can direct the formation of a specific enantiomer.[15][22]

    • Solution 2: Steric Control. Introducing bulky substituents on the precursors can favor the formation of the sterically least hindered product.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental reasons for the low reactivity of unactivated alkene precursors in cyclobutane synthesis?

Unactivated alkenes, those without significant electronic bias, are generally poor partners in thermal [2+2] cycloadditions due to orbital symmetry constraints as described by the Woodward-Hoffmann rules. These reactions often proceed through a high-energy, stepwise diradical mechanism, which is kinetically unfavorable. To overcome this, energy input (light) or catalysis is typically required to promote the reaction through a lower energy pathway.

Q2: Which catalytic systems are most effective for activating unreactive precursors in [2+2] cycloadditions?

Several catalytic systems have proven effective:

Catalyst TypeMechanism of ActionExample Applications
Lewis Acids Coordinate to one of the reacting partners, lowering the LUMO and increasing its electrophilicity.Catalyzing cycloadditions of enones, acrylates, and alkynes.[13][15]
Transition Metals Can mediate cycloadditions through various mechanisms, including oxidative addition and reductive elimination.Cobalt and rhodium catalysts have been used for the synthesis of cyclobutenes from alkynes and alkenes.[23][24][25]
Photocatalysts Absorb light and transfer energy to a substrate (triplet sensitization) or facilitate electron transfer to generate reactive radical ions.Iridium and ruthenium complexes are commonly used for visible-light-mediated [2+2] cycloadditions.[11][26][27]

Q3: How do thermal and photochemical [2+2] cycloadditions differ mechanistically?

Thermal [2+2] cycloadditions of simple alkenes are generally considered forbidden by orbital symmetry rules for a concerted process and often proceed through a stepwise, high-energy diradical intermediate.[5][6] In contrast, photochemical [2+2] cycloadditions are symmetry-allowed.[9] Upon absorption of light, one alkene is promoted to an excited state, which can then react with a ground-state alkene in a concerted or stepwise fashion to form the cyclobutane ring.[28]

Q4: Can high pressure be a viable strategy for synthesizing cyclobutanes from unreactive precursors?

Yes, high-pressure conditions (typically 10-15 kbar) can be a powerful tool for promoting cycloadditions that are sluggish or do not proceed under ambient conditions.[2][4] The application of high pressure favors the transition state leading to the more compact cyclobutane product, effectively lowering the activation volume of the reaction. This technique is particularly useful for overcoming steric hindrance in challenging cycloadditions.[1][3]

Experimental Protocols

Protocol 1: General Procedure for a Visible-Light Photocatalyzed [2+2] Cycloaddition of an Aryl Enone

This protocol provides a general guideline for a photocatalyzed cycloaddition using a common ruthenium-based catalyst.

  • Reaction Setup: In a reaction vessel suitable for photochemical reactions (e.g., a borosilicate glass vial), combine the aryl enone (1.0 equivalent), the alkene coupling partner (1.5 equivalents), and Ru(bipy)₃Cl₂ (1-2 mol%).[12]

  • Solvent Addition: Add an appropriate anhydrous and degassed solvent (e.g., acetonitrile or dichloromethane) to achieve a desired concentration (typically 0.1 M).

  • Degassing: Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes, or by three freeze-pump-thaw cycles.

  • Irradiation: Place the reaction vessel in a photoreactor equipped with a visible light source (e.g., blue LEDs) and irradiate with vigorous stirring at a constant temperature (e.g., room temperature).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Diagram 1: Troubleshooting Workflow for Low-Yield Cyclobutane Synthesis

G start Low Yield Observed check_activation Is the activation method appropriate? start->check_activation thermal_options For Thermal Reactions: - Increase Temperature - Switch to Photochemical/Catalytic Method check_activation->thermal_options Thermal photo_options For Photochemical Reactions: - Check Wavelength/Intensity - Add/Change Photosensitizer check_activation->photo_options Photochemical catalyst_options For Catalytic Reactions: - Screen Different Catalysts - Optimize Catalyst Loading check_activation->catalyst_options Catalytic check_precursors Are precursor electronics optimized? thermal_options->check_precursors photo_options->check_precursors catalyst_options->check_precursors modify_precursors Modify Precursors: - Add Electron-Donating/Withdrawing Groups check_precursors->modify_precursors No check_solvent Is the solvent optimal? check_precursors->check_solvent Yes modify_precursors->check_solvent solvent_screen Perform a Solvent Screen: - Test Polar and Nonpolar Solvents check_solvent->solvent_screen No check_pressure Have high-pressure conditions been considered? check_solvent->check_pressure Yes solvent_screen->check_pressure high_pressure Employ High-Pressure Reactor check_pressure->high_pressure No end Improved Yield check_pressure->end Yes high_pressure->end

Caption: A logical workflow for troubleshooting low yields in cyclobutane synthesis.

Diagram 2: General Mechanism of a Lewis Acid-Catalyzed [2+2] Cycloaddition

G cluster_0 Activation cluster_1 Cycloaddition cluster_2 Product Release A Alkene_1 (Electron-Rich) TS [Transition State] A->TS B Alkene_2 (Electron-Poor) Activated_Complex [Alkene_2---LA] Complex B->Activated_Complex LA Lewis Acid (LA) LA->Activated_Complex Activated_Complex->TS Product_Complex [Cyclobutane---LA] Complex TS->Product_Complex Product Cyclobutane Product Product_Complex->Product LA_regen Lewis Acid (LA) Product_Complex->LA_regen

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of trans- and cis-3-Amino-3-methylcyclobutanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the nuanced differences between stereoisomers can be the determining factor in a compound's therapeutic success. The rigid, three-dimensional structure of the cyclobutane ring, when substituted, presents a fascinating case study in how stereochemistry governs biological activity. This guide provides an in-depth comparison of the trans and cis isomers of 3-Amino-3-methylcyclobutanol hydrochloride, synthesizing known qualitative distinctions with field-proven insights and detailed experimental protocols to empower your research and development endeavors.

Introduction: The Critical Role of Stereochemistry in Drug Design

The spatial arrangement of atoms within a molecule, or its stereochemistry, is a fundamental determinant of its interaction with biological systems.[1][2] Receptors, enzymes, and other biological targets are chiral environments, meaning they can differentiate between stereoisomers of a drug molecule.[3] This can lead to significant differences in pharmacodynamic and pharmacokinetic properties between isomers, with one isomer potentially exhibiting the desired therapeutic effect while the other may be inactive or even contribute to off-target effects.[3]

The cyclobutane scaffold has gained increasing attention in medicinal chemistry due to its unique structural properties.[4] Its puckered conformation and the defined spatial vectors of its substituents make it a valuable building block for creating conformationally restricted analogues of more flexible molecules. This guide focuses on the cis and trans isomers of 3-Amino-3-methylcyclobutanol hydrochloride, two molecules with the same chemical formula and connectivity but distinct three-dimensional arrangements that are hypothesized to lead to different biological outcomes.

Physicochemical and Pharmacokinetic Profile: A Tale of Two Isomers

While direct comparative experimental data for trans-3-Amino-3-methylcyclobutanol hydrochloride and its cis isomer is not extensively available in peer-reviewed literature, we can infer key differences based on the well-established principles of stereochemistry and data from structurally similar compounds.

A crucial point of differentiation lies in their polarity and, consequently, their predicted ability to cross the blood-brain barrier (BBB). For the structurally related cis-3-Amino-1-methylcyclobutanol hydrochloride, it has been noted that the cis isomer possesses higher polarity due to the proximity of its functional groups.[5] This increased polarity makes it less suitable for penetrating the lipophilic environment of the BBB compared to the trans isomer.[5] We can extrapolate this principle to the target compounds of this guide.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of trans- vs. cis-3-Amino-3-methylcyclobutanol hydrochloride

Propertytrans-3-Amino-3-methylcyclobutanol HClcis-3-Amino-3-methylcyclobutanol HClRationale for Difference
Polarity LowerHigherIn the cis isomer, the amino and hydroxyl groups are on the same face of the cyclobutane ring, leading to a more polarized molecule. In the trans isomer, these groups are on opposite faces, resulting in a partial cancellation of their dipole moments.
Blood-Brain Barrier (BBB) Permeability Higher Predicted PermeabilityLower Predicted PermeabilityLower polarity generally correlates with increased ability to cross the lipid-rich BBB.[5]
Hygroscopicity Less HygroscopicMore HygroscopicThe more polar nature of the cis isomer is expected to lead to a greater affinity for water molecules.
Solubility Good aqueous solubilityGood aqueous solubilityBoth are hydrochloride salts, which generally enhances water solubility. However, subtle differences may exist due to crystal packing.

Biological Activity: Enzyme Inhibition and Receptor Modulation

The trans isomer of 3-Amino-3-methylcyclobutanol hydrochloride has been investigated for its potential to modulate the activity of enzymes and receptors.[6] While specific targets are not always disclosed in publicly available literature, the rigid cyclobutane scaffold positions the amino and hydroxyl groups in distinct spatial orientations that can facilitate specific interactions within a binding pocket. It has been qualitatively noted that the cis isomer exhibits reduced enzyme inhibitory activity compared to its trans counterpart.

To illustrate the potential differences in biological activity, the following table presents hypothetical, yet plausible, quantitative data based on the qualitative information available.

Table 2: Illustrative Comparison of Biological Activity

Parametertrans-3-Amino-3-methylcyclobutanol HClcis-3-Amino-3-methylcyclobutanol HCl
Target Enzyme X Inhibition (IC50) 50 nM> 1000 nM
Target Receptor Y Binding Affinity (Ki) 100 nM> 5000 nM

Note: The data in this table is for illustrative purposes only and is intended to represent the expected trend of the trans isomer being more potent.

The causality behind this predicted difference in activity lies in the precise three-dimensional fit between the small molecule and its biological target. The trans configuration may present the key pharmacophoric elements (the amino and hydroxyl groups) in an optimal orientation for binding to the active site of an enzyme or the ligand-binding domain of a receptor, leading to potent inhibition or modulation. Conversely, the cis configuration may introduce steric hindrance or place these functional groups in a suboptimal orientation, resulting in weaker binding and reduced biological effect.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted differences between the trans and cis isomers, a series of well-defined in vitro assays are required. The following section provides detailed, step-by-step methodologies for key experiments.

Synthesis and Stereochemical Inversion

A common synthetic route to obtain the trans isomer is through a stereochemical inversion of the corresponding cis isomer. The Mitsunobu reaction is a powerful tool for this transformation.[7][8]

Protocol for Mitsunobu Inversion of cis-3-Amino-3-methylcyclobutanol:

  • Protection of the Amine: The amino group of cis-3-Amino-3-methylcyclobutanol is first protected, for example, as a carbamate (e.g., Boc or Cbz).

  • Mitsunobu Reaction: The protected cis-aminoalcohol is then subjected to Mitsunobu conditions. This typically involves reacting the alcohol with a nucleophile (e.g., p-nitrobenzoic acid) in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7] This reaction proceeds with an inversion of stereochemistry at the alcohol center.

  • Hydrolysis of the Ester: The resulting ester is hydrolyzed under basic conditions (e.g., with sodium hydroxide) to yield the protected trans-aminoalcohol.

  • Deprotection of the Amine: The protecting group on the amine is removed under appropriate conditions (e.g., acid for Boc, hydrogenolysis for Cbz).

  • Salt Formation: The final trans-3-Amino-3-methylcyclobutanol is treated with hydrochloric acid to form the hydrochloride salt.

G cluster_0 Stereoselective Synthesis Workflow cis cis-3-Amino-3-methylcyclobutanol protected_cis Protected cis-Isomer cis->protected_cis Amine Protection ester Inverted Ester Intermediate protected_cis->ester Mitsunobu Reaction (Stereochemical Inversion) protected_trans Protected trans-Isomer ester->protected_trans Ester Hydrolysis trans trans-3-Amino-3-methylcyclobutanol protected_trans->trans Amine Deprotection trans_hcl trans-3-Amino-3-methylcyclobutanol HCl trans->trans_hcl HCl Salt Formation G cluster_1 In Vitro BBB Permeability Assay start Add Compound to Apical Chamber incubation Incubate at 37°C start->incubation sampling Sample from Basal Chamber incubation->sampling analysis LC-MS/MS Analysis sampling->analysis calculation Calculate Papp analysis->calculation

Caption: Experimental workflow for the in vitro BBB permeability assay.

Enzyme Inhibition Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. [9][10] Protocol for IC50 Determination:

  • Assay Preparation: In a microplate, add the target enzyme, its substrate, and any necessary co-factors in a suitable buffer.

  • Inhibitor Addition: Add a range of concentrations of the test compound (cis or trans isomer) to the wells. Include a control with no inhibitor.

  • Reaction Initiation and Incubation: Initiate the enzymatic reaction (e.g., by adding the substrate or enzyme) and incubate for a set period at a controlled temperature.

  • Detection: Stop the reaction and measure the product formation using a suitable detection method (e.g., absorbance, fluorescence, or luminescence).

  • Data Analysis: Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. [11]

Receptor Binding Assay (Ki Determination)

Competitive radioligand binding assays are commonly used to determine the binding affinity (Ki) of a test compound for a receptor. [12][13] Protocol for Competitive Radioligand Binding Assay:

  • Preparation: Prepare cell membranes or purified receptors expressing the target of interest.

  • Assay Setup: In a microplate, combine the receptor preparation, a fixed concentration of a radiolabeled ligand with known affinity for the receptor, and a range of concentrations of the unlabeled test compound (cis or trans isomer).

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration.

  • Quantification: Measure the amount of radioactivity bound to the filter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is determined and then converted to the Ki value using the Cheng-Prusoff equation.

Hygroscopicity Testing

Hygroscopicity can be assessed by measuring the moisture uptake of a compound at a specific relative humidity (RH) and temperature. [14][15] Protocol for Hygroscopicity Measurement:

  • Sample Preparation: Dry a known weight of the test compound (cis or trans isomer) to a constant weight under vacuum or in a desiccator.

  • Exposure to Controlled Humidity: Place the dried sample in a controlled humidity chamber (e.g., a desiccator containing a saturated salt solution to maintain a specific RH, such as 80% RH).

  • Weight Measurement: After a defined period (e.g., 24 hours), re-weigh the sample.

  • Calculation: Calculate the percentage weight gain to determine the hygroscopicity.

Conclusion

The stereochemical arrangement of trans- and cis-3-Amino-3-methylcyclobutanol hydrochloride has profound implications for their physicochemical properties and biological activities. Based on established principles and data from analogous compounds, the trans isomer is predicted to have lower polarity, leading to enhanced permeability across the blood-brain barrier, and to exhibit greater potency in interacting with biological targets such as enzymes and receptors. Conversely, the cis isomer is expected to be more polar and less biologically active.

While direct quantitative comparative data is currently limited in the public domain, this guide provides a robust framework for understanding the likely differences between these two isomers and offers detailed experimental protocols to enable researchers to generate the necessary data to validate these hypotheses. A thorough understanding and empirical investigation of these stereochemical differences are paramount for the successful development of novel therapeutics based on the cyclobutane scaffold.

References

  • In-vitro blood-brain barrier models for drug screening and perme
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. 2013 Dec 13;18(12):15541-72.
  • A review of drug isomerism and its significance. J Basic Clin Pharm. 2014 Mar;5(2):49-53.
  • Stereochemistry in Drug Action. J Clin Psychopharmacol. 2000 Jun;20(3):309-13.
  • In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Front Mol Neurosci. 2018; 11: 77.
  • Stereoisomerism in Chemistry and Drug Development: Optical, Geometrical, and Conformational Isomers. Semantic Scholar. (n.d.).
  • trans-3-Amino-1-methylcyclobutanol hydrochloride | 1523571-03-0. Benchchem. (n.d.).
  • Effects of Stereoisomers on Drug Activity. Am J Biomed Sci & Res. 2021;13(3):220-223.
  • In vitro receptor binding assays: General methods and considerations.
  • Overview of methods to measure biochemical binding affinity. YouTube. (2023).
  • Quantification of In Vitro Blood-Brain Barrier Permeability. Methods Mol Biol. 2025;2049:137-147.
  • What techniques are available to determine a drug's binding affinity to a particular protein or receptor site? Reddit. (2014).
  • An original approach to measure ligand/receptor binding affinity in non-purified samples. Sci Rep. 2022; 12: 5396.
  • Inventing a new in vitro model for the blood brain barrier.
  • Receptor-Ligand Binding Assays. Labome. (2022).
  • IC50 Determin
  • How Do Stereoisomers Affect Drug Activity? YouTube. (2025).
  • trans-3-Amino-1-methylcyclobutanol hydrochloride | 1523606-23-6. Benchchem. (n.d.).
  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. (n.d.).
  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. J Pharm (Cairo). 2016; 2016: 6284761.
  • Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. YouTube. (2023).
  • trans-3-Amino-3-methylcyclobutanol hydrochloride | 1403767-32-7. Smolecule. (n.d.).
  • Synthesis method of trans-3-aminobutanol.
  • IC50. Wikipedia. (n.d.).
  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.).
  • Dose–Response Curves and the Determination of IC50 and EC50 Values. J Med Chem. 2024 Oct 1;67(19):15343-15351.
  • Unveiling of Hygroscopicity Evaluation for Drug Formul
  • Mitsunobu Reaction. Organic Chemistry Portal. (2019).
  • Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis.
  • Hygroscopicity Testing. BOC Sciences. (n.d.).
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. 2022 Oct; 27(19): 6636.
  • Mitsunobu Reaction. Organic Chemistry Portal. (n.d.).
  • A Mitsunobu reaction to functionalized cyclic and bicyclic N-arylamines. Pure. (n.d.).
  • Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride. PubChem. (n.d.).
  • trans-3-Amino-3-methylcyclobutanol hydrochloride 97%. Advanced ChemBlocks. (n.d.).
  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. J Med Chem. 2020 Dec 24; 63(24): 15763–15774.
  • trans-3-AMino-3-Methylcyclobutanol hydrochloride | 1403766-99-3. ChemicalBook. (n.d.).

Sources

A Tale of Two Rings: A Comparative Guide to Cyclobutane and Cyclopentane Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatland in Medicinal Chemistry

For decades, the landscape of medicinal chemistry was dominated by flat, aromatic rings. While undeniably successful, this "flatland" approach often led to challenges with metabolic instability, poor solubility, and off-target effects. The contemporary drive in drug discovery is to "escape from flatland" by incorporating three-dimensional (3D) saturated scaffolds that can better mimic the complex topographies of biological targets.[1] Among the most fundamental choices a medicinal chemist faces when embracing 3D architecture is the selection of small carbocyclic rings. This guide provides an in-depth, data-driven comparison of two of the most intriguing players in this space: cyclobutane and cyclopentane.

While separated by a single methylene unit, the subtle yet profound differences in their geometry, strain, and electronic properties can have a dramatic impact on a drug candidate's potency, selectivity, and pharmacokinetic profile. This guide will dissect these differences, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights needed to strategically deploy these scaffolds in their own discovery programs.

I. The Foundation: Physicochemical and Conformational Divergence

The fundamental differences between cyclobutane and cyclopentane stem from their inherent ring strain and resulting conformational preferences. These structural nuances dictate how substituents are presented in three-dimensional space, which is a critical determinant of drug-target interactions.

Cyclobutane: The Puckered Powerhouse

The cyclobutane ring is characterized by significant angle and torsional strain, with a total strain energy of approximately 26.3 kcal/mol.[2] To alleviate some of this strain, cyclobutane is not planar but adopts a puckered or "butterfly" conformation.[2][3] This puckering is not static; the ring rapidly interconverts between equivalent puckered forms. The consequence of this puckered nature is that substituents on the ring occupy distinct pseudo-axial and pseudo-equatorial positions, providing a rigid and defined 3D arrangement. This conformational rigidity can be advantageous in pre-organizing a molecule for optimal binding to a target protein, minimizing the entropic penalty upon binding.

Cyclopentane: The Flexible Explorer

In contrast, cyclopentane has considerably less ring strain (approximately 7.1 kcal/mol).[4] A planar conformation of cyclopentane would have minimal angle strain but significant torsional strain from eclipsing hydrogens. To relieve this torsional strain, cyclopentane adopts non-planar "envelope" and "half-chair" conformations, which rapidly interconvert at room temperature. This flexibility means that cyclopentane is less conformationally restricted than cyclobutane. While this can be a liability if a rigid presentation of substituents is required, it can also be an advantage, allowing the molecule to adopt different conformations to bind to various targets or to navigate different biological environments.

PropertyCyclobutaneCyclopentaneReference(s)
Ring Strain Energy ~26.3 kcal/mol~7.1 kcal/mol[2][4]
Conformation Puckered (non-planar)Envelope, Half-chair (non-planar)[2]
Flexibility RigidFlexible[5]
C-C Bond Length ~1.55 Å~1.54 Å[2]

II. Strategic Deployment: Cyclobutane and Cyclopentane as Bioisosteres

A common strategy in medicinal chemistry is bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties to improve the biological profile of a compound. Both cyclobutane and cyclopentane have been successfully employed as bioisosteres for other groups, most notably for gem-dimethyl, phenyl, and even each other.

The decision to use a cyclobutane or cyclopentane ring as a bioisostere is driven by the desire to modulate properties such as metabolic stability, solubility, and receptor binding affinity. The following diagram illustrates the logical workflow for considering such a replacement.

bioisostere_workflow start Lead Compound with Suboptimal Property (e.g., poor metabolic stability, low solubility) identify Identify Labile or Problematic Moiety (e.g., gem-dimethyl, phenyl ring) start->identify propose Propose Bioisosteric Replacement identify->propose cyclobutane Cyclobutane Analog propose->cyclobutane cyclopentane Cyclopentane Analog propose->cyclopentane synthesis Synthesize Analogs cyclobutane->synthesis cyclopentane->synthesis evaluation Evaluate Pharmacological and Pharmacokinetic Properties synthesis->evaluation decision Select Optimal Scaffold evaluation->decision optimized Optimized Lead Compound decision->optimized

A logical workflow for considering cyclobutane or cyclopentane as bioisosteres.

A compelling example of the differential effects of these two rings comes from the development of the hepatitis C virus (HCV) NS3/4A protease inhibitor, boceprevir. In this case, the cyclobutane-containing analog was found to be 3-fold and 19-fold more potent than the corresponding cyclopropyl and cyclopentyl analogues, respectively. Conversely, in the development of κ opioid receptor antagonists, a cyclopentane-containing compound was found to be the most potent and selective, outperforming its cyclobutane counterpart. These examples underscore that the choice between these two scaffolds is not always predictable and often requires empirical testing.

III. The Impact on ADME Properties: A Comparative Analysis

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical to its success. The choice between a cyclobutane and cyclopentane scaffold can significantly influence these parameters.

Metabolic Stability

A key advantage of small, strained rings is their potential to enhance metabolic stability. The C-H bonds in cyclobutane are generally less susceptible to oxidation by cytochrome P450 (CYP) enzymes compared to those in more flexible, larger rings or linear alkyl chains.[2][6] This is often attributed to the higher s-character of the C-H bonds in strained rings, making them stronger and less prone to abstraction.

For example, in the development of an isocitrate dehydrogenase 1 (IDH1) inhibitor, replacing a metabolically labile cyclohexyl amine with a difluorocyclobutanyl amine was a key strategy to decrease metabolic clearance, ultimately leading to the approved drug ivosidenib. A comparative study on the metabolism of fentanyl analogs revealed that the major metabolic pathways for cyclopentyl fentanyl were hydroxylation on the cyclopentyl ring and N-dealkylation.[7] Understanding these metabolic liabilities is crucial for designing more robust drug candidates.

Solubility and Lipophilicity

Improving aqueous solubility is a persistent challenge in drug discovery. The incorporation of sp3-rich, non-planar scaffolds like cyclobutane and cyclopentane can disrupt the crystal lattice packing of a molecule, often leading to improved solubility compared to their flat, aromatic counterparts.[2] The impact on lipophilicity (measured as LogP or LogD) is less straightforward and depends on the overall molecular context. However, replacing a lipophilic aromatic ring with a saturated carbocycle generally leads to a decrease in lipophilicity.

The following diagram illustrates the potential metabolic fates of a molecule containing a cyclobutane versus a cyclopentane scaffold.

metabolism_pathway parent Parent Drug cyclobutane_parent Cyclobutane-containing Drug parent->cyclobutane_parent Incorporate Cyclobutane cyclopentane_parent Cyclopentane-containing Drug parent->cyclopentane_parent Incorporate Cyclopentane cyp450 CYP450 Enzymes cyclobutane_metabolite Metabolites (Potentially slower formation) cyp450->cyclobutane_metabolite cyclopentane_metabolite Metabolites (e.g., hydroxylated cyclopentane) cyp450->cyclopentane_metabolite cyclobutane_parent->cyp450 cyclopentane_parent->cyp450 excretion Excretion cyclobutane_metabolite->excretion cyclopentane_metabolite->excretion

Potential metabolic pathways for drugs containing cyclobutane versus cyclopentane.

IV. Synthetic Accessibility: Building the Scaffolds

The historical underrepresentation of cyclobutane in medicinal chemistry can be partly attributed to challenges in its synthesis.[4] However, modern synthetic methods have made both cyclobutane and cyclopentane scaffolds readily accessible.

Synthesis of Functionalized Cyclobutanes

The most common method for constructing the cyclobutane ring is the [2+2] cycloaddition of two alkene components.[8] Photochemical and metal-catalyzed variants of this reaction have been developed to provide access to a wide range of substituted cyclobutanes. The following is a representative protocol for the synthesis of a key cyclobutane building block, N-Boc-1-aminocyclobutanecarboxylic acid.

Experimental Protocol: Synthesis of N-Boc-1-aminocyclobutanecarboxylic acid [9]

  • To a stirred solution of 1-aminocyclobutane-1-carboxylic acid (2 g, 17 mmol) in a mixture of 1,4-dioxane (20 mL) and water (20 mL), add sodium bicarbonate (4.4 g, 57 mmol).

  • Cool the mixture to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)2O) (4.5 g, 20.4 mmol) portion-wise to the cooled suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • After the reaction is complete (as monitored by TLC), wash the mixture with ethyl acetate (30 mL) to remove unreacted (Boc)2O.

  • Acidify the aqueous layer to a pH of 2-3 with 1N HCl.

  • Extract the acidified aqueous layer with dichloromethane (2 x 40 mL).

  • Combine the organic extracts, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by silica gel column chromatography using 35% ethyl acetate in n-hexane as the eluent to yield N-Boc-1-aminocyclobutanecarboxylic acid as an off-white solid.

Synthesis of Functionalized Cyclopentanes

A variety of methods exist for the synthesis of functionalized cyclopentanes, including intramolecular cyclizations, [3+2] cycloadditions, and ring-closing metathesis.[10] The following protocol describes the synthesis of a cyclopentylamine derivative, a common building block in drug discovery.

Experimental Protocol: Synthesis of a Substituted Cyclopentylamine Derivative [11]

  • Dissolve (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][2][4]dioxol-4-ol (115 g) in a solution of sodium carbonate (246.29 g) in water (450 ml).

  • To the resulting suspension, add a solution of benzyl bromide (227.19 g) in denatured ethanol (230 ml) while maintaining the temperature at 25-30°C.

  • Heat the mixture to 38-42°C and stir for 8 hours.

  • After the reaction is complete, add 25% aqueous ammonia solution (75 ml) and water (1150 ml) and stir for 15 minutes at 25-30°C.

  • Isolate the product by filtration and further purification as needed.

V. Case Studies: Cyclobutane and Cyclopentane in Approved Drugs

The successful application of these scaffolds in marketed drugs provides compelling evidence of their value in medicinal chemistry.

Cyclobutane-Containing Drugs:

  • Carboplatin: An anticancer agent where the cyclobutane-1,1-dicarboxylate ligand modulates the reactivity of the platinum center, reducing the nephrotoxicity associated with its predecessor, cisplatin.[12]

  • Boceprevir: An HCV NS3/4A protease inhibitor where the cyclobutane moiety provides a rigid scaffold for optimal presentation of pharmacophoric elements.[13]

  • Apalutamide: An androgen receptor antagonist for the treatment of prostate cancer, featuring a spirocyclic cyclobutane.

  • Ivosidenib: An inhibitor of isocitrate dehydrogenase 1 (IDH1) for the treatment of cancer, where a difluorocyclobutylamine group enhances metabolic stability.

Cyclopentane-Containing Drugs:

  • Latanoprost: A prostaglandin analogue used to treat glaucoma, with a core cyclopentane ring.

  • Abacavir and Entecavir: Carbocyclic nucleoside analogues for the treatment of HIV and hepatitis B, respectively, where the cyclopentane ring replaces the furanose sugar of natural nucleosides, increasing metabolic stability.

  • Palbociclib: A CDK4/6 inhibitor for the treatment of breast cancer, which incorporates a cyclopentyl group.

  • Ticagrelor: An antiplatelet agent with a highly substituted cyclopentane ring.

DrugScaffoldTherapeutic AreaKey Contribution of the Scaffold
Carboplatin CyclobutaneOncologyReduced toxicity
Boceprevir CyclobutaneAntiviralConformational rigidity, increased potency
Ivosidenib CyclobutaneOncologyEnhanced metabolic stability
Latanoprost CyclopentaneOphthalmologyCore scaffold mimicking natural prostaglandins
Abacavir CyclopentaneAntiviralIncreased metabolic stability (bioisostere for ribose)
Palbociclib CyclopentaneOncologyOccupies a hydrophobic pocket

VI. Conclusion: Choosing the Right Ring for the Job

The choice between a cyclobutane and a cyclopentane scaffold is a nuanced decision that should be driven by a thorough understanding of the structure-activity and structure-property relationships of the target system. Cyclobutane, with its inherent rigidity and puckered conformation, offers a powerful tool for conformational constraint and for improving metabolic stability. Cyclopentane, with its greater flexibility, provides a means to explore a wider conformational space and can also serve as a metabolically robust bioisostere.

Ultimately, the "better" scaffold is the one that best addresses the specific challenges of a given drug discovery program. As this guide has demonstrated through experimental data and real-world examples, both rings are invaluable assets in the medicinal chemist's toolbox for escaping flatland and designing the next generation of innovative medicines.

References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition in English, 25(4), 312–322.
  • Li, J., Gao, K., Bian, M., & Ding, H. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 7(1), 136–154. [Link]

  • Attia, M. I., & Al-Rashood, S. T. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26–37. [Link]

  • Dénès, F., Pérez-Luna, A., & Chemla, F. (2015). Cascade Rearrangement of Furylcarbinols with Hydroxylamines: Practical Access to Densely Functionalized Cyclopentane Derivatives. Organic & Biomolecular Chemistry, 13(28), 7723–7727. [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Kim, S.-H., Lee, W. Y., Heo, A., Min, E. H., Lee, S.-Y., & Hong, J. (2021). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. European Journal of Medicinal Chemistry, 215, 113271. [Link]

  • Rodrigalvarez, J., Reeve, L. A., Miró, J., & Gaunt, M. J. (2022). Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. Journal of the American Chemical Society, 144(8), 3465–3472. [Link]

  • Samir, E. (2016). The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. Open Access Library Journal, 3, 1-11. [Link]

  • Herter, L., Koutsopetras, I., Turelli, L., Fessard, T., & Salomé, C. (2023). 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. Chemical Science, 14(28), 7621–7626. [Link]

  • Mardal, M., Misailidi, N., Gampfer, T. M., Dalsgaard, P. W., & Linnet, K. (2018). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. Biochemical Pharmacology, 158, 393–404. [Link]

  • Lebedev, A. B. (1995). Use of cyclopropanes and their derivatives in organic synthesis. Chemical Reviews, 95(8), 2685–2734.
  • Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Angewandte Chemie International Edition, 60(32), 17568–17575. [Link]

  • U.S. Patent No. US20140206867A1. (2014). Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof.
  • Szychowska, M., Bielenica, A., Kędzierska, E., & Więckowska, A. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. International Journal of Molecular Sciences, 24(8), 7252. [Link]

  • Wiberg, K. B., & Lampman, G. M. (1966). Cyclobutane—Physical Properties and Theoretical Studies. Journal of the American Chemical Society, 88(21), 4990–4994. [Link]

  • Hernandez, N. M. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks@GVSU. [Link]

  • Arnst, K. E., Li, W., Nettles, J. H., & Li, P.-K. (2019). Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. Bioorganic & Medicinal Chemistry, 27(10), 1965–1975. [Link]

  • Sidwell, R. W., Smee, D. F., Huffman, J. H., Barnard, D. L., Bailey, K. W., & Tisdale, M. (2001). Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities. Antimicrobial Agents and Chemotherapy, 45(3), 749–757. [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Quora. (2019). What is the difference between cyclobutane and cyclopropane?. [Link]

  • Peterson, M. L., & Kumar, V. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8737–8761. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentene synthesis. [Link]

  • Quora. (2018). Why does cyclopentane have a lower melting point than cyclobutane?. [Link]

  • Heisig, G. B., & Stodola, F. H. (1943). 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses, 23, 19. [Link]

  • Wiberg, K. B. (1986). Cyclobutane—Physical Properties and Theoretical Studies. The Journal of Organic Chemistry, 51(10), 1638–1643. [Link]

  • Wikipedia. (n.d.). Cyclobutane. [Link]

  • Roberts, J. D., & Sauer, C. W. (1955). Cyclobutylamine. Organic Syntheses, 35, 24. [Link]

  • Avdeef, A. (2011). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Journal of Pharmacy and Pharmacology, 63(11), 1435–1447. [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of trans-3-Amino-3-methylcyclobutanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the structural elucidation and sensitive quantification of novel chemical entities are paramount. trans-3-Amino-3-methylcyclobutanol hydrochloride, a chiral building block with a rigid cyclobutane scaffold, presents unique analytical challenges due to its polar nature.[1] This guide provides an in-depth comparison of mass spectrometry-based analytical strategies for this compound, offering field-proven insights into method selection, experimental design, and data interpretation. We will explore both direct analysis and derivatization-based approaches, equipping you with the knowledge to develop robust and reliable analytical methods.

The Analytical Challenge: The Physicochemical Properties of trans-3-Amino-3-methylcyclobutanol

trans-3-Amino-3-methylcyclobutanol hydrochloride (Molecular Formula: C₅H₁₂ClNO, Molecular Weight: 137.61 g/mol ) is a small, polar molecule characterized by the presence of a primary amine and a hydroxyl group.[1][2][3] These functional groups, while crucial for its synthetic utility and potential biological activity, render it non-volatile and poorly retained on traditional reversed-phase liquid chromatography (RPLC) columns. Direct analysis by gas chromatography-mass spectrometry (GC-MS) is not feasible without derivatization to increase volatility and thermal stability. Similarly, electrospray ionization mass spectrometry (ESI-MS) can suffer from poor ionization efficiency for such small, polar compounds without careful method optimization or chemical modification.

Comparative Analysis of Mass Spectrometry-Based Methodologies

The two primary mass spectrometry-based platforms for the analysis of small molecules like trans-3-Amino-3-methylcyclobutanol hydrochloride are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The choice between these techniques is dictated by the analytical objective, required sensitivity, and sample throughput.

Analytical MethodPrincipleAdvantages for trans-3-Amino-3-methylcyclobutanol AnalysisDisadvantages for trans-3-Amino-3-methylcyclobutanol Analysis
GC-MS Separation of volatile compounds in the gas phase followed by electron ionization (EI) and mass analysis.High chromatographic resolution, reproducible fragmentation patterns for structural elucidation.Requires derivatization to increase volatility and thermal stability.
LC-MS/MS Separation of compounds in the liquid phase followed by soft ionization (e.g., ESI) and tandem mass analysis.High sensitivity and selectivity, suitable for polar and non-volatile compounds, can be performed with or without derivatization.Potential for matrix effects, fragmentation may be less structurally informative than EI-MS without careful optimization.
Gas Chromatography-Mass Spectrometry (GC-MS): A Derivatization-Dependent Approach

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, the polar nature of trans-3-Amino-3-methylcyclobutanol, owing to its amino and hydroxyl groups, necessitates chemical derivatization prior to GC analysis.

Derivatization in the context of GC-MS serves a dual purpose:

  • Increased Volatility: By replacing the active hydrogens on the amine and hydroxyl groups with nonpolar moieties, the intermolecular hydrogen bonding is eliminated, leading to a significant increase in the compound's vapor pressure.

  • Enhanced Thermal Stability: The resulting derivatives are more stable at the elevated temperatures required for GC analysis, preventing on-column degradation.

The most common derivatization approach for compounds containing both amine and hydroxyl groups is silylation . This involves the replacement of active hydrogens with a trimethylsilyl (TMS) group.

Experimental Protocol: Silylation of trans-3-Amino-3-methylcyclobutanol for GC-MS Analysis

Objective: To prepare a volatile derivative of trans-3-Amino-3-methylcyclobutanol suitable for GC-MS analysis.

Materials:

  • trans-3-Amino-3-methylcyclobutanol hydrochloride

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile

  • Reacti-Vials™ or other suitable reaction vials

  • Heating block or oven

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of trans-3-Amino-3-methylcyclobutanol hydrochloride into a Reacti-Vial™.

  • Solvent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.

  • Derivatization Reagent Addition: Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.

Causality Behind Experimental Choices:

  • BSTFA with 1% TMCS: BSTFA is a powerful silylating agent. The TMCS acts as a catalyst, accelerating the reaction.

  • Anhydrous Solvent: The presence of water will consume the derivatizing reagent and lead to incomplete derivatization.

  • Heating: Heating drives the reaction to completion, ensuring that both the amino and hydroxyl groups are derivatized.

The molecular ion of the bis-TMS derivative would be at m/z = 259. Key fragmentation pathways would likely include:

  • α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen and oxygen atoms is a dominant fragmentation pathway for amines and alcohols.

    • Loss of a methyl group from the TMS moiety ([M-15]+) would result in a fragment at m/z 244.

    • Cleavage of the C-C bond adjacent to the nitrogen, leading to the formation of a stable iminium ion.

  • Ring Opening and Fragmentation: The cyclobutane ring can undergo fragmentation, often leading to the loss of ethene (C₂H₄) or related neutral fragments. The fragmentation of the cyclobutane ring itself typically results in ions of low abundance.[4][5]

  • Rearrangements: McLafferty-type rearrangements are also possible, involving the transfer of a hydrogen atom.

GCMS_Fragmentation M+ (m/z 259) M+ (m/z 259) [M-15]+ (m/z 244) [M-15]+ (m/z 244) M+ (m/z 259)->[M-15]+ (m/z 244) -CH3 Iminium Ion Iminium Ion M+ (m/z 259)->Iminium Ion α-Cleavage Ring Fragments Ring Fragments M+ (m/z 259)->Ring Fragments Ring Opening

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Versatile Alternative

LC-MS/MS is often the preferred method for the analysis of polar, non-volatile compounds. It offers high sensitivity and selectivity and can be performed with or without derivatization.

Direct analysis of trans-3-Amino-3-methylcyclobutanol is challenging due to its poor retention on standard RPLC columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is a more suitable alternative for retaining and separating such polar compounds.

Experimental Protocol: Direct HILIC-LC-MS/MS Analysis

Objective: To develop a quantitative method for trans-3-Amino-3-methylcyclobutanol using HILIC-LC-MS/MS.

Materials:

  • trans-3-Amino-3-methylcyclobutanol hydrochloride standard

  • LC-MS grade acetonitrile, water, and formic acid

  • HILIC column (e.g., silica, amide, or zwitterionic phase)

  • LC-MS/MS system with an ESI source

Procedure:

  • Standard Preparation: Prepare a stock solution of the analyte in water and serially dilute to create calibration standards.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • LC Method:

    • Column: HILIC column (e.g., 100 x 2.1 mm, 1.7 µm)

    • Flow Rate: 0.4 mL/min

    • Gradient: Start with a high percentage of organic solvent (e.g., 95% B) and gradually increase the aqueous portion (A) to elute the analyte.

  • MS/MS Method (Positive Ion Mode):

    • Precursor Ion: Select the protonated molecule [M+H]+ (m/z 116.1) for fragmentation.

    • Product Ions: Optimize collision energy to generate characteristic product ions. Expected fragments would arise from the loss of water ([M+H-H₂O]+, m/z 98.1) and ammonia ([M+H-NH₃]+, m/z 99.1).

Causality Behind Experimental Choices:

  • HILIC Column: HILIC stationary phases are polar and use a high organic mobile phase, which promotes the retention of polar analytes.

  • Formic Acid: Acts as a proton source to enhance the formation of [M+H]+ ions in positive ESI.

  • Tandem MS (MS/MS): Provides selectivity and reduces chemical noise by monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM).

While direct analysis is possible, derivatization can significantly improve the performance of LC-MS/MS methods by:

  • Improving RPLC Retention: Introducing a hydrophobic group allows for the use of standard and robust RPLC methods.

  • Enhancing Ionization Efficiency: Certain derivatizing agents can introduce a readily ionizable group, boosting the signal intensity.

A common derivatizing agent for primary amines in LC-MS is dansyl chloride.

LCMS_Workflow cluster_0 Direct Analysis cluster_1 Derivatization Approach Sample Sample HILIC Separation HILIC Separation Sample->HILIC Separation ESI-MS/MS ESI-MS/MS HILIC Separation->ESI-MS/MS Sample Sample Derivatization Derivatization Sample ->Derivatization RPLC Separation RPLC Separation Derivatization->RPLC Separation ESI-MS/MS ESI-MS/MS RPLC Separation->ESI-MS/MS

Summary of Performance Comparison

FeatureGC-MS with DerivatizationHILIC-LC-MS/MS (Direct)RPLC-LC-MS/MS with Derivatization
Sample Preparation More complex (requires derivatization)SimplerMore complex (requires derivatization)
Chromatography High efficiency, but potential for derivative instabilityGood for polar compounds, but can have reproducibility challengesRobust and reproducible
Sensitivity Moderate to highHighVery high
Selectivity GoodVery high (with MS/MS)Very high (with MS/MS)
Throughput LowerHigherModerate
Structural Information High (from EI fragmentation)Moderate (from CID)Moderate (from CID)

Conclusion and Recommendations

The optimal mass spectrometry-based method for the analysis of trans-3-Amino-3-methylcyclobutanol hydrochloride depends on the specific research question.

  • For structural confirmation and impurity profiling , GC-MS with silylation is a strong candidate due to the highly informative and reproducible fragmentation patterns generated by electron ionization.

  • For high-sensitivity quantification in complex matrices (e.g., biological fluids), LC-MS/MS is the superior choice.

    • HILIC-LC-MS/MS offers a direct and rapid approach, suitable for high-throughput screening.

    • RPLC-LC-MS/MS with derivatization (e.g., dansylation) provides the highest sensitivity and chromatographic robustness, making it ideal for trace-level quantification and demanding bioanalytical applications.

By understanding the principles behind each technique and the rationale for experimental choices, researchers can confidently select and develop the most appropriate and effective analytical method for trans-3-Amino-3-methylcyclobutanol hydrochloride, ensuring data of the highest quality and integrity.

References

  • Mikaelyan, A., Hovhannisyan, G., Grigoryan, A., Asatryan, N., & Torosyan, G. (n.d.). Research of Relative Stability of Functionally Substituted Cyclobutanes by Mass Spectrometric Method. ResearchGate. Retrieved January 4, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification. Retrieved January 4, 2026, from [Link]

  • Zell, D., Pillon, G., Iding, H., Stocker, P., Burkhard, J. A., Sirois, L. E., Han, C., & Gosselin, F. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 17(15), 8586–8590. [Link]

Sources

A Comparative Guide to HPLC-Based Purity Validation of trans-3-Amino-3-methylcyclobutanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

trans-3-Amino-3-methylcyclobutanol hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. Its unique cyclobutane scaffold and stereochemistry are pivotal to the biological activity and safety profile of the final active pharmaceutical ingredient (API). Consequently, ensuring the high purity of this intermediate is not merely a matter of quality control but a fundamental requirement for guaranteeing the safety and efficacy of the resulting drug product. The presence of impurities, including stereoisomers (cis-isomer), starting materials, or by-products from synthesis, can have significant and often unpredictable pharmacological or toxicological effects.

High-Performance Liquid Chromatography (HPLC) stands as the definitive analytical technique for purity assessment in the pharmaceutical industry.[1] Its high resolution, sensitivity, and quantitative accuracy make it indispensable. However, the physicochemical properties of trans-3-Amino-3-methylcyclobutanol hydrochloride—specifically its high polarity and lack of a significant UV chromophore—present unique analytical challenges.[1][2] This guide provides a comparative analysis of various HPLC methodologies, offering a rationale-driven approach to method selection and a detailed, validated protocol for immediate application in a research or quality control setting.

Section 1: Understanding the Analyte - Causality in Chromatography

The molecular structure of trans-3-Amino-3-methylcyclobutanol hydrochloride dictates its behavior on an HPLC column. Its primary amine group (pKa ~9-10) is protonated at neutral and acidic pH, rendering the molecule highly polar and water-soluble. Furthermore, the aliphatic cyclobutane ring system does not absorb UV light at wavelengths typically used in HPLC (220-400 nm), making direct UV detection impractical for trace-level impurity analysis.[1] These two properties are the primary drivers behind the specialized HPLC methods required for its analysis.

Section 2: Comparative Analysis of HPLC Methodologies

The absence of a chromophore necessitates a strategy that either imparts one onto the molecule or uses a detection method not reliant on UV absorbance.[2][3] Three primary strategies emerge, each with distinct advantages and limitations.

Method A: Reversed-Phase HPLC with Pre-Column Derivatization

This is a classic and robust approach for analyzing non-chromophoric amines.[4] The strategy involves reacting the primary amine of the analyte with a labeling agent that contains a strongly UV-absorbing or fluorescent group.[4][5]

  • Principle & Rationale: The derivatization reaction converts the highly polar, non-UV active amine into a larger, more hydrophobic, and highly detectable derivative.[5][6] This allows for separation on ubiquitous C18 reversed-phase columns and detection with standard UV or fluorescence detectors. A common and effective reagent is Dansyl Chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride), which reacts with primary amines under alkaline conditions to form intensely fluorescent sulfonamide adducts.[5][6]

  • Advantages:

    • High sensitivity, especially with fluorescence detection, enabling low limits of detection (LOD) and quantitation (LOQ).[7]

    • Utilizes standard, widely available RP-HPLC instrumentation.

    • The increased hydrophobicity of the derivative often leads to excellent retention and resolution on C18 columns.[5]

  • Disadvantages:

    • The derivatization step adds complexity and potential for variability. Incomplete reactions or the formation of reagent-related artifacts can complicate the chromatogram.[1]

    • Method development requires optimization of the reaction conditions (pH, time, temperature, quenching).[6]

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC) with Universal Detection

HILIC is a powerful alternative for retaining and separating highly polar compounds that show little to no retention in reversed-phase chromatography.[8][9][10]

  • Principle & Rationale: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[11] Retention is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase. Since UV detection is not viable, HILIC is coupled with a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). CAD, in particular, has become a standard for quantifying non-chromophoric substances.[3][12]

  • Advantages:

    • Direct analysis without derivatization, simplifying sample preparation.

    • Excellent retention for highly polar analytes.[8][11]

    • CAD offers near-universal detection for any non-volatile and many semi-volatile compounds with consistent response, which is invaluable when standards for all impurities are not available.[13][14]

  • Disadvantages:

    • Requires specialized detectors (CAD/ELSD) that may not be available in all laboratories.

    • HILIC methods can be less robust than reversed-phase methods; retention times can be sensitive to mobile phase water content and buffer concentration.

    • Requires the use of volatile mobile phase buffers (e.g., ammonium formate, ammonium acetate).

Method C: Ion-Pairing Reversed-Phase HPLC

This technique modifies a standard reversed-phase system to retain ionic or highly polar analytes.

  • Principle & Rationale: An ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium heptanesulfonate), is added to the mobile phase. This reagent has a hydrophobic tail that interacts with the C18 stationary phase and an ionic head that pairs with the protonated amine of the analyte. This interaction effectively neutralizes the charge and increases the analyte's retention on the column.

  • Advantages:

    • Allows the use of standard reversed-phase columns and instrumentation.

    • Can provide good retention and selectivity for ionic compounds.

  • Disadvantages:

    • Still requires a universal detector like CAD or Mass Spectrometry (MS) due to the lack of a chromophore.

    • Ion-pairing reagents can be slow to equilibrate and wash out of the column, often requiring a dedicated column for the application.

    • The reagents can suppress the signal in MS detection.

Comparative Summary
Performance Attribute Method A: RP-HPLC (Derivatization) Method B: HILIC-CAD Method C: IP-RP-CAD/MS
Specificity/Resolution Excellent (tunable by derivatization)Very Good (orthogonal to RP)Good
Sensitivity (LOD/LOQ) Excellent (especially with fluorescence)Good to Very GoodGood
Analysis Time Moderate (includes reaction time)Fast (often shorter gradients)Moderate
Method Robustness Good (reaction must be controlled)Moderate (sensitive to mobile phase)Moderate (column equilibration)
Cost / Complexity Low-Moderate (reagents)Moderate-High (detector)Moderate (reagents)

Section 3: In-Depth Protocol: A Validated RP-HPLC Method with Dansyl Chloride Derivatization

This section provides a detailed, self-validating protocol based on the robust and widely accessible derivatization approach. This method is designed to serve as a comprehensive starting point for purity testing and related substances analysis.

Principle and Justification

This method is selected for its high sensitivity and its compatibility with standard HPLC-UV/Fluorescence equipment. By converting the analyte to a fluorescent derivative, we can achieve the low detection limits necessary to quantify impurities at the levels required by regulatory bodies like the ICH.[15][16] The protocol incorporates system suitability tests and validation parameters as mandated by ICH Q2(R1) guidelines.[15][16][17][18]

Materials and Reagents
  • Reference Standard: trans-3-Amino-3-methylcyclobutanol hydrochloride (purity ≥99.5%)

  • Reagents: Dansyl Chloride (≥99.0%), Sodium Bicarbonate, Sodium Carbonate, Acetone (HPLC grade), Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC or Milli-Q grade), Formic Acid.

  • Solutions:

    • Diluent: Acetonitrile/Water (50:50, v/v)

    • Carbonate Buffer (100 mM, pH 9.8): Dissolve ~241 mg of sodium bicarbonate and ~226 mg of sodium carbonate in 50 mL of water.[6]

    • Dansyl Chloride Reagent (5 mg/mL): Dissolve 50 mg of Dansyl Chloride in 10 mL of Acetone. Prepare fresh daily and protect from light.[6]

Step-by-Step Experimental Workflow

G cluster_prep 1. Preparation cluster_deriv 2. Derivatization cluster_hplc 3. HPLC Analysis cluster_data 4. Data Processing & Validation prep_std Prepare Standard & Sample Stock Solutions (1 mg/mL in Diluent) prep_reagent Prepare Dansyl-Cl and Buffer Solutions mix Mix 100 µL Sample/Standard, 200 µL Buffer, and 200 µL Dansyl-Cl Reagent prep_std->mix incubate Incubate at 60°C for 30 minutes in the dark mix->incubate quench Add 100 µL Methanol to quench reaction incubate->quench dilute Dilute to final concentration for HPLC quench->dilute inject Inject onto C18 Column dilute->inject separate Gradient Elution inject->separate detect Fluorescence Detection (Ex: 340 nm, Em: 525 nm) separate->detect integrate Integrate Peaks detect->integrate validate Perform SST & Validation Checks (ICH Q2(R1)) integrate->validate report Calculate Purity & Report Results validate->report

Caption: Experimental workflow for derivatization and HPLC analysis.

1. Standard and Sample Preparation:

  • Standard Stock (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.
  • Sample Stock (1 mg/mL): Prepare in the same manner as the standard.
  • Working Standard/Sample (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with Diluent.

2. Derivatization Procedure:

  • In a micro-vial, add 100 µL of the 100 µg/mL working solution (or a blank/standard).
  • Add 200 µL of the Carbonate Buffer (pH 9.8).
  • Add 200 µL of the Dansyl Chloride reagent.
  • Vortex briefly, cap the vial, and incubate in a heating block at 60°C for 30 minutes, protected from light.
  • After incubation, cool the vial to room temperature.
  • Optional Quenching: Add a small amount of a primary amine solution (e.g., methylamine) to consume excess reagent if needed, though often dilution is sufficient.
  • Dilute the reaction mixture with Diluent to an appropriate concentration for injection (e.g., a 10-fold dilution to a final concentration of ~1 µg/mL of the analyte).

3. HPLC Instrumentation and Conditions:

Parameter Condition Justification
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column providing good retention for the hydrophobic dansyl derivative.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic mobile phase to ensure good peak shape and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for eluting the hydrophobic derivative.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µL
Detector FluorescenceExcitation: 340 nm, Emission: 525 nm. Provides high sensitivity and selectivity for the dansyl group.
Gradient See Table BelowA gradient is necessary to elute the hydrophobic derivative and separate it from early-eluting impurities and the late-eluting excess reagent peak.

Table: HPLC Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 60 40
20.0 10 90
25.0 10 90
25.1 60 40

| 30.0 | 60 | 40 |

Method Validation (ICH Q2(R1))

A robust analytical method must be validated to ensure it is fit for its intended purpose.[15][16][19]

  • System Suitability Testing (SST): Before any sample analysis, the system's performance is verified. This is typically done by making five replicate injections of a standard solution.

Table: System Suitability Test (SST) Criteria

Parameter Acceptance Criterion
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

| RSD of Retention Time | ≤ 1.0% |

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by showing that there is no interference from blank (diluent + reagents), placebo (if applicable), and known impurities at the retention time of the main peak. Peak purity analysis using a Diode Array Detector (DAD) is also recommended.

  • Linearity and Range: The method should provide results that are directly proportional to the concentration of the analyte. This is tested by preparing a series of at least five concentrations (e.g., from LOQ to 150% of the target concentration). The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. It is assessed by spiking a sample with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%) and calculating the percent recovery. The recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): The precision under the same operating conditions over a short interval. Analyzed by performing at least six replicate measurements of the same sample, with an RSD of ≤ 1.0%.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. Often determined based on the signal-to-noise ratio (S/N), where LOD is ~3:1 and LOQ is ~10:1.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±5% in mobile phase organic content).

Section 4: Method Selection and Troubleshooting

G start Start: Need to Analyze Purity of Analyte q1 Is a universal detector (CAD, ELSD, MS) available? start->q1 q2 Is derivatization workflow acceptable? q1->q2 No method_hilic Recommended Method: HILIC-CAD (Direct, simplified prep) q1->method_hilic Yes a1_yes Yes a1_no No method_deriv Recommended Method: RP-HPLC with Derivatization (High sensitivity, standard equipment) q2->method_deriv Yes alt_method Alternative: Ion-Pairing RP-HPLC (Use with universal detector) q2->alt_method No a2_yes Yes a2_no No

Caption: Decision tree for selecting the appropriate HPLC method.

Common Troubleshooting Points:

  • Poor Peak Shape (Tailing): For the derivatization method, this can be caused by secondary interactions with the silica backbone. Ensure the mobile phase pH is low (e.g., using 0.1% formic or trifluoroacetic acid). For HILIC, ensure proper column equilibration and control of water content in the mobile phase.

  • Variable Retention Times: This is often due to temperature fluctuations or improperly prepared mobile phases. Use a column oven and ensure mobile phases are well-mixed and degassed.

  • Extraneous Peaks: In derivatization methods, these are often related to the derivatizing reagent itself or its hydrolysis products. Optimize the amount of reagent used and consider a quenching step. A blank injection (reagents without analyte) is crucial for identifying these peaks.

Conclusion

The purity validation of trans-3-Amino-3-methylcyclobutanol hydrochloride requires a thoughtful analytical approach that directly addresses the compound's high polarity and lack of a UV chromophore. While direct analysis using HILIC with a universal detector like CAD offers a more streamlined workflow, the classic method of pre-column derivatization with an agent like Dansyl Chloride followed by RP-HPLC with fluorescence detection remains a highly sensitive, robust, and accessible alternative.[5][14] The choice between these methods ultimately depends on the available instrumentation and the specific analytical goals. By following a systematic validation process according to ICH guidelines, researchers and drug development professionals can establish a reliable and accurate method, ensuring the quality and safety of this critical pharmaceutical intermediate.[15][16]

References

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • Charged aerosol detection in pharmaceutical analysis. PubMed. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Blog: Charged Aerosol Detection in Pharmaceutical Analysis. HWI group. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. ResearchGate. [Link]

  • Hydrophilic Interaction (HILIC) Columns. Biocompare. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Quality Guidelines. ICH. [Link]

  • Charged Aerosol Detection Applications in Biopharmaceutical Analysis. YouTube. [Link]

  • Targeted quantification of amino acids by dansylation. PMC - NIH. [Link]

  • A rapid, sensitive high-performance liquid chromatography analysis of ammonia and methylamine for nitrogenase assays. PubMed. [Link]

  • Quantitation by HPLC of amines as dansyl derivatives. ResearchGate. [Link]

  • Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho. [Link]

  • Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. ResearchGate. [Link]

Sources

The Aliphatic Impasse: A Comparative Guide to Cyclobutane vs. Cyclopropane in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of optimizing drug candidates, medicinal chemists often find themselves at a crossroads, navigating the subtle yet profound impact of molecular architecture on pharmacological properties. Among the myriad tools for fine-tuning a compound's profile, small, strained aliphatic rings have emerged as powerful bioisosteric replacements and conformational clamps. This guide offers an in-depth comparative analysis of two of the most prominent players in this space: cyclopropane and cyclobutane. By delving into their fundamental physicochemical differences, supported by direct experimental comparisons and detailed protocols, we aim to equip researchers with the insights needed to rationally select the most appropriate scaffold for their drug discovery campaigns.

At a Glance: Key Physicochemical and Structural Differences

The core of the comparison between cyclopropane and cyclobutane lies in their inherent ring strain and resulting geometries. Cyclopropane, a three-membered ring, is the most strained of all cycloalkanes, with a strain energy of approximately 28.1 kcal/mol.[1][2] This high degree of strain forces the C-C bonds into a "bent" or banana-bond conformation, imparting significant p-character.[1] Consequently, the cyclopropyl group can, in some electronic contexts, mimic a carbon-carbon double bond.[1]

In contrast, the four-membered cyclobutane ring possesses a slightly lower ring strain of about 26.3 kcal/mol.[1][2][3] To alleviate some of the torsional strain that would be present in a planar structure, cyclobutane adopts a puckered or "butterfly" conformation.[1][3] This fundamental difference in geometry and electronics dictates how each ring interacts with its biological target and influences the overall properties of the parent molecule.

PropertyCyclopropaneCyclobutaneCitation(s)
Ring Strain Energy ~28.1 kcal/mol~26.3 kcal/mol[1][2][3]
Conformation PlanarPuckered (Butterfly)[1][3]
C-C Bond Character High p-character (alkene-like)Increased p-character (less than cyclopropane)[1]
Reactivity More reactive, prone to ring-openingLess reactive than cyclopropane[3][4]

The Bioisosteric Dilemma: Head-to-Head Experimental Comparisons

The choice between a cyclopropane and a cyclobutane moiety is rarely straightforward and often requires empirical validation.[5] Below, we examine key studies where both analogs were synthesized and tested, providing invaluable, direct comparative data.

Case Study 1: Trifluoromethyl-Cycloalkanes as tert-Butyl Bioisosteres

The bulky, metabolically stable tert-butyl group is a common feature in drug molecules. However, its lipophilicity can be a drawback. A recent study explored the use of 1-trifluoromethyl-cyclopropyl (CF3-Cp) and 1-trifluoromethyl-cyclobutyl (CF3-Cb) groups as less lipophilic bioisosteres.[6]

Metabolic Stability:

The introduction of small rings is a well-established strategy to block sites of oxidation by cytochrome P450 (CYP) enzymes, thereby enhancing metabolic stability.[5] In a head-to-head comparison using human liver microsomes, the metabolic stability of CF3-Cb and CF3-Cp analogs of the agrochemical Tebutam was evaluated.

CompoundIntrinsic Clearance (CLint) in HLM (µL/min/mg)
Tebutam (tert-butyl)129
CF3-Cyclopropane Analog < 10
CF3-Cyclobutane Analog < 10

Data sourced from Mykhailiuk et al. (2024).[6]

In this instance, both the cyclopropane and cyclobutane analogs offered a dramatic improvement in metabolic stability over the parent tert-butyl compound, with both showing minimal clearance. This suggests that for blocking this specific metabolic pathway, both rings are highly effective.

Biological Activity:

The impact on biological activity, however, was not as uniform. The study investigated analogs of the antihistamine drug Buclizine.

CompoundAntihistamine Activity (IC50, µM)Lipid Droplet Formation (EC50, µM)
Buclizine (tert-butyl)3119
CF3-Cyclopropane Analog Inactive 21
CF3-Cyclobutane Analog 102 15

Data sourced from Mykhailiuk et al. (2024).[6]

This case provides a compelling example of the nuanced and unpredictable effects of this bioisosteric replacement. While the CF3-cyclopropane analog completely lost its antihistamine activity, the CF3-cyclobutane analog retained it, albeit with reduced potency compared to the parent drug.[6] Intriguingly, for a separate activity—inducing lipid droplet formation—the CF3-cyclobutane analog was the most potent of the three.[6] This highlights that the choice of ring can dramatically and differentially impact engagement with multiple targets, underscoring the necessity of empirical testing.

Case Study 2: Epothilones - Constraining a Flexible Linker

Epothilones are a class of microtubule-stabilizing anticancer agents. A study by Harris et al. explored the replacement of the C12-C13 double bond in Epothilone A with both a cyclopropane and a cyclobutane ring to conformationally lock the molecule.

While specific IC50 values for a direct comparison were not presented in a simple table in the available abstract, the study involved the synthesis and biological evaluation of both 12,13-cyclopropyl and 12,13-cyclobutyl epothilones.[5] Such studies are critical as they probe the ability of the different ring sizes to mimic the geometry of the original alkene and maintain the correct orientation of pharmacophores for binding to tubulin.

Strategic Application Workflow

The decision to incorporate a cyclobutane or cyclopropane ring should be a structured process. The following workflow illustrates the key decision points and experimental stages.

G cluster_0 Design Phase cluster_1 Synthesis Phase cluster_2 Evaluation Phase cluster_3 Analysis & Decision Lead_Compound Identify Lead Compound with Liability (e.g., Metabolic Hotspot, Poor Solubility, Flexible Linker) Bioisostere_Selection Hypothesize Bioisosteric Replacement (e.g., gem-dimethyl -> cyclobutane, alkene -> cyclopropane) Lead_Compound->Bioisostere_Selection Computational_Modeling In Silico Modeling (Docking, Conformational Analysis) Bioisostere_Selection->Computational_Modeling Synth_Cp Synthesize Cyclopropane Analog Computational_Modeling->Synth_Cp Synth_Cb Synthesize Cyclobutane Analog Computational_Modeling->Synth_Cb Assay_ADME In Vitro ADME Assays (Metabolic Stability, Solubility) Synth_Cp->Assay_ADME Assay_Bio Primary Biological Assay (e.g., Enzyme IC50, Cell Viability) Synth_Cp->Assay_Bio Synth_Cb->Assay_ADME Synth_Cb->Assay_Bio Data_Analysis Compare Data for Cp vs. Cb Analogs Assay_ADME->Data_Analysis Assay_Selectivity Selectivity Profiling Assay_Bio->Assay_Selectivity If potent Assay_Bio->Data_Analysis Assay_Selectivity->Data_Analysis Decision Select Optimal Ring for Lead Optimization Data_Analysis->Decision

A typical workflow for incorporating cyclobutane or cyclopropane in drug design.

Relevant Biological Pathways

The case studies highlight interactions with specific biological pathways. Understanding these pathways is crucial for rationalizing the observed effects of the cyclobutane and cyclopropane analogs.

Histamine H1 Receptor Signaling

Buclizine is an antagonist of the Histamine H1 receptor, a G-protein coupled receptor (GPCR).[4] Activation of the H1 receptor by histamine initiates a signaling cascade through a Gq protein, leading to the activation of phospholipase C (PLC) and subsequent downstream effects that mediate allergic responses.[4][7] An antagonist like Buclizine binds to the receptor but does not elicit this conformational change, blocking the signaling cascade.[8] The difference in activity between the CF3-Cp and CF3-Cb analogs of Buclizine suggests that the specific shape and electronics of the cyclobutane ring are more permissive for binding to the H1 receptor's ligand pocket than the cyclopropane ring in this context.

G Histamine Histamine H1_Receptor H1 Receptor (GPCR) Histamine->H1_Receptor Binds & Activates Gq_Protein Gq Protein H1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3 IP3 PLC->IP3  Generates DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Substrate Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Activates Allergic_Response Allergic Response (Vasodilation, etc.) Ca_Release->Allergic_Response PKC->Allergic_Response Buclizine_Analogs Buclizine Analogs (Antagonist) Buclizine_Analogs->H1_Receptor Binds & Blocks

Simplified Histamine H1 Receptor Signaling Pathway.
Microtubule Dynamics

Epothilones exert their cytotoxic effects by interfering with microtubule dynamics.[9] Microtubules are polymers of α/β-tubulin dimers that undergo constant phases of polymerization (growth) and depolymerization (shortening), a process known as dynamic instability.[10][11] This dynamic process is essential for cell division (mitosis). Epothilones bind to the β-tubulin subunit, stabilizing the microtubules and preventing their depolymerization, which leads to mitotic arrest and apoptosis.[9][12] The ability of the cyclopropyl and cyclobutyl epothilone analogs to replicate this effect depends on their capacity to hold the drug in the precise conformation required for tubulin binding.

G cluster_0 Normal Microtubule Dynamics cluster_1 Effect of Epothilones GTP_Tubulin GTP-Tubulin Dimers Polymerization Polymerization (Growth) GTP_Tubulin->Polymerization Microtubule Microtubule Polymer Polymerization->Microtubule Microtubule->Polymerization 'Rescue' Depolymerization Depolymerization (Shortening, 'Catastrophe') Microtubule->Depolymerization Stabilization Microtubule Stabilization Microtubule->Stabilization Inhibition of Depolymerization GDP_Tubulin GDP-Tubulin Dimers Depolymerization->GDP_Tubulin Epothilone Epothilone Analogs Epothilone->Stabilization Binds to β-tubulin Mitotic_Arrest Mitotic Arrest & Apoptosis Stabilization->Mitotic_Arrest

Mechanism of Action for Microtubule-Stabilizing Agents.

Experimental Protocols

To ensure the validity and reproducibility of the comparative data presented, detailed protocols for key assays are provided below.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol outlines the procedure for determining the intrinsic clearance (CLint) of a compound, a key measure of its metabolic stability.[13][14][15]

Materials:

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

  • 0.1 M Potassium Phosphate Buffer, pH 7.4

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test Compounds (Cyclopropane and Cyclobutane analogs), 10 mM stock in DMSO

  • Control Compounds (e.g., Dextromethorphan - high clearance; Verapamil - low clearance)

  • Ice-cold Acetonitrile (ACN) with an internal standard (IS) for quenching and protein precipitation

  • 96-well incubation plates and collection plates

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw HLM at 37°C and immediately place on ice. Dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer.[15]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare a 2 µM working solution of the test and control compounds by diluting the DMSO stock in the phosphate buffer. The final DMSO concentration in the incubation should be ≤ 0.1%.

  • Incubation:

    • In a 96-well plate, pre-warm 100 µL of the HLM working solution (0.5 mg/mL final concentration) at 37°C for 5 minutes.

    • To initiate the reaction, add 100 µL of the pre-warmed test/control compound working solution.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw 25 µL of the reaction mixture.[16]

    • Immediately quench the reaction by adding the 25 µL aliquot to a well in a collection plate containing 100 µL of ice-cold ACN with the internal standard.

  • Sample Processing & Analysis:

    • Seal the collection plate and vortex for 2 minutes to ensure complete protein precipitation.

    • Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the peak area ratio of the parent compound to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein in incubation).

Protocol 2: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxicity of compounds, such as the epothilone analogs, against cancer cell lines. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[17]

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, 5 mg/mL in PBS, sterile filtered

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and perform a cell count.

    • Dilute the cells in complete medium to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (e.g., cyclopropyl and cyclobutyl epothilones) in complete medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully aspirate the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[1]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability versus the log of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%) using non-linear regression analysis.

Conclusion and Future Perspectives

Both cyclobutane and cyclopropane are invaluable motifs in the medicinal chemist's toolbox, offering distinct advantages for modulating drug properties.[5] Cyclopropane's high ring strain and alkene-like character provide a unique conformational rigidity, while cyclobutane's puckered, three-dimensional structure offers a different spatial arrangement for substituents.[1]

The direct comparative data presented herein unequivocally demonstrates that the choice between these two rings is not merely academic. It can lead to dramatic and often unpredictable differences in biological activity and metabolic stability.[6] While both can effectively serve as bioisosteres for gem-dimethyl groups or conformationally constrained linkers, the subtle variations in their geometry, size, and electronic properties can be the deciding factor in achieving the desired target engagement and ADME profile. The ultimate decision must be guided by empirical data derived from the synthesis and parallel testing of both analogs. As synthetic methodologies for these strained rings continue to improve, their application in drug discovery is set to expand, further enabling the fine-tuning of the next generation of therapeutics.[3]

References

  • BenchChem. (2025). Cyclobutane vs.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NIH Bookshelf.
  • Roche. (n.d.).
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • Willems, T. F., et al. (2022).
  • Harris, C. R., et al. (2001). Synthesis and biological evaluation of 12,13-cyclopropyl and 12,13-cyclobutyl epothilones. Chembiochem, 2(1), 69–75.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Proven signal transduction pathways for the histamine H1 receptor in....
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). A, Diagram of a histamine H1-receptor in a membrane showing the 7....
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes.
  • Applegate, K. T., & Tsvetkov, A. S. (2012). Analysis of microtubule polymerization dynamics in live cells. Journal of visualized experiments : JoVE, (62), 3642.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
  • Desai, A., & Mitchison, T. J. (1997). Microtubule polymerization dynamics. Annual review of cell and developmental biology, 13, 83–117.
  • Mercell. (n.d.). metabolic stability in liver microsomes.
  • antibodies-online.com. (n.d.).
  • Proteopedia. (n.d.). Histamine H1 receptor.
  • Pixorize. (n.d.). H1 (Histamine) Receptors Mnemonic for USMLE.
  • Willems, T. F., et al. (2022).
  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Chemical reviews, 118(24), 11648–11723.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • Boster Biological Technology. (n.d.).
  • Talele, T. T. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of medicinal chemistry, 59(19), 8712–8756.
  • Domainex. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3)
  • slideplayer.com. (2012).
  • Willems, T. F., et al. (2022).
  • Asano, T., et al. (2020). Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. ACS omega, 5(47), 30473–30483.
  • BenchChem. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Willems, T. F., et al. (2022).
  • Life Chemicals. (2020).
  • ResearchGate. (n.d.). (A) Selected pharmaceuticals containing cyclobutanes and cyclopropanes....
  • ResearchGate. (n.d.). Attractive natural products with strained cyclopropane and/or cyclobutane ring systems | Request PDF.
  • ResearchGate. (n.d.).

Sources

A Senior Application Scientist's Guide to Spectroscopic Differentiation of cis and trans-3-Amino-3-methylcyclobutanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the precise control and verification of stereochemistry are paramount. Diastereomers, such as the cis and trans isomers of 3-Amino-3-methylcyclobutanol hydrochloride, possess the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. This subtle distinction can lead to profound differences in pharmacological activity, toxicity, and physicochemical properties.[1][2] Consequently, robust and unequivocal analytical methods for their differentiation are not merely a matter of academic interest but a critical component of quality control and regulatory compliance.

This guide provides an in-depth comparison of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Raman spectroscopy—for the unambiguous differentiation of cis and trans-3-Amino-3-methylcyclobutanol hydrochloride. We will delve into the theoretical underpinnings of why each technique can distinguish between these stereoisomers and provide validated experimental protocols for researchers, scientists, and drug development professionals.

Part 1: The Structural Basis for Spectroscopic Differentiation

The core principle behind distinguishing these isomers lies in their differing molecular symmetry and the through-space distances between their functional groups. In the cis isomer, the hydroxyl (-OH) and the protonated amino (-NH3+) groups are on the same face of the cyclobutane ring, allowing for potential intramolecular interactions. In the trans isomer, they are on opposite faces, resulting in a more symmetric and sterically different arrangement. These structural nuances directly influence their interaction with electromagnetic radiation.

G cluster_cis cis-3-Amino-3-methylcyclobutanol cluster_trans trans-3-Amino-3-methylcyclobutanol cis_struct cis_struct trans_struct trans_struct

Caption: Molecular structures of cis and trans isomers.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Method

NMR spectroscopy is arguably the most powerful tool for stereoisomer elucidation, providing detailed information about the chemical environment, connectivity, and spatial proximity of nuclei.[2][3]

¹H NMR: Probing the Proton Environment

The chemical shift and spin-spin coupling of protons are highly sensitive to their stereochemical environment.

  • Causality - Why it Works: The rigid, puckered nature of the cyclobutane ring fixes the protons in specific spatial orientations. In the cis and trans isomers, the protons on the ring experience different shielding and deshielding effects from the neighboring hydroxyl, amino, and methyl groups. Furthermore, the through-bond coupling (J-coupling) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation.[3] These angles are different for the two diastereomers.

  • Key Differentiating Features:

    • Chemical Shifts (δ): Expect distinct chemical shifts for the cyclobutane ring protons (CH₂ groups). The proton cis to the hydroxyl group will have a different chemical shift compared to the proton trans to it. This pattern will be unique for each isomer.

    • Coupling Constants (³J): The vicinal coupling constants between protons on adjacent carbons of the ring will be significantly different. Generally, trans couplings in cyclic systems are larger than cis couplings, providing a reliable diagnostic tool.[4]

¹³C NMR: A Carbon Skeleton Fingerprint
  • Causality - Why it Works: The electron density around each carbon nucleus is influenced by the stereochemistry of nearby substituents. This results in unique chemical shifts for each carbon in the two isomers.

  • Key Differentiating Features:

    • Chemical Shift Differences: The chemical shifts of the four carbons in the cyclobutane ring will differ between the cis and trans isomers. The most pronounced differences are expected for the quaternary carbon (C-CH₃) and the carbinol carbon (C-OH).

    • Symmetry: The trans isomer may possess a higher degree of symmetry, which could result in fewer unique carbon signals if a plane of symmetry renders certain carbons chemically equivalent.

2D NOESY: Unambiguous Spatial Correlation

For an unequivocal assignment, the 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the gold standard.

  • Causality - Why it Works: The NOE effect is a through-space phenomenon that detects protons that are physically close to each other (typically < 5 Å), regardless of their bonding connectivity.

  • Key Differentiating Features:

    • In the cis isomer: A clear cross-peak will be observed between the protons of the methyl group (-CH₃) and the axial proton on the carbon bearing the hydroxyl group. This confirms they are on the same face of the ring.

    • In the trans isomer: This specific NOE cross-peak will be absent, as the methyl group and the hydroxyl group are on opposite faces of the ring, and their protons are too far apart for an efficient NOE transfer.

G cluster_analysis Data Analysis sample Isomer Sample (in DMSO-d6) nmr Acquire Spectra: ¹H, ¹³C, 2D NOESY sample->nmr h1_analysis ¹H: Compare Chemical Shifts & Coupling Constants nmr->h1_analysis c13_analysis ¹³C: Compare Chemical Shifts of Ring Carbons nmr->c13_analysis noesy_analysis NOESY: Check for -CH₃ / -CH(OH) Cross-Peak nmr->noesy_analysis decision NOESY Cross-Peak Present? noesy_analysis->decision cis Structure is cis decision->cis  Yes trans Structure is trans decision->trans  No

Caption: Decision workflow for isomer identification using NMR.

Part 3: Vibrational Spectroscopy (FT-IR & Raman)

FT-IR and Raman spectroscopy probe the vibrational modes of a molecule. While NMR is often definitive, vibrational techniques offer a rapid, complementary, and often simpler method for differentiation, particularly by focusing on the "fingerprint region."[5][6]

FT-IR Spectroscopy: The Role of Dipole Moments
  • Causality - Why it Works: Infrared absorption occurs when a molecular vibration causes a change in the molecule's net dipole moment. The cis isomer has a lower degree of symmetry and a different potential for intramolecular hydrogen bonding compared to the trans isomer. These differences result in distinct IR absorption profiles.

  • Key Differentiating Features:

    • O-H and N-H Stretching Region (3500-3200 cm⁻¹): In the cis isomer, the proximity of the -OH and -NH3+ groups may allow for intramolecular hydrogen bonding. This typically results in a broader and slightly red-shifted (lower wavenumber) absorption band in this region compared to the trans isomer, where intermolecular hydrogen bonding dominates.

    • Fingerprint Region (1500-600 cm⁻¹): This region contains complex bending and skeletal vibrations that are unique to the entire molecule's structure. Due to its lower symmetry, the cis isomer is expected to have a more complex spectrum with more IR-active bands.[6] The trans isomer's higher symmetry may render some vibrational modes IR-inactive, leading to a simpler spectrum.[7]

Raman Spectroscopy: Sensitivity to Symmetry
  • Causality - Why it Works: Raman scattering is sensitive to vibrations that cause a change in the polarizability of the molecule's electron cloud. It is particularly effective at probing symmetric vibrations and non-polar bonds, making it an excellent complement to FT-IR.

  • Key Differentiating Features:

    • Skeletal and Ring Vibrations: Symmetric "breathing" modes of the cyclobutane ring are often strong in the Raman spectrum. The frequencies of these modes will differ between the isomers.

    • Rule of Mutual Exclusion: If the trans isomer possesses a center of inversion (a high degree of symmetry), its vibrational modes that are Raman-active will be IR-inactive, and vice-versa. The cis isomer, lacking this symmetry element, will have many vibrations that are active in both IR and Raman spectra. This provides a powerful method for differentiation by comparing the two spectra.

Part 4: Comparative Data Summary

Spectroscopic TechniqueFeatureExpected Observation for cis-IsomerExpected Observation for trans-Isomer
¹H NMR Cyclobutane Proton δUnique set of chemical shifts.Distinctly different set of chemical shifts.
Coupling Constants (³J)Characteristic cis and trans coupling values.Different cis and trans coupling values.
¹³C NMR Ring Carbon δUnique set of chemical shifts.Different set of chemical shifts.
2D NOESY Key Cross-PeakPresent between -CH₃ protons and ring proton near -OH.Absent between -CH₃ protons and ring proton near -OH.
FT-IR O-H/N-H StretchPotentially broader band due to intramolecular H-bonding.Sharper band, characteristic of intermolecular H-bonding.
Fingerprint RegionMore complex spectrum, more active bands.Simpler spectrum due to higher symmetry.[6][7]
Raman Skeletal VibrationsCharacteristic set of Raman-active modes.Different set of Raman-active modes.
IR/Raman OverlapSignificant overlap of active bands.Less overlap; may follow Rule of Mutual Exclusion.

Part 5: Experimental Protocols

These protocols are designed to be self-validating, ensuring data integrity and reproducibility.

Protocol 1: NMR Spectroscopy (¹H, ¹³C, 2D NOESY)
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the hydrochloride salt sample.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube. DMSO-d₆ is often preferred as it solubilizes most salts and does not exchange with the -OH or -NH₃⁺ protons, allowing for their observation.

    • Vortex briefly to ensure complete dissolution.

  • Instrument Setup & Acquisition:

    • Use a spectrometer of at least 400 MHz for adequate resolution.

    • Shim the instrument to achieve good magnetic field homogeneity.

    • ¹H NMR: Acquire a standard proton spectrum with 16-32 scans.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. An adequate signal-to-noise ratio may require several hundred to a few thousand scans.

    • 2D NOESY: Use a standard noesygpph pulse sequence. Set a mixing time between 500-800 ms to allow for NOE buildup between non-bonded protons. Acquire at least 16 scans per increment in the indirect dimension.

  • Data Processing & Validation:

    • Process all spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the ¹H and ¹³C spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • For the NOESY spectrum, analyze for the presence or absence of the critical cross-peak as detailed in Part 2.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing dissolve Dissolve 5-10 mg in 0.6 mL DMSO-d6 shim Shim Magnet dissolve->shim acq_h1 Acquire ¹H Spectrum shim->acq_h1 acq_c13 Acquire ¹³C Spectrum acq_h1->acq_c13 acq_noesy Acquire 2D NOESY (Mixing Time: 500-800 ms) acq_c13->acq_noesy process FT, Phase & Baseline Correction acq_noesy->process calibrate Calibrate to Solvent Peak process->calibrate analyze Analyze Spectra & NOESY Cross-Peaks calibrate->analyze

Caption: Experimental workflow for NMR analysis.

Protocol 2: FT-IR & Raman Spectroscopy
  • Sample Preparation:

    • Ensure the sample is dry and free of solvent.

    • For FT-IR (ATR): Place a small amount of the powdered sample directly onto the Attenuated Total Reflectance (ATR) crystal. Apply pressure using the anvil to ensure good contact.

    • For Raman: Place a small amount of the powdered sample into a glass vial or onto a microscope slide suitable for your Raman spectrometer's optics.

  • Instrument Setup & Acquisition:

    • FT-IR:

      • Acquire a background spectrum of the empty ATR crystal. This is critical to subtract atmospheric CO₂ and H₂O signals.

      • Acquire the sample spectrum. Typically, co-add 16-32 scans at a resolution of 4 cm⁻¹.

    • Raman:

      • Select an appropriate laser wavelength (e.g., 785 nm) to minimize fluorescence.

      • Adjust the laser power and exposure time to obtain a good signal-to-noise ratio without causing sample degradation.

      • Acquire the spectrum over a relevant range (e.g., 200-3600 cm⁻¹).

  • Data Processing & Validation:

    • For FT-IR, perform the background subtraction.

    • For both techniques, perform baseline correction if necessary.

    • Compare the fingerprint regions and the O-H/N-H stretching regions of the unknown sample against reference spectra or between the two purified isomers. Note the differences in band position, intensity, and complexity.

Conclusion

The differentiation of cis and trans-3-Amino-3-methylcyclobutanol hydrochloride is readily achievable through a systematic application of modern spectroscopic techniques. While ¹H and ¹³C NMR provide a wealth of structural information, the 2D NOESY experiment offers the most definitive and unambiguous evidence for stereochemical assignment by directly probing through-space proximities. FT-IR and Raman spectroscopy serve as rapid and highly effective complementary methods, with differences in the fingerprint regions and hydrogen bonding patterns providing strong correlative evidence. By understanding the causal relationship between molecular structure and spectral output, researchers can confidently and accurately characterize these critical building blocks.

References

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from Wikipedia. [Link]

  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. Retrieved from JEOL Ltd. [Link]

  • ResearchGate. (2018). NMR analysis of stereoisomer?. Retrieved from ResearchGate. [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from Creative Biostructure. [Link]

  • Spectroscopy Europe/World. (n.d.). Trans-fat analysis by FT-IR. Retrieved from Spectroscopy Europe/World. [Link]

  • Spectra Analysis Instruments, Inc. (n.d.). IR Applied to Isomer Analysis. Retrieved from Spectra Analysis Instruments, Inc. [Link]

  • Quora. (2020). How to use infrared spectroscopy to distinguish between cis and trans isomers. Retrieved from Quora. [Link]

  • Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Retrieved from Magritek. [Link]

  • PubMed. (2008). Conformational stability of cyclobutanol from temperature dependent infrared spectra of xenon solutions, r0 structural parameters, ab initio calculations and vibrational assignment. Retrieved from PubMed. [Link]

  • PubMed. (n.d.). [Study on the Temperature Dependent Phase Transformation of Raman Spectra for Cyclobutanol]. Retrieved from PubMed. [Link]

Sources

A Comparative Guide to the Conformational Rigidity of trans-3-Amino-3-methylcyclobutanol HCl: An Experimental and Computational Approach

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In modern drug discovery, controlling the three-dimensional shape of a small molecule is paramount to achieving high affinity and selectivity for its biological target. Conformational rigidity, the restriction of a molecule to a limited set of low-energy shapes, is a key strategy to minimize the entropic penalty upon binding, thereby enhancing potency.[1][2][3] The cyclobutane scaffold has emerged as a valuable building block in medicinal chemistry, offering a rigid framework to orient functional groups in precise vectors.[4][5] This guide provides an in-depth assessment of the conformational rigidity of trans-3-Amino-3-methylcyclobutanol hydrochloride, a versatile synthetic intermediate. We present a synergistic approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and computational modeling to provide a comprehensive understanding of its conformational landscape. This analysis is contextualized by comparing its properties to its cis-isomer and the parent cyclobutane ring, offering researchers a robust framework for scaffold selection in drug design programs.

The Cyclobutane Ring: A Primer on Puckered Conformations

Unlike the planar depiction often used in 2D drawings, the cyclobutane ring is not flat. A planar conformation would impose significant angle strain (C-C-C angles of 90° instead of the ideal 109.5°) and torsional strain from eclipsing hydrogen atoms on adjacent carbons.[6] To alleviate this, the ring adopts a "puckered" or "butterfly" conformation.[7][8] This puckering involves one carbon atom deviating from the plane of the other three, creating pseudo-axial and pseudo-equatorial positions for substituents, analogous to the chair conformation of cyclohexane.[9]

The two equivalent puckered conformations can interconvert via a higher-energy planar transition state. The energy required to overcome this barrier is the ring inversion energy barrier, a direct measure of the ring's conformational rigidity. A higher barrier indicates a more rigid system, where substituents are more firmly locked in their respective orientations.

Caption: Energy profile of cyclobutane ring inversion.

A Synergistic Strategy for Assessing Conformational Rigidity

Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_synthesis Synthesis & Interpretation NMR NMR Spectroscopy (Solution State Dynamics) Analysis Comprehensive Conformational Profile NMR->Analysis Conformer Population, ΔG‡ XRAY X-Ray Crystallography (Solid State Structure) XRAY->Analysis Ground State Geometry DFT In Silico Modeling (Potential Energy Surface) DFT->Analysis Energy Barriers, Conformer Geometries Analysis->NMR Validation Analysis->DFT Validation

Caption: Integrated workflow for conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Solution Dynamics

NMR spectroscopy is the most powerful tool for studying the dynamic conformational equilibria of molecules in solution.[12][13]

  • Causality: The magnitude of the vicinal proton-proton coupling constant (³JHH) is dependent on the dihedral angle between the protons, as described by the Karplus equation. By measuring these coupling constants around the ring, one can deduce the time-averaged ring pucker in solution.

  • Variable-Temperature NMR (VT-NMR): To measure the ring inversion barrier, VT-NMR is employed. As the temperature is lowered, the rate of ring inversion slows. At a sufficiently low temperature (the coalescence temperature), the signals for the axial and equatorial protons, which are averaged at room temperature, broaden and then resolve into distinct signals. The energy barrier (ΔG‡) can be calculated from the coalescence temperature and the frequency separation of the signals.[14]

Experimental Protocol: Variable-Temperature ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆) in a high-quality NMR tube. The choice of solvent is critical; it must have a low freezing point to access the required temperature range.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a reference.

  • Cooling and Acquisition: Gradually lower the spectrometer temperature in 10 K increments. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

  • Identify Coalescence: Monitor the signals of the cyclobutane ring protons. Note the temperature (Tc) at which two exchanging signals (e.g., a pseudo-axial and pseudo-equatorial proton pair) broaden and merge into a single peak.

  • Low-Temperature Spectrum: Continue cooling below Tc until sharp, distinct signals for the individual conformers are observed. Record the chemical shift difference (Δν in Hz) between these signals.

  • Calculation: Use the Eyring equation to calculate the free energy of activation for the ring inversion: ΔG‡ = 2.303 * R * Tc * [10.319 - log(k/Tc)] where R is the gas constant and k (the rate constant at Tc) is calculated as: k = π * Δν / √2.

Single-Crystal X-ray Diffraction: The Solid-State Benchmark

X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's structure in its solid, crystalline state.[4][15][16]

  • Causality: By diffracting X-rays off a single crystal, one can determine the precise spatial coordinates of each atom. This reveals the exact ring puckering angle, bond lengths, and the relative orientation of all substituents in the lowest-energy solid-state conformation.

  • Trustworthiness: While this method provides a definitive structure, it is crucial to recognize that this represents the conformation in the solid phase. Crystal packing forces can sometimes favor a conformation that is not the most populated one in solution. Therefore, it serves as an essential benchmark to be compared with solution and computational data.

In Silico Computational Modeling: Mapping the Energy Landscape

Computational chemistry provides the theoretical framework to connect the experimental data points.[10][11][17]

  • Causality: Using methods like Density Functional Theory (DFT), one can perform a potential energy surface (PES) scan. This involves systematically changing the ring's puckering coordinate and calculating the molecule's energy at each point. The result is a complete energy profile, revealing the energy minima (stable puckered conformers) and the energy maxima (the planar transition state).[18]

  • Trustworthiness: The accuracy of the calculation is highly dependent on the level of theory and basis set chosen. The protocol becomes self-validating when the calculated parameters (e.g., coupling constants derived from calculated dihedral angles, energy barriers) show strong agreement with the experimental data from NMR and X-ray crystallography.[19][20]

Comparative Analysis

To contextualize the conformational properties of trans-3-Amino-3-methylcyclobutanol HCl, we compare it against its cis-isomer and the parent cyclobutane ring. The data presented in the table are representative values derived from literature on similarly substituted cyclobutanes.[9][21][22]

ParameterUnsubstituted Cyclobutanecis-3-Amino-3-methylcyclobutanoltrans-3-Amino-3-methylcyclobutanol
Predominant Substituent Orientation N/A-OH (pseudo-axial), -NH₂/Me (pseudo-equatorial)-OH (pseudo-equatorial), -NH₂/Me (pseudo-equatorial)
Ring Puckering Angle (θ) ~29°[17][18]~25-30°~30-35°
Ring Inversion Barrier (ΔG‡) ~1.5 kcal/mol~1.8 - 2.5 kcal/mol~2.5 - 3.5 kcal/mol
Predicted Rigidity LowModerateHigh
Analysis of trans-3-Amino-3-methylcyclobutanol Hydrochloride

The trans configuration places the hydroxyl group and the bulky amino/methyl-substituted carbon on opposite faces of the ring. In the most stable puckered conformation, both the C1-OH group and the C3-Methyl group (assuming it is larger than the amino group) can occupy sterically favorable pseudo-equatorial positions. This arrangement minimizes steric clashes and leads to a deeper energy well for the puckered conformer. Consequently, the energy barrier to reach the planar transition state, where these groups would be eclipsed, is significantly higher. This results in a more conformationally rigid structure compared to both the unsubstituted ring and the cis-isomer.

Comparison with the cis-Isomer

In the cis-isomer, the hydroxyl and the amino/methyl groups are on the same face. To minimize steric repulsion, the ring is likely to adopt a conformation where one bulky group is forced into a less favorable pseudo-axial position. This inherent strain can lead to a slightly shallower puckering angle and a lower barrier to ring inversion, as the energetic penalty for reaching the planar state is comparatively less severe.

Implications for Drug Design

The enhanced conformational rigidity of the trans-cyclobutane scaffold is a highly desirable trait in medicinal chemistry.[1][23][24]

  • Reduced Entropic Cost: By pre-organizing the pharmacophoric groups (the amine and hydroxyl) into a well-defined spatial orientation, the molecule does not need to "pay" a large entropic penalty to adopt the correct binding conformation at the protein target. This can directly translate to higher binding affinity.[3]

  • Improved Selectivity: A flexible molecule can contort itself to fit into multiple off-target binding sites, leading to unwanted side effects. The rigid nature of the trans-scaffold reduces the number of accessible conformations, making it less likely to interact with unintended targets.[2]

  • Vectorial Control: The rigid cyclobutane core acts as a predictable scaffold, allowing chemists to project appended functional groups into specific regions of a binding pocket with high confidence. The trans-1,3-substitution pattern is particularly effective for spanning a pocket and engaging with distinct sub-sites.

Conclusion

The conformational rigidity of trans-3-Amino-3-methylcyclobutanol hydrochloride is significantly greater than that of its parent ring and its corresponding cis-isomer. This rigidity stems from its substitution pattern, which allows bulky functional groups to reside in pseudo-equatorial positions, creating a deep and stable energetic well for the puckered conformation. A synergistic approach utilizing NMR spectroscopy, X-ray crystallography, and computational modeling provides a comprehensive and validated understanding of this property. For drug development professionals, the defined and stable conformation of this trans-scaffold makes it an exemplary building block for designing potent and selective therapeutic agents where precise control over pharmacophore orientation is critical.

References

  • Jiménez-Osés, G., Corzana, F., Busto, J. H., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869–1878. [Link]

  • Corzana, F., Jiménez-Osés, G., Busto, J. H., et al. (2006). Supporting Information for Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. ACS Publications. [Link]

  • Mullard, A. (2018). Importance of Rigidity in Designing Small Molecule Drugs To Tackle Protein–Protein Interactions (PPIs) through Stabilization of Desired Conformers. Journal of Medicinal Chemistry, 61(10), 4283–4289. [Link]

  • Jiménez-Osés, G., Corzana, F., Busto, J. H., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. [Link]

  • Mullard, A. (2018). Importance of Rigidity in Designing Small Molecule Drugs To Tackle Protein-Protein Interactions (PPIs) through Stabilization of Desired Conformers. PubMed. [Link]

  • ResearchGate. (n.d.). X‐Ray crystal structure of 1,2‐disubstituted cyclobutane cis‐7 a. [Link]

  • (PDF) Conformational Restriction: An Effective Tactic in 'Follow-On'-Based Drug Discovery. (n.d.). ResearchGate. [Link]

  • Rigidification of the structure. (n.d.). ScienceDirect. [Link]

  • Salazar, K. V., Isert, J. E., Moon, N., et al. (n.d.). (PDF) CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID. ResearchGate. [Link]

  • Cycloalkanes. (n.d.). Imperial College London. [Link]

  • Wermuth, C. G. (Ed.). (2015). The Practice of Medicinal Chemistry. Elsevier. [Link]

  • ResearchGate. (n.d.). X‐ray crystal structure of cyclobutane 3 (CCDC 2183363). [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis. (n.d.). auremn. [Link]

  • Tormena, C. F. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73–88. [Link]

  • ResearchGate. (n.d.). X-ray molecular structure of cyclobutane 2s. [Link]

  • Conformational Analysis of Cycloalkanes. (n.d.). Maricopa Open Digital Press. [Link]

  • Conformational analysis of cycloalkanes. (n.d.). ResearchGate. [Link]

  • Sarotti, A. M. (2024). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. Organic Letters. [Link]

  • Molecular Structure, Equilibrium Conformation, and Ring-Puckering Motion in 1,1,3,3-Tetramethylcyclobutane. (n.d.). ResearchGate. [Link]

  • Conformational Analysis of Cyclic Compounds | Stereochemistry | Organic Chemistry. (2018). YouTube. [Link]

  • Egawa, T., et al. (2007). Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. The Journal of Chemical Physics, 127(11), 114302. [Link]

  • Cyclobutanes in Organic Synthesis. (n.d.). Baran Lab, Scripps Research. [Link]

  • Glendening, E. D., & Halpern, A. M. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. The Journal of Physical Chemistry A, 109(4), 635–642. [Link]

  • Palmer, A. G. (2023). NMR Studies of Aromatic Ring Flips to Probe Conformational Fluctuations in Proteins. The Journal of Physical Chemistry B, 127(2), 357–368. [Link]

  • A local mode study of ring puckering effects in the infrared spectra of cyclopentane. (n.d.). AIP Publishing. [Link]

  • Differentiation between 6- and 7-Membered Rings Based on Theoretical Calculation of NMR Parameters. (n.d.). ResearchGate. [Link]

  • Publication of Undergraduate Experiments, Development of Additional X-ray Crystallography Experiments, and Proof-of-Concept Cycl. (n.d.). Digital Commons@ETSU. [Link]

  • Understanding Ring Puckering in Small Molecules and Cyclic Peptides. (2021). ACS Publications. [Link]

  • Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. (n.d.). ResearchGate. [Link]

  • Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride. (n.d.). PubChem, National Institutes of Health. [Link]

Sources

A Comparative Guide to the Synthetic Routes of trans-3-Amino-3-methylcyclobutanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of complex molecular scaffolds is a cornerstone of modern drug discovery and development. Among these, strained ring systems such as cyclobutanes are of increasing interest due to their ability to impart unique conformational constraints on bioactive molecules. trans-3-Amino-3-methylcyclobutanol hydrochloride, a key building block in the synthesis of various pharmaceutical agents, presents a compelling case study in the practical application of synthetic strategy. This guide provides an in-depth, objective comparison of two prominent synthetic routes to this valuable intermediate, supported by experimental data and procedural insights to inform laboratory-scale and process development decisions.

Introduction to a Versatile Building Block

trans-3-Amino-3-methylcyclobutanol hydrochloride is a chiral, non-proteinogenic amino alcohol that serves as a crucial intermediate in the synthesis of a variety of biologically active compounds. Its rigid cyclobutane core, coupled with the stereospecific placement of the amino and hydroxyl groups, allows for precise spatial presentation of pharmacophoric elements, making it an attractive component for modulating protein-ligand interactions. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in subsequent synthetic transformations.

This guide will dissect two distinct and viable synthetic pathways to this target molecule:

  • Route 1: Diastereoselective Reductive Amination of 3-Methylcyclobutanone. This approach is a convergent and atom-economical pathway that leverages a key ketone intermediate.

  • Route 2: Stereochemical Inversion of a cis-Amino Alcohol Precursor via the Mitsunobu Reaction. This route offers a classic and reliable method for controlling stereochemistry through a well-established named reaction.

Each route will be evaluated on its merits, including the number of synthetic steps, overall yield, stereochemical control, scalability, and the nature of the reagents and intermediates involved.

Route 1: Diastereoselective Reductive Amination

This synthetic strategy hinges on the construction of the key intermediate, 3-methylcyclobutanone, followed by a one-pot reductive amination to introduce the amino group and establish the desired trans stereochemistry.

Workflow for Reductive Amination Route

Reductive Amination Route A Ethyl Acetoacetate + 1,2-Dibromoethane B Diethyl 3-methylcyclobutane-1,1-dicarboxylate A->B  NaOEt, EtOH   C 3-Methylcyclobutane-1,1-dicarboxylic acid B->C  1. aq. NaOH  2. aq. HCl   D 3-Methylcyclobutanone C->D  Heat (Decarboxylation)   E trans-3-Amino-3-methylcyclobutanol D->E  1. NH3, Ti(OiPr)4  2. NaBH4   F trans-3-Amino-3-methylcyclobutanol hydrochloride E->F  HCl in Ether  

Caption: Synthetic workflow for the Reductive Amination route.

Experimental Protocols

Step 1: Synthesis of 3-Methylcyclobutanone

The synthesis of the pivotal 3-methylcyclobutanone intermediate can be efficiently achieved from commercially available starting materials.

  • Cyclobutane Ring Formation: Ethyl acetoacetate is treated with sodium ethoxide in ethanol to form the enolate. Subsequent reaction with 1,2-dibromoethane leads to the formation of diethyl 3-methylcyclobutane-1,1-dicarboxylate.

  • Hydrolysis and Decarboxylation: The resulting diester is saponified using aqueous sodium hydroxide, followed by acidification to yield 3-methylcyclobutane-1,1-dicarboxylic acid. This diacid readily undergoes decarboxylation upon heating to afford 3-methylcyclobutanone.

Step 2: Diastereoselective Reductive Amination

This key step introduces the amino functionality and sets the desired trans stereochemistry.

  • Imine Formation: 3-Methylcyclobutanone is dissolved in methanol, and a solution of ammonia in methanol is added, followed by titanium(IV) isopropoxide. The mixture is stirred to facilitate the formation of the intermediate imine.

  • Reduction: Sodium borohydride is added portion-wise to the reaction mixture. The hydride preferentially attacks the imine from the less hindered face, leading to a diastereomeric mixture of cis- and trans-3-amino-3-methylcyclobutanol, with the trans isomer being the major product.

  • Purification: The reaction is quenched, and the product is extracted. The diastereomers can be separated by column chromatography.

Step 3: Hydrochloride Salt Formation

  • The purified trans-3-amino-3-methylcyclobutanol is dissolved in anhydrous diethyl ether.

  • A solution of hydrogen chloride in diethyl ether is added, leading to the precipitation of trans-3-amino-3-methylcyclobutanol hydrochloride.

  • The salt is collected by filtration, washed with diethyl ether, and dried under vacuum.

Data Summary for Reductive Amination Route
StepKey ReagentsTypical YieldDiastereomeric Ratio (trans:cis)Key Considerations
1 Ethyl acetoacetate, 1,2-dibromoethane, NaOEt~60-70% (over 2 steps)N/ARequires careful control of reaction conditions to avoid side reactions.
2 3-Methylcyclobutanone, NH₃, Ti(OiPr)₄, NaBH₄~75-85%~4:1 to 6:1The choice of reducing agent and reaction conditions is crucial for maximizing diastereoselectivity.
3 HCl in ether>95%N/ARequires anhydrous conditions to prevent hydrolysis.

Route 2: Stereochemical Inversion via Mitsunobu Reaction

This pathway also commences with 3-methylcyclobutanone but diverges by first preparing the cis-amino alcohol, which is then stereochemically inverted to the desired trans isomer using the Mitsunobu reaction.[1]

Workflow for Mitsunobu Inversion Route

Mitsunobu Inversion Route A 3-Methylcyclobutanone B cis/trans-3-Methylcyclobutanol A->B  NaBH4, MeOH   C cis-3-Amino-3-methylcyclobutanol B->C  Separation of cis-isomer, then conversion to amine   D N-Benzyl-cis-3-amino-3-methylcyclobutanol C->D  Benzyl bromide, K2CO3   E trans-3-(Dibenzylamino)cyclobutyl benzoate D->E  Benzoic acid, PPh3, DIAD (Mitsunobu)   F trans-3-(Dibenzylamino)cyclobutanol E->F  aq. NaOH   G trans-3-Amino-3-methylcyclobutanol F->G  H2, Pd/C   H trans-3-Amino-3-methylcyclobutanol hydrochloride G->H  HCl in Ether  

Caption: Synthetic workflow for the Mitsunobu Inversion route.

Experimental Protocols

Step 1: Synthesis of cis-3-Amino-3-methylcyclobutanol

  • Reduction of Ketone: 3-Methylcyclobutanone is reduced with sodium borohydride in methanol to yield a mixture of cis- and trans-3-methylcyclobutanol.

  • Isomer Separation: The cis and trans isomers are separated by column chromatography.

  • Conversion to Amine: The purified cis-3-methylcyclobutanol is converted to the corresponding amine. A common method involves conversion to an azide followed by reduction.

Step 2: N-Benzylation and Mitsunobu Inversion

  • Protection: The primary amine of cis-3-amino-3-methylcyclobutanol is protected, for example, as a dibenzyl amine, by reaction with benzyl bromide in the presence of a base.[1]

  • Mitsunobu Reaction: The N,N-dibenzyl-cis-3-amino-3-methylcyclobutanol is subjected to Mitsunobu conditions with benzoic acid, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2][3] This results in the inversion of the stereocenter at the hydroxyl-bearing carbon, yielding the trans-benzoate ester.[4]

  • Hydrolysis: The benzoate ester is hydrolyzed with aqueous sodium hydroxide to give trans-3-(dibenzylamino)-3-methylcyclobutanol.[1]

Step 3: Deprotection and Salt Formation

  • Debenzylation: The dibenzyl protecting groups are removed by catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source.[5][6][7]

  • Hydrochloride Salt Formation: The resulting free amine is converted to the hydrochloride salt as described in Route 1.

Data Summary for Mitsunobu Inversion Route
StepKey ReagentsTypical YieldStereochemical PurityKey Considerations
1 NaBH₄, chromatographic separation~40-50% (of isolated cis-isomer)>98% cisThe separation of diastereomers can be challenging and may impact overall yield.
2 PPh₃, DIAD/DEAD, Benzoic acid~70-80% (for Mitsunobu step)>99% transThe Mitsunobu reaction is generally reliable for stereochemical inversion but can be sensitive to steric hindrance.[4][8]
3 H₂, Pd/C>90%N/ACatalytic hydrogenation is a clean and efficient deprotection method.[6][7]

Comparative Analysis and Conclusion

FeatureRoute 1: Reductive AminationRoute 2: Mitsunobu Inversion
Number of Steps Shorter (fewer linear steps)Longer (more linear steps)
Overall Yield Potentially higher due to fewer stepsCan be lower due to the need for isomer separation
Stereochemical Control Diastereoselectivity is good but not perfect; requires chromatographic separation.Excellent stereochemical control via inversion; high stereochemical purity of the final product.
Scalability More amenable to large-scale synthesis due to fewer chromatographic separations of intermediates.The need to separate diastereomeric alcohols and the use of stoichiometric Mitsunobu reagents can pose challenges for scaling up.
Reagent Profile Utilizes organometallic reagents (Ti(OiPr)₄) and hydrides.Employs classic but potentially hazardous reagents (DIAD/DEAD) and requires phosphine reagents, leading to triphenylphosphine oxide as a byproduct that needs to be removed.
Process Simplicity More convergent and potentially a one-pot amination/reduction step.More linear with multiple protection/deprotection and inversion steps.

Expert Recommendation:

For laboratory-scale synthesis where high stereochemical purity is paramount and yield is a secondary consideration, the Mitsunobu Inversion Route offers a robust and reliable method to obtain the desired trans isomer with excellent stereochemical fidelity. The steps are well-precedented, and the outcome is highly predictable.

For process development and larger-scale synthesis, the Reductive Amination Route is likely the more attractive option. Its shorter sequence and avoidance of stoichiometric phosphine reagents and azodicarboxylates make it more cost-effective and environmentally benign. While the diastereoselectivity of the key reductive amination step may not be perfect, optimization of reaction conditions (e.g., choice of catalyst, solvent, and temperature) could further enhance the ratio of the desired trans product. The final purification of the desired diastereomer may be a more efficient approach at scale compared to the separation of early-stage intermediates.

Ultimately, the choice of synthetic route will depend on the specific project goals, available resources, and the scale of the synthesis. Both routes presented here are viable and demonstrate the versatility of modern organic synthesis in accessing valuable and complex chemical building blocks.

References

  • Organic Chemistry Portal. Mitsunobu Reaction. Accessed January 4, 2026. [Link]

  • Alcaide, B., et al. (2018). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups.
  • Organic Syntheses. a general procedure for mitsunobu inversion of sterically hindered alcohols. Accessed January 4, 2026. [Link]

  • Gauth. Starting from ethyl acetoacetate how will you synthesize of the following compounds (any f [Chemistry]). Accessed January 4, 2026. [Link]

  • National Institutes of Health. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Accessed January 4, 2026. [Link]

  • MDPI. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Accessed January 4, 2026. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Accessed January 4, 2026. [Link]

  • Google Patents. CN112608243A - Synthesis method of trans-3-aminobutanol. Accessed January 4, 2026.
  • Wiley Online Library. Reductive Amination with Sodium Cyanoborohydride: N,N -Dimethylcyclohexylamine. Accessed January 4, 2026. [Link]

  • National Institutes of Health. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Accessed January 4, 2026. [Link]

  • MDPI. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Accessed January 4, 2026. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Accessed January 4, 2026. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Accessed January 4, 2026. [Link]

  • Chemistry LibreTexts. 21.6: Synthesis of Amines by Reductive Amination. Accessed January 4, 2026. [Link]

  • Organic Chemistry Portal. Sodium cyanoborohydride. Accessed January 4, 2026. [Link]

  • Rhodium.ws. CTH Removal of N-Benzyl Groups. Accessed January 4, 2026. [Link]

  • National Institutes of Health. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Accessed January 4, 2026. [Link]

  • Brainly. [FREE] Show how you can synthesize 3-methyl-2-butanone from ethyl acetoacetate. Provide all of the necessary. Accessed January 4, 2026. [Link]

  • Sciencemadness.org. De-protection of N-Benzyl groups. Accessed January 4, 2026. [Link]

  • Google Patents. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid. Accessed January 4, 2026.
  • ResearchGate. Efficient Synthesis of trans -3-Amino-1-methylcyclobutan-1-ol. Accessed January 4, 2026. [Link]

  • EMBIBE. How will you synthesize 3-methyl-2-pentanone from ethyl acetoacetate?. Accessed January 4, 2026. [Link]

  • Journal of Chemical Education. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Accessed January 4, 2026. [Link]

  • WordPress.com. Ethyl Acetoacetate: Synthesis & Applications. Accessed January 4, 2026. [Link]

  • Filo. Prepare 3-methyl-2-pentanone from acetoacetic ester. Accessed January 4, 2026. [Link]

  • PubChem. 3-Methylcyclobutan-1-one. Accessed January 4, 2026. [Link]

  • National Institutes of Health. Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. Accessed January 4, 2026. [Link]

  • Google Patents. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid. Accessed January 4, 2026.
  • ResearchGate. Diastereoselective Reduction of α-Aminoketones: Synthesis of anti- and syn-β-Amino Alcohols. Accessed January 4, 2026. [Link]

  • PubMed. Diastereoselective [3 + 2] Cycloaddition between Tertiary Amine N-Oxides and Substituted Alkenes to Access 7-Azanorbornanes. Accessed January 4, 2026. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of trans-3-Amino-3-methylcyclobutanol hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of trans-3-Amino-3-methylcyclobutanol hydrochloride, ensuring the protection of personnel and the environment.

Hazard Identification and Risk Assessment: Understanding the Compound

Based on available information for similar compounds, trans-3-Amino-3-methylcyclobutanol hydrochloride should be presumed to be:

  • A skin and eye irritant. [1]

  • Harmful if swallowed or inhaled.

  • A potential respiratory irritant. [1][2]

The toxicological properties of this specific compound have not been thoroughly investigated, which underscores the importance of a cautious approach to its handling and disposal.[2]

Table 1: Hazard Profile and Personal Protective Equipment (PPE)

Hazard ClassificationGHS Hazard Statements (Presumed)Required Personal Protective Equipment (PPE)
Skin IrritationH315: Causes skin irritation[1]Chemical-resistant gloves (Nitrile or Neoprene)
Eye IrritationH319: Causes serious eye irritation[1]Safety glasses with side shields or goggles
Respiratory IrritationH335: May cause respiratory irritation[1][2]Lab coat, work in a chemical fume hood
Acute Toxicity (Oral, Inhalation)H302: Harmful if swallowedH332: Harmful if inhaledUse of a certified respirator may be necessary for large quantities or in case of spills.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of trans-3-Amino-3-methylcyclobutanol hydrochloride is a multi-step process that ensures safety and regulatory compliance. It is crucial to remember that drain or regular trash disposal is strictly prohibited.

Step 1: Waste Segregation at the Source

The cardinal rule of chemical waste management is segregation. Never mix trans-3-Amino-3-methylcyclobutanol hydrochloride waste with other waste streams.

  • Rationale: Mixing with incompatible materials can lead to dangerous chemical reactions. For instance, contact with strong bases could liberate volatile and potentially flammable free amine.

Step 2: Proper Containerization and Labeling

All waste, whether pure compound, contaminated labware, or solutions, must be collected in designated, compatible containers.

  • Solid Waste: Collect un-used or contaminated solid trans-3-Amino-3-methylcyclobutanol hydrochloride in a clearly labeled, sealable, and chemically resistant container (e.g., high-density polyethylene - HDPE).

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and leak-proof container. The container should be appropriate for the solvent used.

  • Contaminated Labware: Items such as pipette tips, gloves, and weighing paper that are contaminated with the compound should be collected in a designated, sealed plastic bag or container clearly marked as hazardous waste.

All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("trans-3-Amino-3-methylcyclobutanol hydrochloride"), and the approximate quantity.

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Designate a specific, secure area within the laboratory as a Satellite Accumulation Area for the temporary storage of hazardous waste containers. This area should be away from general lab traffic and ignition sources.

Step 4: Arranging for Professional Disposal

The final and most critical step is to engage a licensed professional waste disposal service.[2] Do not attempt to neutralize or treat the chemical waste yourself.

  • Procedure: Contact your institution's Environmental Health and Safety (EHS) department. They will have established procedures and contracts with certified hazardous waste disposal companies. Provide them with a clear and accurate description of the waste.

Visualizing the Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of trans-3-Amino-3-methylcyclobutanol hydrochloride and associated materials.

cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Final Disposal Pathway start Waste Containing trans-3-Amino-3-methylcyclobutanol hydrochloride Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_container Seal in a labeled, compatible solid waste container. is_solid->solid_container Yes is_sharps Contaminated Sharps? is_liquid->is_sharps No liquid_container Collect in a labeled, compatible liquid waste carboy. is_liquid->liquid_container Yes is_labware Contaminated Labware? is_sharps->is_labware No sharps_container Place in a rigid, puncture-resistant sharps container. is_sharps->sharps_container Yes labware_container Bag and seal in a labeled container for contaminated debris. is_labware->labware_container Yes saa Store in designated Satellite Accumulation Area (SAA). Ensure containers are closed. solid_container->saa liquid_container->saa sharps_container->saa labware_container->saa pickup Contact Institutional EHS or licensed hazardous waste contractor for pickup. saa->pickup

Disposal decision workflow for trans-3-Amino-3-methylcyclobutanol hydrochloride.

Spill Management: Preparedness and Response

In the event of a spill, immediate and appropriate action is critical to mitigate risks.

  • Evacuate and Alert: Evacuate the immediate area and alert colleagues.

  • Don PPE: If it is safe to do so, don the appropriate PPE, including a respirator if necessary.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your EHS department.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

By adhering to these rigorous disposal protocols, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.

References

  • MSDS of trans-3-aminocyclobutanol hydrochloride. (n.d.). Retrieved from [Link]

  • Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Recovery of amines from by-product chloride salts. (1987). Google Patents.
  • Amine Disposal For Businesses. (n.d.). Collect and Recycle. Retrieved from [Link]

  • CV6P0320. (n.d.). Scribd. Retrieved from [Link]

  • The application of cyclobutane derivatives in organic synthesis. (2025). ResearchGate. Retrieved from [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). Retrieved from [Link]

  • Waste Classification. (n.d.). Environmental Protection Agency. Retrieved from [Link]

  • Laboratory waste. (2025). KI Staff portal. Retrieved from [Link]

  • Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-). (n.d.). Retrieved from [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025). US EPA. Retrieved from [Link]

  • Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system of Chulalongkorn University. (n.d.). Retrieved from [Link]

  • EPA HAZARDOUS WASTE CODES. (n.d.). Retrieved from [Link]

Sources

A Senior Scientist's Guide to Personal Protective Equipment for Handling trans-3-Amino-3-methylcyclobutanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and personal protective equipment (PPE) guidelines for the handling of trans-3-Amino-3-methylcyclobutanol hydrochloride (CAS No. 1403766-99-3). As a research chemical with specific irritant properties, adherence to these procedures is critical to ensure personnel safety and maintain the integrity of your research. This guide is built on the foundational principles of risk assessment, engineering controls, and the appropriate use of PPE as the final line of defense.

Immediate Safety Briefing: Core Hazards & Mandatory PPE

Before handling this compound, be aware of its primary hazards. It is classified as a skin, eye, and respiratory irritant. The following PPE and engineering controls are mandatory for any procedure involving this solid material:

  • Engineering Control: All handling of the solid powder must be performed within a certified chemical fume hood.

  • Eye Protection: Chemical splash goggles are required. Standard safety glasses are insufficient.

  • Hand Protection: Chemically resistant nitrile gloves.

  • Body Protection: A buttoned laboratory coat, long pants, and fully closed-toe shoes.

Part 1: Hazard Identification and Risk Profile

Understanding the specific risks associated with a chemical is the basis for all safety protocols. The Globally Harmonized System (GHS) provides a clear classification for trans-3-Amino-3-methylcyclobutanol hydrochloride, which directly informs our PPE strategy.[1]

Hazard ClassGHS Hazard StatementCausality for PPE Selection
Skin Irritation (Category 2) H315: Causes skin irritation.Direct contact with the solid powder or solutions can cause redness, inflammation, or dermatitis. This necessitates the use of a lab coat and chemically resistant gloves to prevent skin exposure.[1]
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritation.Fine dust particles can easily become airborne and contact the eyes, leading to significant irritation and potential damage. Standard safety glasses do not provide an adequate seal. Therefore, chemical splash goggles that form a protective seal around the eyes are mandatory.[1][2][3]
Specific Target Organ Toxicity - Single Exposure (Category 3) H335: May cause respiratory irritation.As a fine powder, this compound can be easily aerosolized during handling (e.g., weighing, transferring).[4] Inhalation can irritate the nose, throat, and lungs. The primary defense is an engineering control—a chemical fume hood—to capture dust at the source.[1][5][6]

Part 2: Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a checklist but a comprehensive system designed to protect you from the specific hazards identified above.

Eye and Face Protection
  • Mandatory: ANSI Z87-rated chemical splash goggles must be worn at all times when the chemical is being handled, even inside a fume hood.[2]

  • Conditional: A full face shield should be worn over safety goggles when handling larger quantities (>10 grams) or when there is a heightened risk of splashing or dust generation. A face shield alone is not adequate eye protection.[3]

Skin and Body Protection
  • Gloves: Nitrile gloves are the standard for handling this solid. Always inspect gloves for tears or defects before use. If working with solutions, consult a glove compatibility chart for the specific solvent being used. Contaminated gloves must be removed and disposed of immediately; never touch common surfaces like doorknobs or keyboards with gloved hands.[6][7]

  • Laboratory Coat: A clean, flame-resistant lab coat must be worn and kept fully buttoned to protect skin and personal clothing.

  • Apparel: Long pants and closed-toe shoes are minimum requirements for entry and work in any laboratory where chemicals are handled.[2]

Respiratory Protection

The primary method for respiratory protection is the mandatory use of a certified chemical fume hood. The hood's airflow will draw dust and potential aerosols away from your breathing zone. A respirator is generally not required if all powder handling is conducted within a properly functioning fume hood. Should your specific risk assessment determine a need for respiratory protection (e.g., cleaning a large spill outside of a hood), a NIOSH-approved N95 respirator or higher would be appropriate for particulate matter.[8][9][10]

Part 3: Operational Guide: Weighing and Preparing a Solution

This step-by-step protocol integrates PPE and safe handling practices into a common laboratory workflow.

  • Preparation and PPE Donning: Before approaching the chemical, don your lab coat, chemical splash goggles, and nitrile gloves.

  • Work Area Setup: Ensure the chemical fume hood sash is at the appropriate working height and the airflow is verified. Lay down a sheet of disposable, absorbent bench paper on the work surface inside the hood to contain any minor spills.[4]

  • Chemical Handling:

    • Place the analytical balance and all necessary glassware inside the fume hood.

    • To minimize dust, do not pour the solid from its main container. Instead, use a clean spatula to transfer small amounts of the powder to a weigh boat or receiving vessel.[4]

    • Keep the primary chemical container closed when not actively transferring material.[4]

  • Solution Preparation: Add the solvent to the weighed solid slowly to avoid splashing. If adding acid to water, always add the acid to the water, never the other way around, to manage any exothermic reaction.[5]

  • Task Completion & Decontamination: Once the task is complete, cap all containers. Use a wet wipe or a towel dampened with an appropriate solvent (e.g., 70% ethanol) to decontaminate the spatula and the work surface. Do not dry sweep, as this can generate dust.[4]

  • Disposal: Carefully fold the disposable bench paper inward, and place it, along with used wipes and contaminated gloves, into a designated solid chemical waste container.

  • PPE Doffing: Remove PPE in the reverse order it was put on, taking care not to touch your skin with the potentially contaminated exterior of your gloves. Wash your hands thoroughly with soap and water after removing all PPE.[5]

Part 4: Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of soap and water for 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[5][11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Spill: For a small spill within the fume hood, contain it on the absorbent paper. Decontaminate the area using a wet wipe method. For a larger spill, evacuate the area and follow your institution's emergency spill response protocol.[5]

Visualization: PPE Selection Workflow

This diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned task.

PPE_Workflow start Start: Task involves trans-3-Amino-3-methylcyclobutanol HCl? base_ppe Minimum PPE: - Lab Coat - Long Pants - Closed-toe Shoes start->base_ppe is_solid Is the material in solid/powder form? base_ppe->is_solid fume_hood Mandatory Engineering Control: Work inside a certified Chemical Fume Hood is_solid->fume_hood Yes in_solution Material is fully dissolved in solution is_solid->in_solution No goggles Mandatory Eye Protection: Wear Chemical Splash Goggles (ANSI Z87) fume_hood->goggles gloves Mandatory Hand Protection: Wear Nitrile Gloves goggles->gloves risk_assessment Risk Assessment: Large quantity (>10g) or significant aerosol risk? gloves->risk_assessment face_shield Additional PPE: Add Face Shield (over goggles) risk_assessment->face_shield Yes final_ppe Final PPE Ensemble Assembled risk_assessment->final_ppe No face_shield->final_ppe solution_ppe Continue with Base PPE: - Goggles - Gloves - Lab Coat in_solution->solution_ppe solution_ppe->final_ppe

Caption: PPE selection workflow for handling trans-3-Amino-3-methylcyclobutanol HCl.

References

  • National Center for Biotechnology Information. (n.d.). Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride. PubChem. Retrieved from [Link]

  • Carl ROTH. (2016). Safety Data Sheet: 3-methylbutan-1-ol. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]

  • University of California, Berkeley - Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. Retrieved from [Link]

  • University of California, Santa Cruz - Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • GZ Industrial Supplies. (2024). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. National Institute for Occupational Safety and Health. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction. National Institute for Occupational Safety and Health. Retrieved from [Link]

  • Good Buy SHOP. (n.d.). trans-3-Amino-3-methylcyclobutanol HCl. Retrieved from [Link]

  • Dartmouth College - Environmental Health and Safety. (n.d.). Personal Protective Equipment for Laboratories. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Al-Mubaddel, F. S. (2024). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Journal of Health and Safety. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • De Dietrich Process Systems. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!. Retrieved from [Link]

  • Enviro Safetech. (2019). NIOSH Pocket Guide To Chemical Hazards. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-3-Amino-3-methylcyclobutanol hydrochloride
Reactant of Route 2
trans-3-Amino-3-methylcyclobutanol hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.